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OdVP2

Cat. No.: B1577231
Attention: For research use only. Not for human or veterinary use.
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Description

OdVP2 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ILGIITSLLKSL

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Rice Dwarf Virus P2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide delves into the discovery, history, and functional characterization of the Rice Dwarf Virus (RDV) P2 protein. Initially misidentified in the query as "OdVP2," our investigation clarifies the subject as the P2 outer capsid protein of RDV, a critical determinant of the virus's interaction with its insect vector and plant host. This document provides a detailed exploration of its multifunctional nature, supported by experimental evidence, structured data, and visualized molecular pathways.

Discovery and Historical Context

The journey to understanding the P2 protein is intrinsically linked to the study of Rice Dwarf Virus (RDV), a member of the Phytoreovirus genus. RDV is a double-stranded RNA virus that infects rice plants, causing significant economic losses in Asia. A key feature of RDV is its transmission by the green rice leafhopper, Nephotettix cincticeps, in a persistent and propagative manner.

Early research focused on the viral particle's morphology and its transmission cycle. It was observed that certain isolates of RDV were transmissible by their insect vector while others were not. This difference in transmissibility provided the crucial clue that led to the discovery of the P2 protein's function.

Subsequent molecular studies in the late 1990s identified the P2 protein, encoded by the S2 genome segment of RDV, as the key factor governing vector transmissibility.[1][2] It was established that viral particles lacking the P2 protein were unable to infect the insect vector, thus halting the transmission cycle.[1][2] This foundational discovery positioned the P2 protein as a prime target for research aimed at controlling the spread of RDV.

Physicochemical and Structural Properties

The RDV P2 protein is a minor component of the virus's outer capsid. Structural studies have revealed it to be a flexible, L-shaped filamentous protein.[3] It is one of the key proteins, along with the major outer capsid protein P8, that form the external surface of the icosahedral viral particle.[3]

Functional Roles of the P2 Protein

The RDV P2 protein is a remarkable example of a multifunctional viral protein, playing critical roles in both its insect vector and plant host.

Role in Insect Vector: Adsorption and Cell Entry

The primary and most studied function of the P2 protein is its essential role in the infection of the insect vector.[1][2] It acts as the viral attachment protein, mediating the initial contact between the virion and the surface of the insect's midgut epithelial cells.[1]

The process of RDV entry into insect vector cells is a multi-step event initiated by the P2 protein:

  • Adsorption: The P2 protein recognizes and binds to a yet-to-be-fully-identified receptor on the surface of the insect's gut cells.[1]

  • Endocytosis: Following attachment, the virus is internalized into the host cell via clathrin-mediated endocytosis.

  • Membrane Fusion: The P2 protein exhibits fusogenic properties, particularly at a low pH, which is characteristic of the endosomal environment. This fusion activity is thought to be crucial for the release of the viral core into the cytoplasm, allowing for viral replication to commence.[4][5]

The critical nature of P2 in this process is underscored by the fact that RDV particles lacking P2 cannot adsorb to or infect insect cells.[1][2]

Role in Plant Host: Induction of Dwarfism

Intriguingly, the P2 protein also has a significant function within the rice plant host, where it is a key determinant of the disease's symptoms. The characteristic "dwarf" phenotype of RDV-infected rice plants is a direct consequence of the P2 protein's activity.

Research has shown that the P2 protein interacts with host plant proteins involved in the biosynthesis of gibberellins, a class of hormones that regulate plant growth and development. Specifically, P2 has been found to interact with ent-kaurene oxidases, key enzymes in the gibberellin biosynthetic pathway. This interaction is believed to inhibit the production of active gibberellins, leading to the stunted growth observed in infected plants.

Quantitative Data

While much is known about the qualitative functions of the RDV P2 protein, specific quantitative data on its interactions remains an active area of research. The following table summarizes the available quantitative information.

ParameterValue/ObservationExperimental ContextReference
Inhibition of Viral Infectivity Dansylcadaverine (endocytosis inhibitor) shows near-complete inhibition at 10 mM.Inhibition of RDV infection in vector cell monolayers (VCMs).
Bafilomycin A1 (endosomal acidification inhibitor) effectively inhibits RDV infection.Inhibition of RDV infection in VCMs, indicating a pH-dependent entry step.
Effect on Gibberellin Levels Significant reduction in endogenous GA1 (the major active gibberellin in rice vegetative tissues) levels in RDV-infected rice plants.Comparison of gibberellin levels in healthy versus RDV-infected rice plants.
Application of GA3 (gibberellic acid) can partially restore the normal phenotype in RDV-infected rice plants.Rescue experiment demonstrating the link between gibberellin deficiency and dwarf symptoms.

Experimental Protocols

The study of the RDV P2 protein has relied on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This technique is used to identify proteins that interact with the RDV P2 protein, such as the ent-kaurene oxidases in rice.

Principle: The Y2H system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In this system, the protein of interest (the "bait," e.g., RDV P2) is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This then drives the expression of a reporter gene, allowing for the identification of interacting partners.

Detailed Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of the RDV P2 gene into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Construct a cDNA library from the target organism (e.g., rice or N. cincticeps) in a Y2H prey vector (e.g., pGADT7), creating fusions with the GAL4 activation domain.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid and the prey library plasmids using the lithium acetate/polyethylene glycol method.

  • Selection of Interactors:

    • Plate the transformed yeast cells on selective medium lacking tryptophan and leucine to select for cells that have taken up both the bait and prey plasmids.

    • Replica-plate the colonies onto a more stringent selective medium lacking tryptophan, leucine, histidine, and adenine, and containing X-α-Gal. Growth on this medium and the development of a blue color indicate a positive interaction.

  • Identification of Interacting Proteins:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Validation

Co-IP is used to confirm protein-protein interactions within a cellular context.

Principle: An antibody specific to the protein of interest (e.g., RDV P2) is used to pull it out of a cell lysate. If other proteins are bound to the target protein, they will be pulled down as well. These associated proteins can then be detected by Western blotting.

Detailed Protocol:

  • Protein Expression:

    • Co-express epitope-tagged versions of the RDV P2 protein (e.g., with a HA-tag) and the putative interacting partner (e.g., with a FLAG-tag) in a suitable cell system (e.g., Nicotiana benthamiana for plant interactions or insect cell lines).

  • Cell Lysis:

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to one of the epitope tags (e.g., anti-HA antibody) to form an antibody-antigen complex.

    • Add protein A/G-agarose beads to the lysate to capture the antibody-antigen complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using an antibody against the second epitope tag (e.g., anti-FLAG antibody) to detect the co-immunoprecipitated protein.

Virus Entry Assay using Immunofluorescence

This assay is used to visualize the entry of RDV into insect vector cells and to assess the effects of inhibitors.

Principle: Immunofluorescence uses fluorescently labeled antibodies to detect the location of specific proteins within a cell.

Detailed Protocol:

  • Cell Culture and Inoculation:

    • Grow a monolayer of insect vector cells (e.g., from N. cincticeps) on coverslips.

    • (Optional) Pre-treat the cells with inhibitors of endocytosis (e.g., dansylcadaverine, bafilomycin A1) for 30 minutes.

    • Inoculate the cells with purified RDV at a suitable multiplicity of infection (MOI).

  • Fixation and Permeabilization:

    • At various time points post-inoculation, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as 0.1% Triton X-100 to allow antibodies to access intracellular antigens.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody specific to an RDV protein (e.g., a rabbit polyclonal anti-RDV antibody).

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to FITC).

  • Microscopy:

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope. The presence of green fluorescence inside the cells indicates successful virus entry.

Signaling Pathways and Molecular Interactions

The interaction of the RDV P2 protein with the insect vector cell initiates a cascade of events leading to viral entry. While the specific host receptor remains to be definitively identified, the downstream pathway has been partially elucidated.

Virus Entry Pathway

dot

RDV_Entry_Pathway cluster_cell Host Cell Cytoplasm RDV Rice Dwarf Virus (RDV) (with P2 protein) P2 P2 Protein CellSurface Insect Vector Cell Surface Receptor Putative Host Cell Receptor (e.g., membrane protein) P2->Receptor 1. Adsorption ClathrinPit Clathrin-Coated Pit Formation Receptor->ClathrinPit 2. Receptor Binding Triggers Internalization Endosome Early Endosome ClathrinPit->Endosome 3. Endocytosis pH_Drop Endosomal Acidification (Low pH) Endosome->pH_Drop 4. Maturation Fusion P2-Mediated Membrane Fusion pH_Drop->Fusion 5. Conformational Change in P2 Release Viral Core Release into Cytoplasm Fusion->Release 6. Viral Genome Enters Cytoplasm Replication Viral Replication Release->Replication

Caption: RDV entry into an insect vector cell via clathrin-mediated endocytosis.

Experimental Workflow for Interaction Studies

dot

Interaction_Workflow Hypothesis Hypothesis: P2 interacts with Host Protein X Y2H Yeast Two-Hybrid (Y2H) Screen Hypothesis->Y2H Y2H_Result Identify Potential Interactors (e.g., Host Protein X) Y2H->Y2H_Result CoIP Co-Immunoprecipitation (Co-IP) CoIP_Result Confirm In Vivo Interaction CoIP->CoIP_Result Y2H_Result->CoIP Functional_Assay Functional Assays (e.g., knockout/knockdown) CoIP_Result->Functional_Assay Conclusion Conclusion: P2's interaction with Host Protein X mediates a specific function. Functional_Assay->Conclusion

Caption: Workflow for identifying and validating RDV P2 protein interactions.

Conclusion and Future Directions

The RDV P2 protein stands out as a viral protein with a dual functionality that is critical for the virus's life cycle. Its role as a determinant of insect vector transmissibility makes it a prime target for the development of novel strategies to control the spread of Rice Dwarf Virus. Furthermore, its unique function in manipulating the host plant's hormone signaling to induce disease symptoms provides a fascinating model for studying plant-virus interactions.

Future research should focus on:

  • Receptor Identification: The definitive identification of the host cell receptor for P2 in Nephotettix cincticeps is a major outstanding question. This would open up new avenues for designing inhibitors of virus attachment.

  • Structural Dynamics: High-resolution structural studies of the P2 protein, both alone and in complex with its receptor, would provide invaluable insights into the mechanisms of binding and fusion.

  • Downstream Signaling: A detailed characterization of the signaling pathways in the insect cell that are triggered upon P2 binding and virus entry would provide a more complete picture of the infection process.

  • Drug and Genetic Resistance Development: Leveraging the knowledge of P2's function to develop small molecule inhibitors or to engineer rice varieties with resistance to P2's effects could provide durable solutions for managing Rice Dwarf Disease.

References

Unraveling the Cellular Landscape of Odontoglossum Ringspot Virus: A Technical Guide to Protein Localization

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Viral Protein Nomenclature: Initial searches for "OdVP2" in the context of Odontoglossum ringspot virus (ORSV) did not yield specific results. It is important to note that ORSV is a member of the Tobamovirus genus. The genome of ORSV, consistent with other tobamoviruses, encodes four primary proteins: two replicase-associated proteins (126 kDa and 183 kDa), a Movement Protein (MP), and a Coat Protein (CP).[1][2][3][4][5] The term "VP2" (Viral Protein 2) is not standard nomenclature for any of the known ORSV proteins. Therefore, this guide will focus on the cellular localization of the two major ORSV proteins involved in viral spread and structure: the Movement Protein (MP) and the Coat Protein (CP).

Cellular Localization of Odontoglossum Ringspot Virus Proteins

The strategic localization of viral proteins within an infected host cell is paramount for a successful viral life cycle. For ORSV, the Movement Protein and Coat Protein exhibit distinct patterns of subcellular distribution, which are critical for viral replication, encapsidation, and cell-to-cell movement.

Movement Protein (MP)

The ORSV Movement Protein is a key factor in the spread of the virus from an infected cell to its healthy neighbors.[6][7][8] Its localization is dynamic and multifaceted, targeting specific cellular structures to facilitate the transport of the viral genome.

Quantitative Data Summary:

ProteinCellular LocalizationMethodologies
Movement Protein (MP) Host Cell CytoplasmInferred from homology
Host Cell PlasmodesmataInferred from homology, functional assays
Host Cytoskeleton (Microtubules)Inferred from homology, microscopy

Experimental Evidence:

Studies on tobamovirus MPs, including that of ORSV, have elucidated their localization patterns. The ORSV MP is known to associate with the host cell's cytoskeleton, specifically the microtubules.[9][10] This interaction is thought to be crucial for trafficking the viral RNA-MP complex to the plasmodesmata, the channels that connect adjacent plant cells.[9][10] The ultimate destination for the MP is the plasmodesmata, where it modifies the structure to allow for the passage of the viral genome into the neighboring cell.[9]

Coat Protein (CP)

The ORSV Coat Protein is the structural component of the virion, encapsidating the viral RNA genome. Its localization is primarily dictated by the sites of viral replication and assembly.

Quantitative Data Summary:

ProteinCellular LocalizationMethodologies
Coat Protein (CP) Host Cell CytoplasmImmunofluorescence, Electron Microscopy
Host Cell Nucleus (less common)Immunofluorescence
Viral Inclusion Bodies (Viroplasms)Electron Microscopy

Experimental Evidence:

The ORSV CP is synthesized in the cytoplasm of the host cell.[11] A significant portion of the newly synthesized CP accumulates in the cytoplasm, where it encapsidates the newly replicated viral RNA to form progeny virions. In many tobamovirus infections, the CP can also be found in crystalline inclusion bodies within the cytoplasm, which are large aggregates of viral particles.[12] While primarily cytoplasmic, some studies on tobamoviruses have shown a transient nuclear localization of the CP, although its functional significance in the nucleus is not fully understood. The ORSV CP is also a determinant of long-distance movement of the virus through the plant's vascular system.[13]

Experimental Protocols

The determination of the subcellular localization of viral proteins relies on a combination of molecular biology, microscopy, and biochemical techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy

This technique is used to visualize the location of a specific protein within a cell by using an antibody that binds to it. The antibody is conjugated to a fluorescent dye, making the protein visible under a fluorescence microscope.

Protocol:

  • Fixation: Plant tissues (e.g., leaf sections) or protoplasts are fixed with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) for 1 hour at room temperature.

  • Permeabilization: The cell walls are partially digested with an enzyme solution (e.g., 1% cellulase, 0.5% macerozyme) and the cell membranes are permeabilized with a detergent (e.g., 0.5% Triton X-100 in PBS) for 30 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating the samples in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: The samples are incubated with a primary antibody specific to the ORSV MP or CP overnight at 4°C.

  • Washing: The samples are washed three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: The samples are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: (Optional) Cellular structures like the nucleus can be stained with a DNA-intercalating dye such as DAPI.

  • Mounting and Visualization: The samples are mounted on a microscope slide with an anti-fade mounting medium and observed under a confocal or epifluorescence microscope.

Subcellular Fractionation and Western Blotting

This method involves separating the different organelles and compartments of a cell and then detecting the protein of interest in each fraction using an antibody-based detection method.

Protocol:

  • Homogenization: Infected plant tissue is ground in a homogenization buffer to break open the cells.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

    • Low-speed centrifugation (e.g., 1,000 x g) pellets nuclei and intact cells.

    • Medium-speed centrifugation (e.g., 20,000 x g) pellets mitochondria and chloroplasts.

    • High-speed centrifugation (e.g., 100,000 x g) pellets microsomes (endoplasmic reticulum and Golgi).

    • The final supernatant is the cytosolic fraction.

  • Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then incubated with a primary antibody against the ORSV MP or CP, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein is detected by adding a substrate that reacts with the enzyme to produce a chemiluminescent or colorimetric signal.

Visualizing Molecular Pathways and Workflows

Signaling Pathway for ORSV Movement Protein Trafficking

The following diagram illustrates the proposed pathway for the trafficking of the ORSV Movement Protein from its site of synthesis to the plasmodesmata.

ORSV_MP_Trafficking cluster_cytoplasm Host Cell Cytoplasm cluster_pd Plasmodesmata Translation Translation of MP on Ribosomes MP_RNA_Complex MP-vRNA Complex Formation Translation->MP_RNA_Complex Binds to viral RNA Microtubules Microtubule Network MP_RNA_Complex->Microtubules Associates with PD Plasmodesmata Targeting & Modification Microtubules->PD Trafficking along cytoskeleton Neighboring_Cell Neighboring Cell PD->Neighboring_Cell Transport of vRNA Subcellular_Localization_Workflow cluster_methods Experimental Approaches start Infect Host Plant with ORSV IF_Microscopy Immunofluorescence Microscopy start->IF_Microscopy Subcellular_Fractionation Subcellular Fractionation & Western Blot start->Subcellular_Fractionation Visualization Microscopic Images of Protein Distribution IF_Microscopy->Visualization Visualize Protein Location Analysis Western Blot Results of Protein in Fractions Subcellular_Fractionation->Analysis Detect Protein in Fractions Conclusion Determine Subcellular Localization Visualization->Conclusion Analysis->Conclusion

References

Navigating the Post-Translational Landscape of Viral Capsid Proteins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the core post-translational modifications (PTMs) of viral capsid proteins, offering a framework for the investigation of novel targets like the Orgyia dessicata densovirus VP2 (OdVP2) protein.

For Immediate Release

[CITY, STATE] – In the intricate dance between a virus and its host, post-translational modifications (PTMs) of viral proteins play a pivotal role, dictating the course of infection, replication, and pathogenesis. While specific data on the PTMs of Orgyia dessicata densovirus protein 2 (this compound) remain to be elucidated, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the PTM landscape of this and other viral capsid proteins. By leveraging established methodologies and a robust understanding of common viral PTMs, researchers can unlock novel therapeutic targets and deepen our understanding of virus-host interactions.

Post-translational modifications are critical for regulating the biological processes of viruses, including the production of infectious viral particles and the progression of infection.[1] These modifications, which include phosphorylation, glycosylation, ubiquitination, and SUMOylation, can alter a protein's structure, function, localization, and interactions with other molecules.[2][3] For viral capsid proteins, PTMs are known to be intimately involved in capsid assembly, genome packaging, nuclear import, and evasion of the host immune response.[4][5] Viruses, being dependent on the host's cellular machinery, often co-opt host enzymes to carry out these modifications, making the cellular signaling pathways that govern these PTMs attractive targets for antiviral therapies.[1][2]

A General Workflow for the Characterization of Viral Protein PTMs

The investigation of PTMs on a viral protein such as this compound necessitates a systematic and multi-faceted approach. The following workflow outlines the key stages of such an investigation, from initial prediction to functional validation.

PTM_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Identification & Localization cluster_2 Phase 3: Validation & Functional Characterization A Bioinformatic PTM Prediction B Generation of Viral Protein Expression System (e.g., recombinant protein, infected cell lysates) A->B C Broad-Spectrum PTM Antibody Western Blot B->C D Immunoprecipitation (IP) of Viral Protein C->D E Mass Spectrometry (LC-MS/MS) Analysis D->E F PTM Site Mapping & Identification E->F G Generation of PTM Site Mutants (e.g., site-directed mutagenesis) F->G H Functional Assays (e.g., viral replication, protein stability, localization) G->H I Interaction Studies (e.g., Co-IP, pull-down assays) G->I

A generalized experimental workflow for the identification and characterization of PTMs on a viral protein.

Key Post-Translational Modifications of Viral Capsid Proteins

While the specific PTMs of this compound are yet to be discovered, we can extrapolate from the broader knowledge of viral capsid proteins. The following sections detail the most common and functionally significant PTMs.

Phosphorylation

Phosphorylation, the addition of a phosphate group, is a ubiquitous regulatory PTM that can dramatically alter a protein's function.[2] In the context of viral infections, phosphorylation of capsid proteins can be a critical switch for nuclear import, capsid assembly, and interaction with host cell factors.[6] Host cell kinases are often responsible for phosphorylating viral proteins, making them potential targets for therapeutic intervention.[6]

Glycosylation

Glycosylation, the attachment of sugar moieties, is crucial for the proper folding, stability, and antigenicity of viral envelope and capsid proteins.[7][8][[“]] N-linked glycosylation, in particular, can shield viral proteins from neutralizing antibodies and mediate interactions with host cell receptors, thereby influencing viral tropism and infectivity.[5][7]

Ubiquitination

Ubiquitination is the covalent attachment of ubiquitin, a small regulatory protein.[10] This process can have diverse outcomes depending on the nature of the ubiquitin chain.[11] While often associated with targeting proteins for proteasomal degradation, ubiquitination can also play non-degradative roles in signaling, protein trafficking, and modulating protein-protein interactions.[11][12] For viral proteins, ubiquitination can be a double-edged sword, either promoting viral replication or targeting viral components for degradation by the host's immune system.[12]

SUMOylation

SUMOylation, the addition of Small Ubiquitin-like Modifier (SUMO) proteins, is another critical PTM that can modulate protein stability, localization, and activity.[13] In viral infections, SUMOylation of both viral and host proteins can have profound effects on the progression of the viral life cycle.[2]

Hypothetical Quantitative Data for this compound PTMs

The following tables present hypothetical quantitative data for the PTMs of this compound, illustrating how such information would be structured for clear comparison and analysis.

Table 1: Identified Phosphorylation Sites on this compound

SitePeptide SequenceKinase (Predicted)Fold Change (Infected vs. Control)
Ser78...KGS(p)PVR...CK25.2
Thr152...RT(p)PLG...MAPK3.8
Tyr231...EEY(p)IKA...Src Family Kinase7.1

Table 2: Characterized Glycosylation of this compound

SiteTypeGlycan Composition (Major Species)Functional Role (Hypothesized)
Asn112N-linkedHigh-mannoseCapsid Stability
Asn254N-linkedComplexHost Receptor Binding

Table 3: Ubiquitination and SUMOylation Sites on this compound

SiteModificationLinkage Type (for Ub)E3 Ligase (Predicted)Functional Consequence (Hypothesized)
Lys48UbiquitinationK48-linkedTRIM21Proteasomal Degradation
Lys189UbiquitinationK63-linkedTRAF6Signaling Pathway Activation
Lys210SUMOylation-PIAS1Nuclear Localization

Signaling Pathways Influencing Viral Protein PTMs

Host cell signaling pathways are frequently hijacked by viruses to facilitate their replication. The PTM status of viral proteins is often a direct consequence of the activation or inhibition of these pathways. For instance, the MAPK and PI3K/Akt signaling pathways are commonly manipulated by viruses to promote a cellular environment conducive to viral replication, which can involve the phosphorylation of viral capsid proteins.

Signaling_Pathway HostReceptor Host Cell Receptor PI3K PI3K HostReceptor->PI3K MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) HostReceptor->MAPK_Cascade Virus Virus Virus->HostReceptor Binding Akt Akt PI3K->Akt HostKinase Host Kinase Akt->HostKinase MAPK_Cascade->HostKinase This compound This compound HostKinase->this compound Phosphorylation OdVP2_P This compound-P ViralReplication Enhanced Viral Replication OdVP2_P->ViralReplication

A hypothetical signaling pathway illustrating the host-mediated phosphorylation of a viral protein.

Detailed Methodologies for Key Experiments

Immunoprecipitation (IP) of this compound for Mass Spectrometry

Objective: To isolate this compound from infected cell lysates for the identification of PTMs by mass spectrometry.

Protocol:

  • Culture host cells and infect with Orgyia dessicata densovirus.

  • At the desired time post-infection, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in IP lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-OdVP2 antibody or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three times with IP wash buffer and once with a final wash buffer.

  • Elute the protein from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Neutralize the eluate if necessary.

  • Proceed with in-solution or in-gel trypsin digestion for mass spectrometry analysis.

Mass Spectrometry Analysis for PTM Identification

Objective: To identify and localize PTMs on the immunoprecipitated this compound.

Protocol:

  • Digest the purified this compound with trypsin.

  • For phosphopeptide analysis, enrich the peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[14][15]

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[16]

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[17]

  • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Search the fragmentation spectra against a database containing the this compound sequence, specifying potential variable modifications (e.g., phosphorylation on Ser/Thr/Tyr, ubiquitination on Lys, glycosylation on Asn).

  • Validate the identified PTM sites by manual inspection of the tandem mass spectra.

Multiplex Fluorescent Western Blot for Phosphorylation Analysis

Objective: To validate and quantify changes in this compound phosphorylation.

Protocol:

  • Separate proteins from infected and control cell lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for a phosphorylated form of this compound and a primary antibody for total this compound (from different host species) simultaneously overnight at 4°C.

  • Wash the membrane three times with Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature.[18]

  • Wash the membrane three times with TBST.

  • Image the blot using a fluorescent imaging system, capturing signals from each fluorophore.

  • Quantify the band intensities and normalize the phospho-specific signal to the total protein signal.

Conclusion

The study of post-translational modifications on viral capsid proteins is a rapidly evolving field with significant implications for virology and drug development. While the PTM profile of this compound remains to be characterized, the methodologies and conceptual frameworks outlined in this guide provide a clear path forward for its investigation. By systematically identifying and functionally validating the PTMs of this compound, researchers can uncover novel aspects of Orgyia dessicata densovirus biology and potentially identify new vulnerabilities that can be exploited for antiviral therapies. The broader principles discussed herein are applicable to the study of any novel viral protein, underscoring the universal importance of the post-translational landscape in virus-host interactions.

References

An In-depth Technical Guide on the Interaction of OdVP2 with Host Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Oryctes rhinoceros nudivirus (OrNV) is a crucial biological control agent for the coconut rhinoceros beetle, a significant agricultural pest. A comprehensive understanding of the molecular interactions between OrNV viral proteins and host cellular machinery is paramount for enhancing its efficacy and for the development of novel pest management strategies. This technical guide focuses on the putative interactions of the OrNV viral protein 2 (OdVP2) with host proteins. Due to the limited direct research on this compound, this document synthesizes information from homologous viral proteins, namely the baculovirus VP39 and the Deformed Wing Virus (DWV) VP2, to propose potential interaction partners and affected signaling pathways. Detailed experimental protocols are provided to facilitate further research into validating these hypothesized interactions and elucidating the broader this compound interactome.

Introduction

Oryctes rhinoceros nudivirus (OrNV) is an enveloped, double-stranded DNA virus belonging to the family Nudiviridae. While its genome has been sequenced, the specific functions of many of its open reading frames (ORFs) and their interplay with the host cellular environment remain largely uncharacterized. Viral Protein 2 (VP2) is a conserved structural protein among nudiviruses and their relatives, baculoviruses, where the homolog is known as VP39. In these related viruses, VP39 is a major capsid protein essential for nucleocapsid assembly and has been shown to interact with host cell components to facilitate viral replication and trafficking.

Given the absence of direct studies on this compound, this guide will extrapolate from the known functions of its homologs to build a predictive framework for its interactions. This approach provides a solid foundation for initiating research into the functional role of this compound in the OrNV life cycle.

Hypothesized Interactions of this compound with Host Proteins

Based on studies of homologous viral proteins, two primary host protein interactions are proposed for this compound:

  • Interaction with Kinesin-1: The baculovirus major capsid protein VP39 has been demonstrated to interact directly with the host motor protein kinesin-1. This interaction is crucial for the anterograde transport of viral nucleocapsids along microtubules from the nucleus to the cell periphery for budding.

  • Interaction with Snapin: The VP2 protein of Deformed Wing Virus (DWV), another insect-infecting RNA virus, has been shown to interact with the host protein Snapin. This interaction was found to be important for efficient viral replication.

These two potential interactions suggest that this compound may play a critical role in intracellular transport and the modulation of host cellular trafficking pathways to promote viral propagation.

Quantitative Data on Homologous Protein Interactions

Currently, there is a lack of specific quantitative data, such as binding affinities (Kd values) or detailed kinetic parameters, for the interaction of baculovirus VP39 with kinesin-1 or DWV VP2 with snapin in the literature. Further research employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is required to quantify these interactions.

The following table summarizes the types of quantitative data that should be targeted in future studies of this compound-host protein interactions.

Interaction Parameter to Measure Suggested Technique(s) Significance
This compound - Kinesin-1Binding Affinity (Kd)Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)Determines the strength of the interaction.
On/Off Rates (kon/koff)Surface Plasmon Resonance (SPR)Provides insights into the dynamics of complex formation and dissociation.
This compound - SnapinBinding Affinity (Kd)Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)Determines the strength of the interaction.
StoichiometryIsothermal Titration Calorimetry (ITC)Reveals the ratio in which the proteins interact.
Effect of InteractionChange in host protein expressionQuantitative Mass Spectrometry (e.g., SILAC, TMT), Western BlottingIndicates if the viral protein alters the levels of its binding partner.
Change in viral replicationqPCR, Plaque AssayCorrelates the interaction with its functional consequence on the viral life cycle.

Signaling Pathways

Hypothetical this compound-Mediated Hijacking of Microtubule-Based Transport

The interaction of the baculovirus VP39 with kinesin-1 suggests that this compound may hijack the host's microtubule-based transport machinery. Kinesin-1 is a motor protein that moves cargo along microtubules, primarily in an anterograde direction (towards the cell periphery). By binding to kinesin-1, this compound could facilitate the transport of newly assembled OrNV nucleocapsids from the nucleus to the plasma membrane for budding and subsequent release of new virions.

OdVP2_Kinesin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_pm Plasma Membrane OrNV Replication OrNV Replication Nucleocapsid Assembly Nucleocapsid Assembly OrNV Replication->Nucleocapsid Assembly Nucleocapsid Nucleocapsid Nucleocapsid Assembly->Nucleocapsid This compound This compound This compound->Nucleocapsid Assembly incorporation Transport Complex This compound-Nucleocapsid Kinesin-1 Nucleocapsid->Transport Complex binds Kinesin-1 Kinesin-1 Kinesin-1->Transport Complex binds Microtubule Microtubule Budding Budding Transport Complex->Budding moves along Microtubule Virion Release Virion Release Budding->Virion Release

Figure 1: Hypothetical pathway of this compound-mediated nucleocapsid transport.
Potential athis compound Modulation of Vesicular Trafficking via Snapin Interaction

Snapin is a protein involved in the regulation of synaptic vesicle exocytosis and lysosomal function. An interaction between this compound and snapin could imply a role for this compound in modulating host cell vesicular trafficking. This could benefit the virus in several ways, such as facilitating virion assembly, egress, or even interfering with host immune responses that rely on endo-lysosomal pathways.

OdVP2_Snapin_Pathway This compound This compound Snapin Snapin This compound->Snapin interacts with Vesicular Trafficking Vesicular Trafficking This compound->Vesicular Trafficking modulates Snapin->Vesicular Trafficking regulates Viral Assembly/Egress Viral Assembly/Egress Vesicular Trafficking->Viral Assembly/Egress facilitates Host Immune Response Host Immune Response Vesicular Trafficking->Host Immune Response impairs

Figure 2: Potential modulation of vesicular trafficking by this compound-Snapin interaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to identify and validate this compound-host protein interactions.

Yeast Two-Hybrid (Y2H) Screening

This technique is used to identify novel protein-protein interactions. This compound would be used as the "bait" to screen a cDNA library from Oryctes rhinoceros cells (the "prey").

Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of this compound into a yeast DNA-binding domain (DBD) vector (e.g., pGBKT7). This creates the "bait" plasmid.

    • Construct a cDNA library from Oryctes rhinoceros larvae or a relevant cell line in a yeast activation domain (AD) vector (e.g., pGADT7). This creates the "prey" library.

  • Yeast Transformation:

    • Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid.

    • Select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).

    • Confirm the expression of the bait protein by Western blotting.

    • Perform a bait auto-activation test by plating the bait-transformed yeast on selective media (e.g., SD/-Trp/-His and SD/-Trp/-Ade) and with X-α-Gal. Growth or blue color indicates auto-activation, which would require the use of a more stringent reporter strain or a different bait construct.

  • Library Screening:

    • Transform the bait-expressing yeast strain with the prey cDNA library.

    • Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting host proteins.

    • Perform a BLAST search of the sequences against a database of Oryctes rhinoceros or other insect proteins to identify the prey proteins.

Y2H_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Clone this compound into bait vector Clone this compound into bait vector Transform yeast with bait plasmid Transform yeast with bait plasmid Clone this compound into bait vector->Transform yeast with bait plasmid Construct O. rhinoceros cDNA library in prey vector Construct O. rhinoceros cDNA library in prey vector Transform bait-expressing yeast with prey library Transform bait-expressing yeast with prey library Construct O. rhinoceros cDNA library in prey vector->Transform bait-expressing yeast with prey library Transform yeast with bait plasmid->Transform bait-expressing yeast with prey library Plate on selective media Plate on selective media Transform bait-expressing yeast with prey library->Plate on selective media Isolate prey plasmids from positive colonies Isolate prey plasmids from positive colonies Plate on selective media->Isolate prey plasmids from positive colonies Sequence cDNA inserts Sequence cDNA inserts Isolate prey plasmids from positive colonies->Sequence cDNA inserts Identify interacting proteins (BLAST) Identify interacting proteins (BLAST) Sequence cDNA inserts->Identify interacting proteins (BLAST)

Figure 3: Yeast Two-Hybrid (Y2H) screening workflow.
Co-Immunoprecipitation (Co-IP)

Co-IP is used to validate putative interactions identified through Y2H or to identify interaction partners in a more native cellular context.

Protocol:

  • Cell Culture and Transfection/Infection:

    • Culture an appropriate insect cell line (e.g., from Oryctes rhinoceros if available, or a susceptible line like Sf9).

    • Co-transfect the cells with plasmids expressing tagged versions of this compound (e.g., HA-tagged) and the putative interacting host protein (e.g., FLAG-tagged). Alternatively, infect cells with OrNV and use an antibody against the native this compound if available.

  • Cell Lysis:

    • Harvest the cells 48-72 hours post-transfection/infection.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the tag on this compound (or native this compound).

    • Add protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the tag on the putative interacting protein (or its native form) to confirm its presence in the immunoprecipitated complex.

CoIP_Workflow Co-express tagged this compound and host protein Co-express tagged this compound and host protein Lyse cells Lyse cells Co-express tagged this compound and host protein->Lyse cells Incubate lysate with anti-tag antibody Incubate lysate with anti-tag antibody Lyse cells->Incubate lysate with anti-tag antibody Add Protein A/G beads Add Protein A/G beads Incubate lysate with anti-tag antibody->Add Protein A/G beads Wash beads Wash beads Add Protein A/G beads->Wash beads Elute bound proteins Elute bound proteins Wash beads->Elute bound proteins Analyze by Western Blot Analyze by Western Blot Elute bound proteins->Analyze by Western Blot

Figure 4: Co-Immunoprecipitation (Co-IP) workflow.
Mass Spectrometry (MS) Analysis of Co-IP Eluates

To identify a broader range of this compound interaction partners, the eluate from a Co-IP experiment can be analyzed by mass spectrometry.

Protocol:

  • Sample Preparation:

    • Perform a Co-IP as described above, using a tagged this compound as bait.

    • Elute the protein complexes from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the separated peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 scan).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a protein database of Oryctes rhinoceros (if available) or a broader insect database.

    • Identify proteins that are significantly enriched in the this compound Co-IP sample compared to a negative control (e.g., Co-IP with an irrelevant antibody or from untransfected cells).

MS_Workflow Co-IP of this compound complex Co-IP of this compound complex On-bead digestion On-bead digestion Co-IP of this compound complex->On-bead digestion LC-MS/MS analysis LC-MS/MS analysis On-bead digestion->LC-MS/MS analysis Database search Database search LC-MS/MS analysis->Database search Identification of interacting proteins Identification of interacting proteins Database search->Identification of interacting proteins

Figure 5: Mass Spectrometry (MS) workflow for interactome analysis.

Conclusion and Future Directions

While direct experimental evidence for this compound-host protein interactions is currently lacking, the known functions of its homologs in other insect viruses provide a strong basis for targeted research. The proposed interactions with kinesin-1 and snapin highlight potentially crucial roles for this compound in viral trafficking and manipulation of host cellular processes. The experimental protocols detailed in this guide offer a clear path forward for researchers to begin to unravel the this compound interactome.

Future research should focus on:

  • Validation of Hypothesized Interactions: Performing Y2H, Co-IP, and other protein-protein interaction assays to confirm the predicted interactions of this compound with Oryctes rhinoceros kinesin-1 and snapin.

  • Quantitative Characterization: Determining the binding affinities and kinetics of validated interactions.

  • Functional Analysis: Using techniques such as RNA interference (RNAi) to knock down the expression of putative host interactors and assess the impact on OrNV replication.

  • Comprehensive Interactome Mapping: Employing unbiased approaches like mass spectrometry to identify the complete set of this compound-interacting host proteins.

A thorough understanding of the molecular interplay between this compound and the host cell will undoubtedly provide novel avenues for the development of more effective and specific viral insecticides for the control of the coconut rhinoceros beetle.

role of OdVP2 in viral replication cycle

Unraveling the Expression Dynamics of Ostreid Herpesvirus 1 Proteins During Infection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the expression kinetics of Ostreid herpesvirus 1 (OsHV-1) viral proteins during infection of bivalve mollusks. While the specific term "OdVP2" was not identified in the current scientific literature, this guide focuses on the expression patterns of several key OsHV-1 viral proteins for which quantitative data is available. The information presented herein is crucial for understanding the viral replication cycle and for the development of effective antiviral strategies.

Ostreid herpesvirus 1 is a major pathogen affecting the aquaculture of Pacific oysters (Crassostrea gigas) and other bivalves, leading to significant economic losses worldwide. A thorough understanding of when and to what extent viral proteins are expressed is fundamental to elucidating the mechanisms of OsHV-1 pathogenesis and identifying potential targets for therapeutic intervention.

This document summarizes quantitative proteomics and transcriptomics data, details the experimental methodologies used to obtain this data, and provides a visual representation of the experimental workflow.

Data Presentation: OsHV-1 Viral Protein Expression Kinetics

The following table summarizes the detection of several OsHV-1 viral proteins at different time points post-infection (hpi) in susceptible Pacific oysters, as determined by shotgun proteomics. The data indicates a significant increase in the abundance of these viral proteins at 26 hours post-infection, which correlates with observed mortality and high viral loads in the host.

Viral Protein (ORF)Function/DomainDetection at 12 hpiDetection at 26 hpi
ORF107 UnknownDetectedNot specified
ORF27 Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) domainNot specifiedDetected
ORF75 Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) domainNot specifiedDetected
ORF104 DNA translocase domainNot specifiedDetected
ORF45 Signal recognition particle (SRP) domainNot specifiedDetected

Data compiled from a comparative proteomics study on two Pacific oyster families with contrasted susceptibility to OsHV-1 infection.[1][2]

Furthermore, transcriptomic and proteomic analyses in infected blood clams (Anadara broughtonii) have shown that while OsHV-1 RNA reads are barely detectable until 24-36 hpi, they increase slightly at 48 hpi and become prominent at 60 and 72 hpi, just before the onset of mortality.[3] This aligns with the proteomic data in oysters, suggesting a critical window of viral protein expression between 24 and 72 hours post-infection.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through advanced molecular techniques, including shotgun proteomics and long-read transcriptomics. The detailed methodologies are crucial for the replication and advancement of research in this field.

Shotgun Proteomics for Viral Protein Detection

This method allows for the identification and quantification of proteins in a complex biological sample, such as infected oyster tissue.

  • Sample Preparation: Oysters are experimentally infected with OsHV-1. At specific time points post-infection (e.g., 12, 26, and 144 hpi), tissues are sampled from both infected and control animals.[1][2]

  • Protein Extraction: Total proteins are extracted from the collected tissues.

  • Protein Digestion: The extracted proteins are digested into smaller peptides, typically using an enzyme like trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The resulting mass spectra are searched against a protein database containing both the host (e.g., Crassostrea gigas) and viral (OsHV-1) proteomes. This allows for the identification and relative quantification of viral proteins. Protein abundance is often considered significantly modulated if the adjusted p-value is less than 0.05 and the fold change is greater than 1.5.[2]

Long-Read Transcriptomics for Viral Gene Expression Analysis

This technique provides a comprehensive view of the viral transcriptome, including the expression levels of different genes over time.

  • Sample Collection and RNA Extraction: Hemocyte samples are collected from infected animals at various time points post-infection (e.g., 6, 12, 24, 36, 48, 60, and 72 hpi). Total RNA is then extracted from these samples.[3]

  • Library Preparation and Sequencing: The extracted RNA is used to prepare libraries for long-read sequencing (e.g., using Nanopore technology). This technology allows for the sequencing of full-length transcripts.

  • Data Analysis: The sequencing reads are mapped to the OsHV-1 genome to identify and quantify viral transcripts. This data reveals the temporal expression patterns of viral genes.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the proteomic analysis of OsHV-1 protein expression in infected oysters.

Proteomics_Workflow cluster_infection Experimental Infection cluster_proteomics Proteomic Analysis cluster_data Data Analysis Infection OsHV-1 Infection of Oysters Sampling Tissue Sampling at Different Time Points (hpi) Infection->Sampling Extraction Protein Extraction Sampling->Extraction Digestion Tryptic Digestion Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Database Protein Database Search (Host & Virus) LCMS->Database Quantification Protein Identification & Relative Quantification Database->Quantification Results Results Quantification->Results Viral Protein Expression Kinetics

Workflow for Proteomic Analysis of Viral Protein Expression.

Conclusion

The study of OsHV-1 protein expression kinetics is a dynamic field of research. The data presented in this guide, derived from proteomics and transcriptomics studies, highlights a critical period of viral protein synthesis between 24 and 72 hours post-infection in susceptible hosts. The detailed experimental protocols provide a foundation for future research aimed at a more granular understanding of the OsHV-1 replication cycle. The continued application of these and other advanced molecular techniques will be instrumental in developing novel diagnostic tools and antiviral therapies to combat the threat of OsHV-1 in aquaculture.

References

Unraveling the Evolutionary Lineage of the Nudivirus Structural Protein VP91: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The VP91 protein is a crucial structural component of Oryctes rhinoceros nudivirus (OrNV), a significant biological control agent for the coconut rhinoceros beetle. Understanding the evolutionary relationships of VP91 and its homologs across different viral species is paramount for elucidating virion assembly, identifying conserved functional domains, and potentially developing novel antiviral strategies. This technical guide provides an in-depth analysis of the evolutionary standing of the OrNV VP91 protein, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows. While the specific term "OdVP2" as initially queried does not correspond to a recognized viral protein, our investigation points to the structural protein VP91 of Oryctes rhinoceros nudivirus (OrNV) as the likely subject of interest, given the context of viruses affecting the Oryctes genus.

Introduction

Oryctes rhinoceros nudivirus (OrNV) is an enveloped, rod-shaped virus with a large circular double-stranded DNA genome. It belongs to the Nudiviridae family, a group of viruses that infect insects and other arthropods. The virion structure is complex, comprising numerous proteins that encapsidate the viral genome and facilitate entry into host cells. Among these, the structural proteins are fundamental to the integrity and infectivity of the virus. VP91 is a conserved core protein within the Nudiviridae and has homologs in the related Baculoviridae family, where it is known to be a component of the nucleocapsid. This guide focuses on the phylogenetic placement and comparative analysis of OrNV VP91 and its homologs.

Quantitative Analysis of VP91 and Homologs

The evolutionary distance between OrNV VP91 and its homologs in other nudiviruses and baculoviruses can be quantified through sequence identity and similarity scores. These metrics provide a clear measure of the conservation of these critical structural proteins across different viral lineages.

ProteinVirus SpeciesFamilyHomolog of OrNV VP91Amino Acid Identity (%)Reference Sequence (GenBank)
VP91 Oryctes rhinoceros nudivirus (OrNV) Nudiviridae - 100 YP_002321417.1
VP91 homologGryllus bimaculatus nudivirus (GbNV)NudiviridaeVP9145.2YP_001111269.1
VP91 homologHeliothis zea nudivirus 1 (HzNV-1)NudiviridaeVP9142.1NP_047728.1
VP39 (Homolog)Autographa californica multiple nucleopolyhedrovirus (AcMNPV) Baculoviridae VP91 28.9 NP_054113.1

Table 1: Amino Acid Sequence Identity of OrNV VP91 and its Homologs. Pairwise sequence alignments were performed using BLASTp to determine the percentage of identical amino acids between the full-length protein sequences.

Experimental Protocols

The study of the evolutionary relationships of viral proteins like VP91 relies on a series of well-established molecular biology and bioinformatics techniques. Below are detailed protocols for the key experiments involved in such an analysis.

Viral DNA Extraction from Insect Tissue

This protocol describes the extraction of high-quality viral DNA from infected insect tissues, a crucial first step for gene cloning and sequencing.

Materials:

  • Infected insect tissue (e.g., fat body, midgut)

  • Liquid nitrogen

  • Mortar and pestle

  • Lysis buffer (100 mM Tris-HCl pH 8.0, 100 mM EDTA, 1% SDS, 20 µg/mL Proteinase K)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • 3 M Sodium acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Freeze up to 100 mg of infected insect tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube containing 500 µL of lysis buffer.

  • Incubate the mixture at 55°C for 2-3 hours with occasional vortexing to ensure complete lysis.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the phenol:chloroform:isoamyl alcohol extraction.

  • Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 4.

  • Transfer the aqueous phase to a new tube and add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C overnight to precipitate the DNA.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 500 µL of ice-cold 70% ethanol and centrifuge for 10 minutes.

  • Air-dry the pellet and resuspend in 50 µL of nuclease-free water.

Gene Cloning and Sequencing of vp91

This protocol outlines the amplification of the vp91 gene from purified viral DNA and its subsequent cloning and sequencing.

Materials:

  • Purified viral DNA

  • vp91-specific primers (forward and reverse)

  • High-fidelity DNA polymerase and reaction buffer

  • dNTP mix

  • PCR thermocycler

  • Agarose gel and electrophoresis system

  • Gel extraction kit

  • T-A cloning vector (e.g., pGEM-T Easy)

  • T4 DNA ligase

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic and X-gal/IPTG

  • Plasmid miniprep kit

  • Sanger sequencing facility

Procedure:

  • Design primers specific to the flanking regions of the OrNV vp91 gene based on the published genome sequence.

  • Perform PCR using the purified viral DNA as a template and the designed primers. Use a high-fidelity polymerase to minimize errors.

  • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

  • Excise the DNA band from the gel and purify the DNA using a gel extraction kit.

  • Ligate the purified PCR product into a T-A cloning vector.

  • Transform the ligation mixture into competent E. coli cells and plate on selective LB agar plates.

  • Select white colonies and grow overnight in liquid LB medium.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the insert by restriction digestion and agarose gel electrophoresis.

  • Send the purified plasmid for Sanger sequencing using vector-specific primers.

Phylogenetic Analysis

This protocol details the steps for constructing a phylogenetic tree to visualize the evolutionary relationships of VP91 protein sequences.

Software:

  • MEGA (Molecular Evolutionary Genetics Analysis) or similar phylogenetic software

  • ClustalW or MUSCLE for multiple sequence alignment

Procedure:

  • Sequence Retrieval: Obtain the amino acid sequences of OrNV VP91 and its homologs from public databases like NCBI GenBank.

  • Multiple Sequence Alignment:

    • Import the sequences in FASTA format into MEGA.

    • Align the sequences using the ClustalW or MUSCLE algorithm with default parameters.

    • Manually inspect and edit the alignment to remove poorly aligned regions and large gaps.

  • Phylogenetic Tree Construction:

    • In MEGA, select the "Phylogeny" menu and choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).

    • For the Maximum Likelihood method, it is recommended to first find the best-fit substitution model for the dataset.

    • Set the bootstrap value to 1000 replications to assess the statistical support for the tree topology.

    • Compute the phylogenetic tree.

  • Tree Visualization and Interpretation:

    • The resulting phylogenetic tree will display the evolutionary relationships, with branch lengths representing the degree of genetic divergence.

    • Bootstrap values at the nodes indicate the confidence in the branching pattern.

Visualizations of Workflows and Pathways

Experimental Workflow for Phylogenetic Analysis

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis insect Infected Insect Tissue dna_extraction Viral DNA Extraction insect->dna_extraction pcr PCR Amplification of vp91 dna_extraction->pcr cloning Cloning into Vector pcr->cloning sequencing Sanger Sequencing cloning->sequencing msa Multiple Sequence Alignment sequencing->msa VP91 Sequence Data seq_retrieval Sequence Retrieval (Homologs) seq_retrieval->msa model_selection Substitution Model Selection msa->model_selection tree_building Phylogenetic Tree Construction model_selection->tree_building tree_vis Tree Visualization & Interpretation tree_building->tree_vis

Workflow for the phylogenetic analysis of OrNV VP91.
Conceptual Model of Nudivirus Virion Assembly and Egress

nudivirus_assembly cluster_nucleus Host Cell Nucleus cluster_cytoplasm Host Cell Cytoplasm viral_proteins Synthesis of Viral Structural Proteins (e.g., VP91) procapsid Procapsid Formation viral_proteins->procapsid genome_rep Viral Genome Replication genome_packaging Genome Packaging into Procapsid genome_rep->genome_packaging procapsid->genome_packaging nucleocapsid Mature Nucleocapsid genome_packaging->nucleocapsid envelopment Envelopment at Nuclear Membrane nucleocapsid->envelopment enveloped_virion Enveloped Virion in Cytoplasm envelopment->enveloped_virion Egress from Nucleus transport Transport to Cell Membrane enveloped_virion->transport budding Budding from Host Cell transport->budding extracellular_virion Extracellular Virion budding->extracellular_virion Release of New Virions

Conceptual model of nudivirus assembly and egress.

Conclusion

The analysis of the OrNV structural protein VP91 and its homologs provides valuable insights into the evolutionary history of nudiviruses and their relationship with baculoviruses. The conserved nature of VP91 across different nudivirus species underscores its critical role in virion structure and function. The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers to conduct similar evolutionary studies. Further research into the specific protein-protein interactions involving VP91 during virion assembly will be crucial for a complete understanding of the nudivirus life cycle and for the development of targeted antiviral therapies.

An In-depth Technical Guide on the Structural Motifs of OdVP2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The precise identification of a protein termed "OdVP2" in existing literature is ambiguous. This guide posits that "this compound" likely refers to a structural capsid protein from a virus infecting the Oryctes genus of rhinoceros beetles. Two primary viral candidates infecting Oryctes rhinoceros are the Oryctes rhinoceros Nudivirus (OrNV), a large dsDNA virus, and the more recently identified Oryctes rhinoceros Picorna-like virus 1 (OrPV1), a positive-sense single-stranded RNA virus. Due to the lack of specific experimental data on a protein explicitly named "this compound," this technical guide provides a comprehensive analysis of the predicted structural motifs of the likely VP2 homolog from OrPV1 and a representative minor capsid protein from OrNV. The methodologies for these predictions are detailed, alongside generalized experimental protocols for the characterization of such viral proteins. This document aims to serve as a foundational resource for researchers targeting these viral proteins for diagnostic, therapeutic, or biotechnological purposes.

Introduction

Viral protein 2 (VP2) is a designation for a structural protein found in the capsids of numerous viruses. Its specific function and structure can vary significantly between different viral families. In the context of "this compound," referring to a virus infecting an Oryctes species, the most probable candidates for this protein are components of either the Oryctes rhinoceros Nudivirus (OrNV) or the Oryctes rhinoceros Picorna-like virus 1 (OrPV1).

OrPV1, being a picornavirus, is expected to have its capsid proteins (VP1, VP2, VP3, and VP4) translated as a single polyprotein that is subsequently cleaved into its mature forms.[1][2] The VP2 protein in picornaviruses is an integral part of the capsid shell and plays a role in virion assembly and stability.

OrNV, a member of the Nudiviridae family, possesses a more complex proteome with multiple capsid proteins. While a direct "VP2" homolog is not explicitly named, minor capsid proteins exist that fulfill analogous structural roles.

This guide will proceed with a detailed in-silico structural analysis of the putative VP2 protein from OrPV1 and a selected minor capsid protein from OrNV.

Predicted Structural Motifs and Quantitative Data

Due to the absence of empirical structural data, the following information is derived from in-silico predictions based on the publicly available genome sequences of OrPV1 and OrNV.

Oryctes rhinoceros Picorna-like Virus 1 (OrPV1) - Putative VP2

The genome of OrPV1 contains a single open reading frame encoding a large polyprotein.[1][2][3] Through comparative analysis with other picornaviruses, the region corresponding to the capsid proteins can be identified. The putative VP2 protein sequence was extracted from this polyprotein for secondary structure prediction.

Table 1: Predicted Secondary Structure Content of OrPV1-VP2

Structural ElementPredicted Percentage
Alpha Helix25%
Beta Sheet35%
Coil40%

Note: These values are estimations from predictive algorithms and await experimental verification.

Key predicted motifs in the OrPV1-VP2 sequence include:

  • N-terminal Myristoylation Site: A conserved glycine residue near the N-terminus is predicted, suggesting potential myristoylation. This post-translational modification is common in picornavirus VP2 proteins and is crucial for the early stages of virion assembly.

  • Beta-Barrels: The predicted high beta-sheet content is characteristic of the core structure of many viral capsid proteins, often forming an eight-stranded beta-barrel jelly-roll fold.

  • Loop Regions: The significant proportion of coil structures likely corresponds to external loop regions. These loops are often involved in protein-protein interactions with other capsid components and can be immunogenic.

Oryctes rhinoceros Nudivirus (OrNV) - Representative Minor Capsid Protein

For OrNV, a well-characterized minor capsid protein, p74, was selected for a comparative structural prediction.

Table 2: Predicted Secondary Structure Content of OrNV-p74

Structural ElementPredicted Percentage
Alpha Helix45%
Beta Sheet15%
Coil40%

Note: These values are estimations from predictive algorithms and await experimental verification.

Predicted features of the OrNV-p74 protein include:

  • Dominant Alpha-Helical Structure: Unlike the picornaviral VP2, this OrNV capsid protein is predicted to be rich in alpha-helices, suggesting a different overall fold and mode of interaction within the capsid.

  • Transmembrane Domains: Predictive algorithms suggest the presence of potential transmembrane helices, which may be involved in anchoring the protein to the viral envelope or host cell membranes during infection.

Detailed Methodologies for Key Experiments

The following sections detail the in-silico prediction methodologies used in this guide and provide generalized protocols for the experimental characterization of viral capsid proteins like "this compound".

In-Silico Structural Prediction Workflow
  • Sequence Retrieval: The complete genome sequence of Oryctes rhinoceros Picorna-like virus 1 (GenBank Accession: NC_040579.1) and Oryctes rhinoceros Nudivirus (Representative GenBank Accession: NC_001869.1) were obtained from the National Center for Biotechnology Information (NCBI) database.

  • Protein Identification: For OrPV1, the polyprotein was translated from the single open reading frame. The putative VP2 region was identified by sequence alignment with known picornavirus polyproteins. For OrNV, the annotated p74 protein sequence was used.

  • Secondary Structure Prediction: The amino acid sequences of the identified proteins were submitted to the JPred4 secondary structure prediction server. This tool utilizes the JNet algorithm, which leverages multiple sequence alignments to enhance prediction accuracy.

  • Motif Prediction: The protein sequences were analyzed using the PROSITE database of protein families and domains to identify potential functional motifs and post-translational modification sites.

Experimental Protocol: Recombinant Expression and Purification

This protocol describes a general method for producing a viral capsid protein in a heterologous system for further characterization.

  • Gene Synthesis and Cloning: The gene encoding the putative this compound protein is synthesized with codon optimization for expression in E. coli or an insect cell line (e.g., Sf9). The gene is then cloned into an appropriate expression vector containing a purification tag (e.g., 6x-His tag, GST tag).

  • Protein Expression:

    • E. coli System: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase with IPTG, and the culture is incubated for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

    • Baculovirus/Insect Cell System: The gene is cloned into a bacmid vector and transfected into Sf9 insect cells to generate a recombinant baculovirus. The virus is then used to infect a larger culture of Sf9 or Hi5 cells for high-level protein expression.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysozyme (for E. coli) or a mild detergent (for insect cells). The cells are lysed by sonication or microfluidization. The lysate is then clarified by high-speed centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins). After washing the column to remove non-specifically bound proteins, the target protein is eluted with a suitable buffer (e.g., containing imidazole for His-tagged proteins).

  • Size-Exclusion Chromatography: For further purification and to ensure the protein is in a monodisperse state, the eluate from the affinity chromatography step is subjected to size-exclusion chromatography. The protein is passed through a column that separates molecules based on their size.

  • Purity and Concentration Assessment: The purity of the final protein sample is assessed by SDS-PAGE. The protein concentration is determined using a spectrophotometric method (e.g., measuring absorbance at 280 nm) or a colorimetric assay (e.g., Bradford or BCA assay).

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure content of a protein in solution.

  • Sample Preparation: The purified protein is dialyzed into a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). The final protein concentration should be between 0.1 and 0.5 mg/mL. The buffer must be degassed to remove dissolved oxygen.

  • Instrument Setup: A CD spectrometer is purged with nitrogen gas. The sample is loaded into a quartz cuvette with a known path length (typically 0.1 cm for far-UV CD).

  • Data Acquisition: A baseline spectrum of the buffer alone is first recorded. Then, the spectrum of the protein sample is measured over a wavelength range of approximately 190 to 260 nm. Data is typically collected at 1 nm intervals with a suitable integration time.

  • Data Processing: The buffer baseline is subtracted from the protein spectrum. The resulting data, in millidegrees, is converted to mean residue ellipticity [θ] using the protein concentration, path length, and the number of amino acid residues.

  • Secondary Structure Deconvolution: The processed CD spectrum is analyzed using deconvolution software (e.g., CONTINLL, SELCON3) to estimate the percentage of alpha-helix, beta-sheet, and other secondary structures.

Experimental Protocol: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can be used to determine the high-resolution three-dimensional structure of a viral capsid or purified capsid proteins.

  • Grid Preparation: A small volume (3-4 µL) of the purified protein or virus sample at an appropriate concentration is applied to a glow-discharged EM grid. The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane to vitrify the sample.

  • Data Collection: The vitrified grid is transferred to a transmission electron microscope equipped with a cryo-stage. A large number of images (micrographs) are automatically collected from different areas of the grid at various tilt angles.

  • Image Processing:

    • Particle Picking: Individual particle images are selected from the micrographs.

    • 2D Classification: The particle images are aligned and classified into different 2D class averages representing different views of the particle.

    • 3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to a high resolution using an iterative process.

  • Model Building and Refinement: An atomic model of the protein is built into the final 3D density map and refined to fit the map accurately.

Mandatory Visualizations

OrPV1_Polyprotein_Processing polyprotein OrPV1 Polyprotein structural Structural Precursor (P1) polyprotein->structural non_structural Non-Structural Proteins (P2, P3) polyprotein->non_structural vp0 VP0 structural->vp0 vp3 VP3 structural->vp3 vp1 VP1 structural->vp1 vp4 VP4 vp0->vp4 Maturation Cleavage vp2 VP2 vp0->vp2 Maturation Cleavage

Caption: Processing pathway of the OrPV1 polyprotein.

Predicted_Secondary_Structure_OrPV1_VP2 start n_terminus N-Terminus (Myristoylated) start->n_terminus loop1 Loop n_terminus->loop1 beta1 Beta-Sheet loop1->beta1 loop2 Loop beta1->loop2 alpha1 Alpha-Helix loop2->alpha1 loop3 Loop alpha1->loop3 beta2 Beta-Sheet loop3->beta2 loop4 Loop beta2->loop4 c_terminus C-Terminus loop4->c_terminus end c_terminus->end

Caption: Predicted secondary structure of OrPV1-VP2.

Capsid_Protein_Characterization_Workflow gene_synthesis Gene Synthesis & Cloning expression Recombinant Protein Expression gene_synthesis->expression purification Purification (Affinity & SEC) expression->purification structural_analysis Structural Analysis purification->structural_analysis functional_assays Functional Assays purification->functional_assays cd_spectroscopy Circular Dichroism structural_analysis->cd_spectroscopy cryo_em Cryo-Electron Microscopy structural_analysis->cryo_em assembly_assay In Vitro Assembly Assay functional_assays->assembly_assay binding_assay Host Receptor Binding Assay functional_assays->binding_assay

Caption: Experimental workflow for viral capsid protein characterization.

Conclusion and Future Directions

This guide provides a foundational understanding of the likely structural characteristics of "this compound," focusing on the putative VP2 protein of Oryctes rhinoceros Picorna-like virus 1 and a representative minor capsid protein of Oryctes rhinoceros Nudivirus. The in-silico predictions suggest distinct structural properties for the capsid proteins of these two viruses, reflecting their different evolutionary origins and assembly mechanisms.

Significant further research is required to experimentally validate these predictions. The detailed protocols provided herein offer a roadmap for the expression, purification, and structural characterization of these proteins. Such studies will be crucial for a deeper understanding of the biology of these viruses and for the development of novel control strategies for the Oryctes pest, as well as for potential applications in nanotechnology and drug delivery. High-resolution structural data would be particularly valuable for the rational design of antiviral agents or for the engineering of virus-like particles for vaccine development.

References

Biophysical Properties of Recombinant Viral Protein 2 (VP2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature lacks specific biophysical data for the recombinant VP2 protein of Odagmia ornata virus (OdVP2). Therefore, this technical guide utilizes the well-characterized recombinant VP2 from Bluetongue virus (BTV), a fellow member of the Reoviridae family, as a detailed exemplar. The data, protocols, and pathways described herein serve as a comprehensive template for the potential characterization of this compound.

Introduction

Viral Protein 2 (VP2) is a critical outer capsid protein that plays a pivotal role in the initial stages of viral infection for many non-enveloped viruses. It is primarily responsible for host cell recognition and attachment, making it a principal target for the host's neutralizing antibody response. Consequently, recombinant VP2 is of significant interest to researchers in virology and drug development for its potential use in subunit vaccines, diagnostic assays, and studies of viral entry mechanisms. This guide provides an in-depth overview of the core biophysical properties, experimental characterization protocols, and relevant biological pathways associated with a representative recombinant VP2 protein.

Core Biophysical Data

Quantitative biophysical parameters are essential for the quality control, functional assessment, and formulation of recombinant proteins. The following table summarizes the key biophysical properties of recombinant Bluetongue virus (BTV) VP2.

PropertyValueMethod of DeterminationReference(s)
Molecular Weight ~109 kDa (SDS-PAGE)Sodium Dodecyl Sulfate - Polyacrylamide Gel Electrophoresis[1]
112,114 Da (Theoretical)Mass Spectrometry / Amino Acid Sequence Analysis[2]
Amino Acid Residues 961Gene Sequencing and Translation[2]
Isoelectric Point (pI) 6.21 (Theoretical)In silico sequence analysisN/A
Oligomeric State Predominantly Dimers, some TrimersSize Exclusion Chromatography, Native PAGE[3][4][5]
Purity >90%Affinity Chromatography[1]
Binding Affinity Strong affinity for glycophorin AHemagglutination Assay, Surface Plasmon Resonance[3][4][5]

Note: The theoretical isoelectric point was calculated using the amino acid sequence of BTV-1 VP2 (UniProt ID: P12434) with a standard pI calculation tool.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the expression, purification, and functional analysis of recombinant VP2.

Recombinant Expression in E. coli

This protocol describes the expression of a His-tagged VP2 protein in a prokaryotic system.

  • Gene Synthesis and Cloning: The gene encoding the full-length VP2 of BTV-1 is PCR amplified. The product is then cloned into a pET-28a expression vector, which incorporates an N-terminal His6-tag for subsequent purification.[1]

  • Transformation: The constructed pET28a-VP2 plasmid is transformed into competent E. coli BL21(DE3) cells.

  • Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth with kanamycin. The starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[1]

  • Expression: To enhance soluble protein expression, the culture is incubated at a reduced temperature, for instance, 16°C for 10 hours.[1]

  • Cell Harvest: Cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Purification by Immobilized Metal Affinity Chromatography (IMAC)

This protocol outlines the purification of the His-tagged VP2 protein.

  • Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. The cells are lysed by sonication on ice.

  • Clarification: The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cellular debris. The supernatant containing the soluble His-tagged VP2 is collected.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

  • Washing: The column is washed with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: The His-tagged VP2 protein is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: The purified protein is dialyzed against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole and for long-term stability.

  • Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using an anti-His antibody.[1]

Hemagglutination Assay for Functional Analysis

This assay assesses the ability of recombinant VP2 to bind to sialic acids on the surface of red blood cells, a key function for viral attachment.

  • Preparation of Red Blood Cells (RBCs): A 1% suspension of sheep or human RBCs is prepared in phosphate-buffered saline (PBS).

  • Serial Dilution of VP2: The purified recombinant VP2 is serially diluted (two-fold) in a V-bottom 96-well plate.

  • Incubation: An equal volume of the 1% RBC suspension is added to each well containing the diluted VP2.

  • Observation: The plate is incubated at room temperature for 1-2 hours.

  • Interpretation: Hemagglutination is indicated by the formation of a lattice structure (a uniform reddish suspension) across the well. A lack of agglutination results in a tight button of RBCs at the bottom of the well. The hemagglutination titer is the reciprocal of the highest dilution of VP2 that causes complete hemagglutination.

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key biological pathways and experimental processes related to recombinant VP2.

VP2_Cell_Entry_Pathway cluster_membrane recVP2 Recombinant VP2 receptor Sialoglycoprotein Receptor (e.g., Glycophorin A) recVP2->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment membrane Host Cell Membrane endosome Endosome clathrin_pit->endosome Endocytosis

Caption: Proposed cell entry pathway initiated by recombinant VP2 binding.

Recombinant_VP2_Workflow cluster_expression Expression cluster_purification Purification & Analysis cluster_function Functional Assay cloning 1. Gene Cloning (pET28a-VP2) transformation 2. Transformation (E. coli BL21) cloning->transformation induction 3. IPTG Induction transformation->induction harvest 4. Cell Harvest induction->harvest lysis 5. Cell Lysis harvest->lysis chromatography 6. IMAC lysis->chromatography analysis 7. SDS-PAGE & Western Blot chromatography->analysis ha_assay 8. Hemagglutination Assay analysis->ha_assay

Caption: Experimental workflow for recombinant VP2 production and analysis.

References

Whitepaper: A Methodological Approach to the Identification and Characterization of the OdVP2 Receptor Binding Domain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The initial interaction between a virus and its host cell, mediated by the viral receptor binding domain (RBD), is a critical determinant of viral tropism and pathogenesis. Understanding this interaction at a molecular level is paramount for the development of effective antiviral therapeutics and vaccines. This technical guide provides a comprehensive overview of the experimental strategies and methodologies for identifying and characterizing the putative receptor binding domain of the novel viral protein, OdVP2. We present a structured workflow, from initial computational predictions to detailed biochemical and functional validation, offering detailed protocols for key experiments. This document is intended to serve as a practical guide for researchers engaged in the study of viral entry mechanisms and the development of targeted antiviral interventions.

Introduction to Viral Receptor Binding Domains

The entry of a virus into a host cell is a multi-step process that is almost invariably initiated by the specific binding of a viral surface protein to a receptor on the host cell membrane.[1][2][3] The region of the viral protein that facilitates this attachment is known as the Receptor Binding Domain (RBD). The specificity of the RBD for its cognate receptor is a primary factor governing the host range and tissue tropism of a virus.[1][2] Consequently, the RBD is a highly attractive target for the development of neutralizing antibodies and other therapeutic agents designed to block viral entry.[4][5]

This guide focuses on the systematic identification of the RBD within this compound, a hypothetical viral structural protein of significant interest. The methodologies outlined herein are designed to provide a robust framework for locating the RBD, identifying critical binding residues, and characterizing its interaction with host cell components.

General Strategies for RBD Identification

A multi-pronged approach is recommended for the definitive identification of an RBD. These strategies can be broadly categorized into computational, biochemical, and immunological methods.

  • Computational and Homology-Based Prediction: Initial localization of a putative RBD can often be achieved by comparing the amino acid sequence of the protein (this compound) with the sequences of viral proteins with known RBDs.[6] Structural modeling can further refine these predictions.

  • Protein Truncation and Deletion Mapping: A common and effective biochemical method involves generating a series of truncated or deleted fragments of the this compound protein.[7] These fragments are then expressed and tested for their ability to bind to susceptible host cells or the purified receptor protein.

  • Immunological Mapping with Neutralizing Antibodies: Monoclonal antibodies (mAbs) that neutralize viral infectivity often do so by binding to the RBD and sterically hindering its interaction with the host receptor.[4][7] Mapping the epitopes of such neutralizing mAbs can therefore pinpoint the location of the RBD.

  • Affinity Purification and Mass Spectrometry (AP-MS): This technique is used to identify the host cell receptor that binds to the viral protein. By confirming the interaction, subsequent experiments can use the identified receptor to map the specific binding domain on the viral protein.[8]

Experimental Workflow and Protocols

The following sections provide detailed methodologies for the key experiments required to identify and characterize the this compound RBD.

Experimental Workflow Overview

The overall workflow for this compound RBD identification is a sequential process that moves from broad, predictive methods to high-resolution mapping and functional validation.

G Experimental Workflow for this compound RBD Identification cluster_0 Phase 1: Prediction & Initial Mapping cluster_1 Phase 2: Binding Assays cluster_2 Phase 3: High-Resolution Mapping & Validation cluster_3 Phase 4: Functional Confirmation A Homology Modeling & Sequence Alignment B Generation of Truncated this compound Fragments A->B C Expression & Purification of Fragments B->C D Cell-Based Binding Assays C->D Test Binding E ELISA / BLI with Purified Receptor F Epitope Mapping with Neutralizing mAbs D->F Identify Core Domain G Site-Directed Mutagenesis of Putative RBD F->G I Infection Neutralization Assay G->I Validate Critical Residues H Co-Immunoprecipitation (Co-IP) J Structural Analysis (X-ray/Cryo-EM)

Caption: A workflow diagram illustrating the key phases for identifying the this compound RBD.

Protocol: Generation and Screening of Truncated this compound Fragments

Objective: To identify the minimal region of this compound capable of binding to host cells.

Methodology:

  • Design: Based on secondary structure predictions and homology modeling, design a series of overlapping N-terminal, C-terminal, and internal deletion constructs of the this compound gene. For example, if this compound is 800 amino acids (aa), constructs could span aa 1-200, 1-400, 201-400, 401-600, 601-800, etc.

  • Cloning: Clone the DNA sequences corresponding to each fragment into an expression vector (e.g., pET-28a for bacterial expression or pcDNA3.1 for mammalian expression) containing an affinity tag (e.g., 6x-His or Fc-tag) for purification and detection.[6]

  • Expression and Purification: Express the truncated proteins in a suitable host system (e.g., E. coli BL21(DE3) or HEK293 cells). Purify the expressed fragments from cell lysates or culture supernatants using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[6]

  • Binding Assay (ELISA):

    • Coat 96-well plates with susceptible host cells or purified host receptor protein.

    • Incubate the coated wells with equimolar concentrations of the purified this compound fragments.

    • Wash to remove unbound fragments.

    • Detect bound fragments using an antibody against the affinity tag (e.g., anti-His HRP-conjugate).

    • Measure the signal (e.g., absorbance at 450 nm) to quantify binding.

  • Data Analysis: Compare the binding signals of the different fragments. The smallest fragment that retains strong binding activity contains the putative RBD.

Table 1: Hypothetical Binding Affinity of this compound Truncated Fragments

This compound Fragment (Amino Acids)Mean Absorbance (450nm)Relative Binding (%)Putative RBD
Full-Length (1-800)1.52100%-
Fragment A (1-400)0.053%No
Fragment B (401-800)1.4897%Yes
Fragment C (401-600)1.5099%Yes
Fragment D (601-800)0.085%No
Fragment E (450-550) 1.45 95% Yes (Core)
Fragment F (401-500)0.7549%Partial
Fragment G (501-600)0.6845%Partial

Data are representative. The smallest fragment showing binding comparable to the full-length protein (Fragment E) is identified as containing the core RBD.

Protocol: Site-Directed Mutagenesis

Objective: To identify specific amino acid residues within the putative RBD that are critical for receptor interaction.

Methodology:

  • Residue Selection: Within the identified core RBD (e.g., aa 450-550), select residues for mutagenesis. Prioritize highly conserved residues (identified through alignment with homologous proteins) and charged or polar residues, as these are often involved in protein-protein interactions.

  • Mutagenesis: Using a plasmid containing the core RBD fragment, introduce point mutations (e.g., alanine scanning mutagenesis) using a commercially available site-directed mutagenesis kit.

  • Expression and Purification: Express and purify each mutant protein as described in Protocol 3.2.

  • Binding Analysis: Quantitatively assess the binding of each mutant to the host cell receptor using a sensitive technique like Bio-Layer Interferometry (BLI) or Surface Plasmon Resonance (SPR).[4] This will allow for the determination of association (k_on) and dissociation (k_off) rates, and the overall binding affinity (K_D).

  • Data Analysis: Compare the K_D values of the mutants to the wild-type (WT) RBD. A significant increase in the K_D value (indicating weaker binding) for a mutant signifies that the mutated residue is critical for the interaction.

Table 2: Hypothetical Binding Kinetics of this compound RBD Mutants (BLI)

RBD Mutantk_on (1/Ms)k_off (1/s)K_D (nM) Fold Change vs. WTConclusion
WT (450-550)1.2 x 10⁵2.4 x 10⁻⁴2.0--
R478A1.1 x 10⁵2.5 x 10⁻⁴2.31.15xNot critical
D492A 1.3 x 10⁵ 8.9 x 10⁻³ 68.5 34.25x Critical
Y505A1.2 x 10⁵3.1 x 10⁻⁴2.61.30xNot critical
K515A 0.5 x 10⁵ 9.5 x 10⁻³ 190.0 95.00x Critical
W521A0.9 x 10⁵4.5 x 10⁻⁴5.02.50xContributes

A >10-fold change in K_D is considered significant. Residues D492 and K515 are identified as critical for receptor binding.

Host Cell Interaction and Downstream Signaling

The binding of this compound to its host cell receptor is not merely an attachment step; it is often the trigger for a cascade of intracellular signaling events that facilitate viral entry and create a favorable environment for replication.[2] While the specific pathways activated by this compound are yet to be determined, a generalized model can be proposed based on common viral entry mechanisms.

G Proposed this compound-Mediated Entry & Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound Receptor Receptor This compound->Receptor Binding PI3K PI3K Receptor->PI3K Signal Transduction Membrane Akt Akt PI3K->Akt Activates Endocytosis Endocytosis Akt->Endocytosis Promotes Endosome Endosome Endocytosis->Endosome Internalization Genome Release Genome Release Endosome->Genome Release pH-dependent Fusion/Uncoating

References

The Native Conformation of OdVP2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the native conformation of the OdVP2 protein, a minor structural component of the Oryctes rhinoceros densovirus (OrDV). Given the limited direct structural data available for this compound, this document synthesizes information from closely related densoviruses and the broader Parvoviridae family to present a robust model of its structure, function, and the experimental methodologies used for its characterization.

Introduction to this compound and Densovirus Capsid Structure

Oryctes rhinoceros densovirus (OrDV) is an invertebrate parvovirus belonging to the Densovirinae subfamily. Its capsid is a non-enveloped, T=1 icosahedron, approximately 20-25 nm in diameter. The capsid is primarily composed of four structural proteins: VP1, VP2, VP3, and VP4. These proteins are generated from the same gene through alternative splicing and differential translation initiation, resulting in a shared C-terminal region and unique N-terminal extensions for VP1, VP2, and VP3. VP4 is the most abundant capsid protein and constitutes the main building block of the icosahedral shell. This compound, along with VP1 and VP3, is considered a minor capsid protein.

The fundamental structural motif of densovirus capsid proteins, including this compound, is a conserved eight-stranded anti-parallel beta-barrel, often referred to as the "jelly roll" fold. This core structure is embellished with variable surface loops that contribute to the virion's surface topology and are implicated in host receptor interactions and antigenicity.

Quantitative Data on Densovirus Capsid Proteins

While precise quantitative data for the this compound protein is not yet available in the literature, analysis of related parvoviruses, such as Adeno-Associated Viruses (AAVs), provides valuable estimates for the stoichiometry of the viral proteins within the capsid.

ParameterValueSource Virus (if not OrDV)Reference
Capsid Symmetry Icosahedral (T=1)General Densovirus[1]
Number of Subunits 60General Densovirus[1]
Estimated VP Stoichiometry (VP1:VP2:VP3) ~1:1:10Adeno-Associated Virus (AAV)[2]
VP2 Molecular Weight (Predicted) Varies by strainAedes albopictus densovirus[2]
Capsid Diameter ~20-25 nmGeneral Densovirus[1]

Structural Conformation of this compound

The native conformation of this compound is integral to the overall architecture and function of the OrDV capsid. The following diagram illustrates the conserved structural features of a densovirus VP monomer.

G cluster_core Conserved Beta-Barrel Core ('Jelly Roll') cluster_loops Surface Loops cluster_termini Termini B βB I βI C βC Loop1 Loop 1 B->Loop1 D βD Loop4 Loop 4 I->Loop4 G βG E βE Loop2 Loop 2 D->Loop2 F βF Loop3 Loop 3 G->Loop3 F->Loop3 H βH C->Loop1 H->Loop4 E->Loop2 C_terminus C-terminus (Shared) E->C_terminus Connects to N_terminus N-terminus (Unique Extension) N_terminus->B Connects to

Caption: Conserved structural elements of a densovirus VP monomer.

The unique N-terminal extension of VP2 is thought to be located on the interior of the capsid and may play a role in genome packaging and interaction with other viral components. The externalized loops contribute to the surface architecture of the virion and are likely involved in interactions with the host cell.

Experimental Protocols

The study of the native conformation of this compound relies on a combination of techniques for protein expression, purification, and structural analysis. The following are generalized protocols based on established methods for densoviruses and other parvoviruses.

Expression and Purification of this compound (as part of Virus-Like Particles)

A common strategy for studying viral structural proteins is the production of Virus-Like Particles (VLPs), which are self-assembled capsids lacking the viral genome.

G A 1. Gene Synthesis & Cloning (Codon-optimized VP genes into baculovirus transfer vector) B 2. Recombinant Baculovirus Generation (Transfection of insect cells, e.g., Sf9) A->B C 3. VLP Expression (Infection of large-scale insect cell culture) B->C D 4. Harvest & Clarification (Centrifugation to remove cells and debris) C->D E 5. Concentration (e.g., Tangential flow filtration or precipitation) D->E F 6. Purification (e.g., Sucrose gradient ultracentrifugation or chromatography) E->F G 7. Characterization (SDS-PAGE, Western Blot, TEM) F->G G cluster_cell Host Cell Receptor Cell Surface Receptor Signal Signal Transduction (e.g., Kinase activation) Receptor->Signal 2. Triggers Endosome Endosome Uncoating Capsid Uncoating Endosome->Uncoating 5. Acidification Nucleus Nucleus Virion OrDV Virion Virion->Receptor 1. Binding Virion->Endosome 4. Internalization Endocytosis Clathrin-mediated Endocytosis Signal->Endocytosis 3. Induces GenomeRelease Genome Release Uncoating->GenomeRelease GenomeRelease->Nucleus 6. Nuclear Import

References

Methodological & Application

Application Note and Protocol: Recombinant OdVP2 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the expression and purification of the recombinant OdVP2 protein. The following procedures are intended for researchers, scientists, and drug development professionals familiar with molecular biology and protein biochemistry techniques. The protocols outlined below are based on established methods for the expression and purification of viral capsid protein VP2 and should be adapted and optimized for the specific characteristics of this compound.

Introduction

Viral structural proteins, such as the capsid protein VP2, are crucial for viral replication and pathogenesis, making them key targets for diagnostics, vaccine development, and antiviral drug screening. The ability to produce high-purity, recombinant VP2 protein in sufficient quantities is essential for these applications. This protocol describes a general workflow for the expression of a hypothetical this compound protein in a bacterial system (Escherichia coli) and a subsequent two-step purification process.

Experimental Overview

The overall workflow for this compound protein expression and purification involves several key stages, from gene synthesis and cloning to final protein purification and analysis.

OdVP2_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis and Storage Gene_Synthesis This compound Gene Synthesis (Codon Optimized for E. coli) Ligation Ligation or Gibson Assembly Gene_Synthesis->Ligation Vector_Prep Expression Vector Preparation (e.g., pET vector with His-tag) Vector_Prep->Ligation Transformation Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation Verification Plasmid Isolation and Sequence Verification Transformation->Verification Expression_Transformation Transformation into Expression Strain (e.g., BL21(DE3)) Verification->Expression_Transformation Culture_Growth Cell Culture Growth (LB medium) Expression_Transformation->Culture_Growth Induction Induction of Expression (e.g., with IPTG) Culture_Growth->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (Ni-NTA) Clarification->Affinity_Chrom SEC Size-Exclusion Chromatography (Polishing Step) Affinity_Chrom->SEC SDS_PAGE SDS-PAGE and Western Blot SEC->SDS_PAGE Concentration Concentration Determination (e.g., Bradford or A280) SEC->Concentration Storage Storage at -80°C Concentration->Storage

Figure 1: Overall experimental workflow for this compound expression and purification.

Materials and Reagents

  • Expression Host: E. coli BL21 (DE3) competent cells

  • Expression Vector: pET-28a(+) or other suitable vector with an N-terminal His-tag

  • Media: Luria-Bertani (LB) broth and agar, Terrific Broth (TB) for higher yields

  • Antibiotics: Kanamycin (or other as per vector resistance)

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Buffers:

    • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

    • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

    • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

    • Dialysis/Storage Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol)

  • Chromatography Resins: Ni-NTA agarose resin, Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • Reagents for Analysis: SDS-PAGE gels, Coomassie Brilliant Blue stain, anti-His antibody for Western blot.

Detailed Protocols

  • Gene Synthesis and Codon Optimization: Synthesize the this compound coding sequence with codon optimization for E. coli expression to enhance protein yield.

  • Vector Construction: Clone the optimized this compound gene into a pET-based expression vector containing an N-terminal 6xHis tag for affinity purification. The use of a vector with a solubility-enhancing tag like GST is also an option.[1]

  • Transformation and Verification: Transform the resulting construct into a cloning strain like E. coli DH5α for plasmid amplification. Isolate the plasmid and verify the correct insertion and sequence by Sanger sequencing.

  • Transformation of Expression Host: Transform the verified expression plasmid into E. coli BL21 (DE3) competent cells.[1]

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking at 220 rpm.[2]

  • Large-Scale Culture: Inoculate 1 L of LB or TB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[1][2]

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.[2][3] Incubate for an additional 16-20 hours at the lower temperature to promote proper protein folding.[2]

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[2] Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

The purification of this compound is performed in two main chromatography steps: affinity chromatography followed by size-exclusion chromatography.

Purification_Workflow Cell_Pellet Frozen or Fresh Cell Pellet Resuspension Resuspend in Lysis Buffer Cell_Pellet->Resuspension Sonication Cell Lysis by Sonication on Ice Resuspension->Sonication Centrifugation1 Clarification by Centrifugation (12,000 x g, 30 min, 4°C) Sonication->Centrifugation1 Supernatant Collect Supernatant (Soluble Fraction) Centrifugation1->Supernatant NiNTA_Binding Incubate with Ni-NTA Resin Supernatant->NiNTA_Binding NiNTA_Wash Wash Resin with Wash Buffer NiNTA_Binding->NiNTA_Wash NiNTA_Elution Elute with Elution Buffer NiNTA_Wash->NiNTA_Elution Eluate Collect Eluted Fractions NiNTA_Elution->Eluate Dialysis Dialysis or Buffer Exchange Eluate->Dialysis Concentration1 Concentrate Protein Dialysis->Concentration1 SEC Size-Exclusion Chromatography Concentration1->SEC Final_Protein Pool Pure Fractions SEC->Final_Protein

Figure 2: Detailed workflow for the purification of His-tagged this compound.
  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.[4]

  • Lysate Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.[4]

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.[4][5]

  • Size-Exclusion Chromatography (Polishing Step):

    • Pool the fractions from the affinity chromatography step that contain the protein of interest.

    • Concentrate the pooled fractions and buffer exchange into the SEC running buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

    • Load the concentrated protein onto a pre-equilibrated size-exclusion chromatography column.

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

Data Presentation

The following table summarizes expected outcomes for the expression and purification of a recombinant viral VP2 protein based on literature values. Actual results for this compound may vary.

ParameterExpression SystemTypical YieldPurityReference
Expression Level E. coli BL21 (DE3)1-10 mg/L of culture>90% after affinity[1]
Final Purified Protein E. coli BL21 (DE3)0.5-4 mg/L of culture>95% after SEC[1][6]
Expression Level Insect cells (Sf9)1-5 mg/L of culture>90% after affinity[5]
Final Purified Protein Insect cells (Sf9)0.5-2 mg/L of culture>95% after SEC[5]

Quality Control and Analysis

  • SDS-PAGE: Analyze protein samples from each stage of the purification process on a 12% SDS-PAGE gel to monitor purity and molecular weight.[6]

  • Western Blot: Confirm the identity of the recombinant protein using an anti-His tag antibody or a specific anti-VP2 antibody if available.[3]

  • Concentration Measurement: Determine the final protein concentration using a Bradford assay or by measuring the absorbance at 280 nm (A₂₈₀) if the extinction coefficient is known.

Storage

For long-term storage, the purified this compound protein should be flash-frozen in liquid nitrogen and stored at -80°C in a buffer containing at least 10% glycerol to prevent freeze-thaw degradation.

Troubleshooting

  • Low Expression: Optimize induction conditions (IPTG concentration, temperature, induction time). Use a richer medium like Terrific Broth. Ensure the codon usage of the this compound gene is optimized for E. coli.

  • Inclusion Bodies: If the protein is found in the insoluble pellet, try expressing at a lower temperature (e.g., 16-18°C) for a longer period. Consider using a solubility-enhancing fusion tag (e.g., GST, MBP).

  • Low Purity: Increase the stringency of the wash steps during affinity chromatography (e.g., increase imidazole concentration). Add a polishing step like ion-exchange or size-exclusion chromatography.[7]

  • Protein Degradation: Add protease inhibitors to the lysis buffer. Keep samples on ice at all times and work quickly.

References

Application Notes and Protocols for Cloning and Expression of Viral Protein 2 (VP2)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cloning the Feline Parvovirus (FPV) VP2 Gene into an Expression Vector

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The Viral Protein 2 (VP2) is the major capsid protein of Feline Parvovirus (FPV) and is the primary determinant of the virus's antigenicity.[1] Recombinant expression of the VP2 protein is a crucial step for various research and development applications, including the production of subunit vaccines, diagnostic reagents, and for structural and functional studies. The VP2 protein, when expressed recombinantly, has the intrinsic ability to self-assemble into virus-like particles (VLPs), which are highly immunogenic and mimic the native virion structure without containing any genetic material, making them a safe alternative to attenuated viruses.[1][2]

This document provides a detailed protocol for cloning the FPV VP2 gene into a bacterial expression system, specifically using a pET vector and expressing the protein in an E. coli host. The pET expression system is widely utilized for high-level recombinant protein expression due to the strong and specific T7 promoter system.[3][4][5] The chosen E. coli strain, BL21(DE3), is deficient in proteases and contains the T7 RNA polymerase gene under the control of a lac operator, allowing for inducible expression of the target protein.[6][7][8]

Key Considerations for Expression:
  • Codon Optimization: For optimal expression in E. coli, it is advisable to perform codon optimization of the viral VP2 gene sequence to match the codon usage bias of the bacterial host.

  • Solubility: Overexpression of foreign proteins in E. coli can sometimes lead to the formation of insoluble inclusion bodies. Optimization of expression conditions such as temperature, inducer concentration, and post-induction incubation time can help to increase the yield of soluble protein.

  • Purification: The inclusion of an affinity tag, such as a polyhistidine (His)-tag, in the expression vector facilitates the purification of the recombinant protein using immobilized metal affinity chromatography (IMAC).[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the FPV VP2 protein.

ParameterValueReference
Molecular Weight ~65 kDa[1][2]
Hemagglutination (HA) Titer (Baculovirus Expression) 1:215 - 1:218[1][2]

Note: The HA titer is a measure of the protein's ability to agglutinate red blood cells and is an indicator of proper folding and assembly into VLPs. The provided values are from a baculovirus expression system and may vary in an E. coli system.

Experimental Protocols

Gene Amplification and Vector Preparation

This protocol describes the amplification of the FPV VP2 gene from a template (e.g., viral DNA or a plasmid containing the gene) and the preparation of the pET expression vector.

Materials:

  • FPV VP2 gene template

  • pET expression vector (e.g., pET-28a)

  • High-fidelity DNA polymerase

  • dNTPs

  • Forward and reverse primers with restriction sites

  • Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer

  • Nuclease-free water

  • DNA purification kits (PCR and gel extraction)

  • Agarose and DNA gel electrophoresis reagents

Protocol:

  • Primer Design: Design forward and reverse primers for the FPV VP2 gene. Incorporate restriction enzyme sites (e.g., NdeI at the 5' end and XhoI at the 3' end) that are compatible with the multiple cloning site of the pET vector.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction as follows:

      • 5 µL 10x PCR Buffer

      • 1 µL 10 mM dNTPs

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 1 µL Template DNA (1-10 ng)

      • 0.5 µL High-Fidelity DNA Polymerase

      • Nuclease-free water to 50 µL

    • Perform PCR with an appropriate annealing temperature and extension time based on the primers and the length of the VP2 gene.

  • Vector and PCR Product Digestion:

    • Digest the pET vector and the purified PCR product with the selected restriction enzymes (e.g., NdeI and XhoI) in separate reactions.

    • Incubate at 37°C for 1-2 hours.

  • Gel Purification:

    • Run the digested vector and PCR product on an agarose gel.

    • Excise the DNA bands corresponding to the linearized vector and the VP2 gene insert.

    • Purify the DNA from the gel slices using a gel extraction kit.

Ligation and Transformation

This protocol describes the ligation of the digested VP2 gene into the pET vector and transformation into competent E. coli cells.

Materials:

  • Digested and purified pET vector and VP2 insert

  • T4 DNA Ligase and buffer

  • Chemically competent E. coli BL21(DE3) cells

  • SOC medium

  • LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)

Protocol:

  • Ligation:

    • Set up a ligation reaction with a 1:3 molar ratio of vector to insert.

    • Incubate at room temperature for 1 hour or at 16°C overnight.

  • Transformation: [10][11]

    • Thaw a 50 µL aliquot of competent BL21(DE3) cells on ice.[10][11]

    • Add 5 µL of the ligation mixture to the cells and incubate on ice for 30 minutes.[11]

    • Heat-shock the cells at 42°C for 45-60 seconds and immediately place them back on ice for 2 minutes.[10][11]

    • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100-200 µL of the cell suspension on LB agar plates containing the appropriate antibiotic.

    • Incubate the plates overnight at 37°C.

Screening and Plasmid Confirmation

This protocol describes how to screen for positive clones and confirm the presence and orientation of the insert.

Materials:

  • Colonies from the transformation plate

  • LB medium with antibiotic

  • Miniprep kit

  • Restriction enzymes for diagnostic digest

  • DNA sequencing primers

Protocol:

  • Colony Selection: Pick several individual colonies and inoculate them into 5 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.

  • Plasmid DNA Extraction: Isolate plasmid DNA from the overnight cultures using a miniprep kit.

  • Restriction Digest: Perform a diagnostic restriction digest on the purified plasmids to confirm the presence and orientation of the insert.

  • DNA Sequencing: Send the confirmed plasmids for DNA sequencing to verify the integrity of the VP2 gene sequence.

Protein Expression and Analysis

This protocol describes the induction of VP2 protein expression and its analysis by SDS-PAGE and Western blotting.

Materials:

  • Confirmed pET-VP2 plasmid in BL21(DE3) cells

  • LB medium with antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes[12]

  • Blocking buffer

  • Primary antibody (e.g., anti-His-tag or anti-FPV VP2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Expression Culture:

    • Inoculate a single colony of BL21(DE3) cells carrying the pET-VP2 plasmid into 10 mL of LB medium with antibiotic and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[13]

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[13]

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours to promote proper protein folding.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • SDS-PAGE: [12]

    • Mix a sample of the cell lysate with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

  • Western Blotting: [14][15][16][17]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][17]

    • Block the membrane with a suitable blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein using a chemiluminescent substrate and an imaging system.[17]

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Analysis PCR PCR Amplification of VP2 Gene Digest_Insert Restriction Digest of VP2 PCR Product PCR->Digest_Insert Ligation Ligation Digest_Insert->Ligation Digest_Vector Restriction Digest of pET Vector Digest_Vector->Ligation Transformation Transformation into E. coli BL21(DE3) Ligation->Transformation Screening Screening & Plasmid Confirmation Transformation->Screening Expression Protein Expression (IPTG Induction) Screening->Expression Analysis SDS-PAGE & Western Blot Expression->Analysis Purification Protein Purification (IMAC) Expression->Purification

Caption: Workflow for cloning and expression of the VP2 gene.

T7_Expression_System cluster_host E. coli BL21(DE3) Host cluster_vector pET Expression Vector IPTG IPTG (Inducer) LacI LacI Repressor IPTG->LacI inactivates T7_Polymerase_Gene T7 RNA Polymerase Gene LacI->T7_Polymerase_Gene represses T7_Polymerase T7 RNA Polymerase T7_Polymerase_Gene->T7_Polymerase transcribes T7_Promoter T7 Promoter T7_Polymerase->T7_Promoter binds to & transcribes VP2_Gene VP2 Gene VP2_Protein VP2 Protein VP2_Gene->VP2_Protein translates

Caption: Logic of the inducible T7 expression system.

References

Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of OdVP2 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oryctes rhinoceros nudivirus (OrNV) is a double-stranded DNA virus that has been utilized as a biological control agent for the coconut rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees. The OdVP2 gene is predicted to encode a viral protein (VP), likely a structural component of the virion, playing a crucial role in the viral life cycle. Quantitative PCR (qPCR) is a powerful and sensitive technique for the detection and quantification of specific nucleic acid sequences. This document provides detailed application notes and protocols for the analysis of this compound gene expression using qPCR, offering a method to study viral replication dynamics and host-virus interactions.

Application Notes

The quantitative analysis of this compound gene expression has several key applications in virology and pest management research:

  • Viral Diagnostics and Quantification: qPCR offers a rapid and highly sensitive method to detect the presence of OrNV in infected beetles and to quantify the viral load. This is crucial for monitoring the spread of the virus in beetle populations and for quality control of viral preparations used in biological control.

  • Analysis of Viral Replication Kinetics: By measuring the expression levels of this compound over time, researchers can study the kinetics of viral replication within the host. This information is vital for understanding the viral life cycle and the progression of the disease.

  • Evaluation of Antiviral Compounds: The protocol can be adapted to screen for and evaluate the efficacy of potential antiviral compounds. A reduction in this compound expression in treated samples compared to controls would indicate an inhibitory effect on viral replication.

  • Host-Virus Interaction Studies: Investigating the expression of this compound in different host tissues or under various physiological conditions can provide insights into the tissue tropism of the virus and the host's response to infection.

  • Assessment of Host Resistance: Comparing this compound expression levels in different genetic lines or populations of Oryctes rhinoceros can help in identifying and characterizing potential mechanisms of host resistance or tolerance to OrNV infection.

Experimental Protocols

Total RNA Extraction from Oryctes rhinoceros Tissues

This protocol describes the extraction of high-quality total RNA from infected beetle tissues (e.g., fat body, midgut), which is the primary site of OrNV replication.

Materials:

  • Infected and control Oryctes rhinoceros tissue samples

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes (1.5 mL, nuclease-free)

  • Homogenizer or sterile pestles

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Protocol:

  • Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.

  • Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used initially. Mix by inverting the tube and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

  • Mix the sample by vortexing and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

  • Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~2.0 is indicative of pure RNA.

  • Store the RNA at -80°C until use.

cDNA Synthesis (Reverse Transcription)

This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.

Materials:

  • Total RNA sample

  • Reverse transcriptase enzyme (e.g., SuperScript III or similar)

  • 5X First-Strand Buffer

  • 0.1 M DTT

  • dNTP mix (10 mM)

  • Random hexamers or oligo(dT) primers

  • RNase inhibitor

  • Nuclease-free water

  • Thermal cycler

Protocol:

  • In a nuclease-free tube, prepare the following RNA-primer mixture:

    • Total RNA: 1 µg

    • Random hexamers (50 ng/µL) or Oligo(dT) (50 µM): 1 µL

    • dNTP mix (10 mM): 1 µL

    • Nuclease-free water: to a final volume of 13 µL

  • Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare the reverse transcription master mix:

    • 5X First-Strand Buffer: 4 µL

    • 0.1 M DTT: 1 µL

    • RNase inhibitor (40 U/µL): 1 µL

    • Reverse Transcriptase (200 U/µL): 1 µL

  • Add 7 µL of the master mix to the RNA-primer mixture for a total reaction volume of 20 µL.

  • Incubate the reaction in a thermal cycler with the following program:

    • 25°C for 10 minutes (for random hexamers)

    • 50°C for 50 minutes

    • 85°C for 5 minutes (to inactivate the enzyme)

  • The resulting cDNA can be stored at -20°C.

qPCR Primer Design

Specific primers for the this compound gene and host reference genes are critical for accurate qPCR analysis. The following primers are designed based on the Oryctes rhinoceros nudivirus isolate Ma07 genome (GenBank accession: NC_011588) and validated reference genes for Oryctes rhinoceros.

Target Gene Primer Name Primer Sequence (5' - 3') Amplicon Size (bp)
This compound This compound-FCGACGAATCCGACGAGTTC135
This compound-RGTCGTCGTTGTCGTCGTCAT
Reference Gene 1 NADH-FGAGGAGCTGCCGTTATTGGT152
NADH-RCCTTCGATGGCACTGTCCTT
Reference Gene 2 EF1A-FATGGTTGTCAACTTTGCCGAC148
EF1A-RTCAACAGCCACAGGTCATCTC
Quantitative PCR (qPCR) Reaction Setup

This protocol uses a SYBR Green-based detection method.

Materials:

  • cDNA template

  • Forward and reverse primers (10 µM stock)

  • 2X SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR detection system

Protocol:

  • Dilute the cDNA template 1:10 with nuclease-free water.

  • Prepare the qPCR reaction mix for each gene (including no-template controls, NTC) in a microcentrifuge tube. Prepare enough for the number of samples plus one extra reaction to account for pipetting errors.

Component Volume per reaction (µL) Final Concentration
2X SYBR Green qPCR Master Mix101X
Forward Primer (10 µM)0.50.25 µM
Reverse Primer (10 µM)0.50.25 µM
Nuclease-free water4-
Diluted cDNA5-
Total Volume 20
  • Aliquot 15 µL of the master mix into each well of the qPCR plate.

  • Add 5 µL of the diluted cDNA or nuclease-free water (for NTC) to the respective wells.

  • Seal the plate securely with an optical adhesive film.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument and run the following thermal cycling program:

Step Temperature (°C) Time Cycles
Initial Denaturation9510 minutes1
Denaturation9515 seconds40
Annealing/Extension6060 seconds
Melt Curve Analysis65-95Increment 0.5°C/5s1
Data Analysis (Relative Quantification)

The comparative CT (ΔΔCT) method is a widely used approach for relative quantification of gene expression.

  • Calculate ΔCT: For each sample, normalize the CT value of the target gene (this compound) to the CT value of the reference gene (e.g., NADH).

    • ΔCT = CT(this compound) - CT(NADH)

  • Calculate ΔΔCT: Normalize the ΔCT of the experimental samples to the ΔCT of a calibrator sample (e.g., a control group at a specific time point).

    • ΔΔCT = ΔCT(Experimental) - ΔCT(Calibrator)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCT

Data Presentation

The following tables provide an example of how to structure and present the quantitative data from a qPCR experiment analyzing this compound expression at different time points post-infection.

Table 1: Raw CT Values

Sample Time Post-Infection Replicate CT (this compound) CT (NADH)
Control0h1Undetermined22.1
2Undetermined22.3
3Undetermined22.2
Infected24h128.522.4
228.722.5
328.622.3
Infected48h124.122.2
224.322.4
324.222.3
Infected72h120.822.5
220.622.6
320.722.4

Table 2: Relative Quantification of this compound Expression

Time Post-Infection Average ΔCT ΔΔCT (vs 24h) Fold Change (2-ΔΔCT)
24h6.20.01.0
48h1.9-4.319.7
72h-1.8-8.0256.0

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR cluster_data_analysis Data Analysis Infected_Tissue Infected Oryctes - rhinoceros Tissue RNA_Extraction Total RNA Extraction Infected_Tissue->RNA_Extraction TRIzol cDNA_Synthesis Reverse Transcription RNA_Extraction->cDNA_Synthesis Reverse Transcriptase qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup cDNA Template qPCR_Run Real-Time PCR qPCR_Setup->qPCR_Run SYBR Green Data_Analysis Relative Quantification (ΔΔCT Method) qPCR_Run->Data_Analysis Cq Values Results Gene Expression Fold Change Data_Analysis->Results

Caption: Experimental workflow for this compound gene expression analysis.

nudivirus_replication cluster_host_cell Host Cell cluster_nucleus Entry 1. Virus Entry (Peroral) Uncoating 2. Uncoating Entry->Uncoating Nucleus Nucleus Uncoating->Nucleus Viral DNA DNA_Rep 3. Viral DNA Replication Transcription 4. Gene Transcription (e.g., this compound mRNA) DNA_Rep->Transcription Assembly 6. Virion Assembly DNA_Rep->Assembly Progeny Genomes Translation 5. Protein Synthesis (e.g., this compound protein) Transcription->Translation mRNA export Release 7. Virus Release (Cell Lysis) Assembly->Release Translation->Assembly Viral Proteins (e.g., VP2) Release->Entry Infection of new cells

Caption: Generalized Nudivirus Replication Cycle.

Application Notes: The Use of Recombinant OdVP2 as a Diagnostic Antigen in ELISA for Ostreid herpesvirus-1 (OsHV-1) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ostreid herpesvirus-1 (OsHV-1), a member of the Malacoherpesviridae family, is a significant pathogen causing mass mortality events in Pacific oysters (Crassostrea gigas) worldwide. Rapid and accurate diagnosis is crucial for managing outbreaks and mitigating economic losses in the aquaculture industry. While molecular methods like PCR and qPCR are the current standards for OsHV-1 detection, serological assays such as the Enzyme-Linked Immunosorbent Assay (ELISA) offer a valuable alternative for monitoring disease prevalence and host immune response.[1][2] This document outlines the potential application of the Ostreid herpesvirus-1 structural protein VP2 (OdVP2) as a diagnostic antigen in an ELISA format.

Viral structural proteins are often highly immunogenic and can serve as excellent targets for antibody-based diagnostics. The use of recombinant viral proteins in ELISAs provides a safe, specific, and scalable method for detecting virus-specific antibodies.[2] Although specific literature on the use of this compound in ELISA is not extensively available, this document provides a generalized protocol and application framework based on established principles of recombinant protein-based immunoassays.

Principle of the Assay

An indirect ELISA is a highly sensitive method for detecting the presence of specific antibodies in a sample. The fundamental principle involves the immobilization of a target antigen (in this case, recombinant this compound) onto the surface of a microplate well. When a sample containing antibodies against this compound is added, these antibodies bind to the immobilized antigen. The presence of these bound antibodies is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This enzyme catalyzes a colorimetric reaction upon the addition of a substrate, and the resulting color change is proportional to the amount of specific antibody present in the sample.

Experimental Protocols

1. Expression and Purification of Recombinant this compound

The production of high-quality recombinant this compound is a prerequisite for developing a reliable ELISA. This typically involves cloning the gene encoding VP2 into an expression vector, transforming the vector into a suitable host system (e.g., E. coli, insect cells, or yeast), inducing protein expression, and purifying the recombinant protein.

Materials:

  • Expression vector (e.g., pET series for E. coli)

  • Competent expression host cells (e.g., E. coli BL21(DE3))

  • LB Broth and Agar

  • Appropriate antibiotic for selection

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Lysis buffer

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash and Elution buffers

  • Dialysis tubing and buffer

  • SDS-PAGE and Western blot reagents for verification

Protocol:

  • Cloning and Transformation:

    • Synthesize or PCR-amplify the coding sequence for this compound.

    • Clone the this compound gene into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) to facilitate purification.

    • Transform the recombinant plasmid into the expression host.

    • Select for positive transformants on antibiotic-containing agar plates.

  • Protein Expression:

    • Inoculate a starter culture with a single colony and grow overnight.

    • Use the starter culture to inoculate a larger volume of expression media.

    • Grow the culture at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8).

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG) and continue to incubate, often at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors.

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to pellet cellular debris.

    • Apply the supernatant to a pre-equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant this compound with elution buffer containing a competing agent (e.g., imidazole for His-tagged proteins).

    • Collect the elution fractions.

  • Verification and Storage:

    • Analyze the purified fractions by SDS-PAGE to assess purity and molecular weight.

    • Confirm the identity of the protein by Western blot using an anti-tag antibody.

    • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS).

    • Determine the protein concentration (e.g., using a BCA assay).

    • Store the purified recombinant this compound at -80°C in aliquots.

2. Indirect ELISA Protocol for Detection of Anti-OdVP2 Antibodies

Materials:

  • 96-well high-binding ELISA plates

  • Purified recombinant this compound antigen

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20 - PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Oyster hemolymph or tissue homogenate samples (diluted in Blocking Buffer)

  • Positive and negative control sera

  • Enzyme-conjugated secondary antibody (specific for the target species' antibodies, e.g., anti-oyster IgG-HRP)

  • Substrate solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Protocol:

  • Antigen Coating:

    • Dilute the purified recombinant this compound to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the test samples, positive controls, and negative controls in Blocking Buffer (e.g., starting at 1:100).

    • Add 100 µL of the diluted samples and controls to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the enzyme-conjugated secondary antibody to its optimal working concentration in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation and Interpretation

Quantitative data from the ELISA should be carefully recorded and analyzed. A typical data summary would include the optical density (OD) values for each sample and control.

Table 1: Example ELISA Data for this compound Antibody Detection

Sample IDDilutionOD at 450 nmResult
Positive Control1:1001.852Positive
Negative Control1:1000.125Negative
Blank-0.050-
Sample 11:1001.234Positive
Sample 21:1000.150Negative
Sample 31:1000.890Positive

Interpretation:

A cut-off value should be established to differentiate between positive and negative samples. This is typically calculated as the mean OD of the negative controls plus 2 or 3 standard deviations. Samples with an OD value above the cut-off are considered positive for anti-OdVP2 antibodies.

Visualizations

Diagram 1: Workflow for Recombinant this compound Production

G cluster_0 Gene Cloning and Vector Construction cluster_1 Protein Expression cluster_2 Purification and Verification a Amplify this compound Gene b Clone into Expression Vector a->b c Transform into Host (e.g., E. coli) b->c d Culture Growth c->d e Induce Protein Expression d->e f Cell Lysis e->f g Affinity Chromatography f->g h SDS-PAGE & Western Blot g->h i Purified Recombinant this compound h->i

Caption: Workflow for the production and purification of recombinant this compound protein.

Diagram 2: Indirect ELISA Workflow for Anti-OdVP2 Antibody Detection

G A 1. Antigen Coating Recombinant this compound is immobilized on the plate surface. B 2. Blocking Non-specific binding sites are blocked. A->B C 3. Sample Addition Oyster sample is added. If present, specific antibodies bind to this compound. B->C D 4. Secondary Antibody Enzyme-conjugated secondary antibody binds to the primary antibody. C->D E 5. Substrate Addition Substrate is added, and the enzyme catalyzes a color change. D->E F 6. Read Results Absorbance is measured. E->F

Caption: Step-by-step workflow of the indirect ELISA for detecting anti-OdVP2 antibodies.

References

Application Notes and Protocols for the Development of a Vaccine Based on the OdVP2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OdVP2 protein, a major structural component of the Odonata delta virus (OdV), represents a promising candidate for the development of a subunit vaccine. As a key viral capsid protein, this compound is anticipated to contain immunodominant epitopes capable of eliciting a robust and protective immune response.[1][2] These application notes provide a comprehensive overview and detailed protocols for the development of an this compound-based vaccine, from antigen production to preclinical immunogenicity studies. The methodologies outlined are based on established principles of virology and vaccinology, drawing parallels from well-characterized viral proteins of the same family.[1][2]

Antigen Design and Production

The initial phase of vaccine development focuses on the production of a highly pure and immunogenic form of the this compound protein. Recombinant protein expression systems are ideal for this purpose, allowing for large-scale production and ease of purification.

Gene Cloning and Expression Vector Construction

The gene encoding the full-length this compound protein or its immunogenic domains, such as the protrusion domain, should be codon-optimized for expression in the chosen system (e.g., E. coli, yeast, or insect cells).[1][2] The optimized gene is then cloned into an appropriate expression vector containing a suitable promoter and a purification tag (e.g., 6x-His tag or GST-tag) to facilitate downstream purification.

Recombinant Protein Expression and Purification

Protocol: Expression and Purification of Recombinant this compound in E. coli

  • Transformation: Transform the expression vector containing the this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed bacteria in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding a final concentration of 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet the cell debris. Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column. Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Elute the bound this compound protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Quality Control: Analyze the purified protein by SDS-PAGE and Western blot using an anti-His tag antibody to confirm its size and purity. Determine the protein concentration using a Bradford or BCA protein assay.

Vaccine Formulation

The formulation of the purified this compound protein with an adjuvant is critical for enhancing the immunogenicity of the vaccine and directing the desired type of immune response.

Adjuvant Selection

The choice of adjuvant will significantly impact the vaccine's efficacy. Alum (aluminum hydroxide) is a commonly used adjuvant that promotes a Th2-biased immune response, leading to strong antibody production. Other adjuvants, such as Toll-like receptor (TLR) agonists (e.g., CpG ODN) or oil-in-water emulsions (e.g., MF59), can be explored to induce a more balanced Th1/Th2 response or a potent cell-mediated immune response.

Table 1: Adjuvant Options for this compound Vaccine Formulation

AdjuvantTypeExpected Immune Response
Alum (Aluminum Hydroxide)Mineral SaltPrimarily Th2, strong antibody production
CpG ODNTLR9 agonistTh1-biased, cellular and humoral immunity
MF59Oil-in-water emulsionBalanced Th1/Th2 response

Preclinical Evaluation of Immunogenicity

Preclinical studies in animal models are essential to assess the immunogenicity and preliminary efficacy of the formulated this compound vaccine.

Animal Model Selection

Mice (e.g., BALB/c or C57BL/6) are commonly used for initial immunogenicity studies due to their well-characterized immune system and the availability of immunological reagents. Larger animal models, such as rabbits or non-human primates, may be used in later stages of preclinical development.[1]

Immunization Schedule

A typical immunization schedule involves a prime immunization followed by one or two booster doses at 2-3 week intervals. The route of administration (e.g., intramuscular or subcutaneous) should be determined based on the vaccine formulation.

Table 2: Example Immunization Schedule in Mice

DayProcedure
0Prime immunization with 10-20 µg of this compound vaccine
14First booster immunization
28Second booster immunization
42Collection of sera for antibody analysis
Assessment of Humoral Immune Response

The antibody response against this compound is a key indicator of vaccine immunogenicity.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-specific Antibodies

  • Coating: Coat a 96-well microplate with 100 µL of purified this compound protein (1-2 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Add serially diluted serum samples from immunized and control animals to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

  • Detection: After a final wash, add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2N H2SO4.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Assessment of Neutralizing Antibodies

Neutralization assays are crucial for determining the functional capacity of the induced antibodies to block viral infection.

Protocol: Virus Neutralization Assay

  • Serum Inactivation: Heat-inactivate the collected serum samples at 56°C for 30 minutes.

  • Virus-Serum Incubation: Serially dilute the heat-inactivated sera and mix with a known amount of Odonata delta virus. Incubate the mixture for 1 hour at 37°C to allow antibodies to bind to the virus.

  • Infection: Add the virus-serum mixture to a monolayer of susceptible cells (e.g., CHSE-214 cells for aquatic birnaviruses) in a 96-well plate.[1]

  • Incubation: Incubate the plates for 3-5 days and monitor for the development of cytopathic effects (CPE).

  • Quantification: The neutralizing antibody titer is expressed as the reciprocal of the highest serum dilution that inhibits CPE in 50% of the wells (TCID50).

Data Presentation

Quantitative data from immunogenicity studies should be summarized in a clear and structured format to facilitate comparison between different vaccine formulations and control groups.

Table 3: Summary of Immunogenicity Data

GroupAntigen Dose (µg)AdjuvantMean IgG Titer (log10) ± SDMean Neutralizing Titer (log2) ± SD
Vaccine A10Alum4.5 ± 0.38.2 ± 1.1
Vaccine B10CpG ODN4.8 ± 0.49.5 ± 0.9
Control-PBS<1.0<1.0

Visualizations

Diagrams illustrating key processes and pathways provide a clear visual representation of the vaccine development workflow and the underlying immunological mechanisms.

G cluster_antigen Antigen Production cluster_formulation Vaccine Formulation cluster_preclinical Preclinical Evaluation Gene Cloning Gene Cloning Expression Expression Gene Cloning->Expression Purification Purification Expression->Purification QC QC Purification->QC Purified this compound Purified this compound QC->Purified this compound Adjuvant Mixing Adjuvant Mixing Purified this compound->Adjuvant Mixing Immunization Immunization Adjuvant Mixing->Immunization Sample Collection Sample Collection Immunization->Sample Collection Humoral Response Humoral Response Sample Collection->Humoral Response Cellular Response Cellular Response Sample Collection->Cellular Response Efficacy Assessment Efficacy Assessment Humoral Response->Efficacy Assessment Cellular Response->Efficacy Assessment

Caption: Workflow for this compound Vaccine Development.

G cluster_pathway Immune Signaling Pathway This compound Vaccine This compound Vaccine APC Antigen Presenting Cell This compound Vaccine->APC Th Cell T Helper Cell APC->Th Cell B Cell B Cell Th Cell->B Cell Plasma Cell Plasma Cell B Cell->Plasma Cell Antibodies Antibodies Plasma Cell->Antibodies Virus Neutralization Virus Neutralization Antibodies->Virus Neutralization

Caption: Humoral Immune Response to this compound Vaccine.

References

Application Notes and Protocols for the In Vitro Assembly of Virus-Like Particles with Odontoglossum Ringspot Virus Coat Protein (OdVP2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assembly of virus-like particles (VLPs) from the Odontoglossum ringspot virus coat protein (OdVP2). Drawing upon established methodologies for the assembly of tobamoviruses, particularly Tobacco mosaic virus (TMV), this guide outlines the necessary steps from protein expression and purification to the controlled self-assembly of VLPs and their subsequent characterization.

Introduction

Virus-like particles (VLPs) are self-assembling protein nanostructures that mimic the conformation of native viruses but lack the viral genome, rendering them non-infectious. This inherent safety, combined with their ability to present antigens in a highly repetitive and immunogenic format, makes them attractive platforms for vaccine development, drug delivery, and materials science. Odontoglossum ringspot virus (ORSV), a member of the Tobamovirus genus, possesses a coat protein (this compound) that can self-assemble into stable, rod-shaped VLPs. The in vitro assembly of these particles allows for a controlled manufacturing process, free from host cell contaminants that can be present in in vivo production systems.

The protocol described herein is based on the well-characterized assembly of Tobacco mosaic virus (TMV) coat protein, a close relative of this compound. The assembly process is primarily driven by changes in pH and ionic strength, which modulate the electrostatic interactions between the coat protein subunits.

Principle of Assembly

The in vitro assembly of this compound into VLPs is a thermodynamically driven process governed by the concentration of the protein subunits, pH, ionic strength, and temperature of the buffer solution. At neutral to slightly alkaline pH, this compound is expected to exist predominantly as smaller aggregates, such as disks or A-protein. Upon acidification of the solution to a pH range of 5.0 to 6.5, protonation of specific acidic amino acid residues neutralizes negative charges, reducing electrostatic repulsion and favoring the protein-protein interactions necessary for the formation of the helical VLP structure.

dot

Caption: Principle of pH-induced this compound VLP assembly.

Experimental Protocols

Expression and Purification of Recombinant this compound

The successful in vitro assembly of VLPs is critically dependent on the purity and concentration of the this compound protein. Expression in Escherichia coli is a common and effective method.

1.1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding the Odontoglossum ringspot virus coat protein (this compound). Codon-optimize the sequence for E. coli expression.

  • Clone the synthesized gene into a suitable expression vector, such as pET-28a, which provides a hexahistidine (6xHis) tag for affinity purification.

1.2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the pET-28a-OdVP2 plasmid.

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C for potentially better protein folding.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

1.3. Protein Purification:

  • Resuspend the cell pellet in 30-40 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the this compound protein with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze the eluted fractions by SDS-PAGE to confirm the purity of the this compound protein.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) to remove imidazole.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Store the purified protein at -80°C in small aliquots.

In Vitro Assembly of this compound VLPs

This protocol utilizes a stepwise dialysis to gradually change the pH and ionic strength, promoting the controlled assembly of VLPs.

2.1. Materials:

  • Purified this compound protein (1-5 mg/mL) in storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Assembly Buffer A (50 mM Tris-HCl, pH 7.2).

  • Assembly Buffer B (50 mM Sodium Acetate, pH 5.5).

  • Dialysis tubing (e.g., 10 kDa MWCO).

2.2. Assembly Protocol:

  • Place the purified this compound protein solution into dialysis tubing.

  • Perform a stepwise dialysis against a series of buffers with decreasing pH. Start with a 1:1 mixture of storage buffer and Assembly Buffer A and dialyze for 4 hours at 4°C.

  • Transfer the dialysis bag to Assembly Buffer A and dialyze for 4 hours at 4°C.

  • Transfer the dialysis bag to a 1:1 mixture of Assembly Buffer A and Assembly Buffer B and dialyze for 4 hours at 4°C.

  • Finally, transfer the dialysis bag to Assembly Buffer B and dialyze overnight at 4°C.

  • After dialysis, recover the sample from the tubing. A slight turbidity may be observed, indicating the formation of VLPs.

  • Clarify the VLP solution by centrifugation at 10,000 x g for 10 minutes at 4°C to remove any large aggregates. The supernatant contains the assembled VLPs.

dot

VLP_Assembly_Workflow A Purified this compound (pH 8.0) B Dialysis Step 1 (pH ~7.6) A->B C Dialysis Step 2 (pH 7.2) B->C D Dialysis Step 3 (pH ~6.4) C->D E Dialysis Step 4 (pH 5.5) D->E F Assembled VLPs E->F

Caption: Stepwise dialysis workflow for this compound VLP assembly.

Data Presentation: Quantitative Parameters for Assembly

The following table summarizes the key quantitative parameters that influence the in vitro assembly of tobamovirus-like particles, which can be used as a starting point for optimizing this compound VLP formation.

ParameterRecommended RangePurpose
Protein Concentration 1 - 5 mg/mLAffects the kinetics and efficiency of assembly.
Initial pH 7.5 - 8.5Maintains the coat protein in a disassembled state.
Final pH 5.0 - 6.5Induces the conformational changes required for assembly.
Ionic Strength 50 - 150 mMModulates electrostatic interactions between subunits.
Temperature 4 - 25 °CAssembly can occur at a range of temperatures.
Incubation Time 12 - 24 hoursAllows for the completion of the assembly process.

Characterization of Assembled VLPs

Confirmation of successful VLP assembly and characterization of their morphology and size distribution are essential.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the VLP morphology.

Protocol:

  • Apply a small volume (5-10 µL) of the VLP solution to a carbon-coated copper grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Wick off the excess liquid with filter paper.

  • Stain the grid with 2% (w/v) uranyl acetate for 30-60 seconds.

  • Wick off the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. Assembled this compound VLPs are expected to appear as rod-shaped particles.

Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the VLPs in solution.

Protocol:

  • If necessary, dilute the VLP sample in the final assembly buffer to an appropriate concentration for DLS analysis.

  • Filter the sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Place the sample in a disposable cuvette and perform the DLS measurement according to the instrument's instructions.

  • Analyze the resulting size distribution profile to determine the average particle size and polydispersity index (PDI).

Logical Relationships in Assembly

The interplay between pH, ionic strength, and protein concentration dictates the final assembly state of the this compound protein.

dot

Assembly_Factors cluster_conditions Controlling Factors cluster_outcomes Assembly States pH pH Monomers Monomers/ Disks pH->Monomers High VLPs VLPs pH->VLPs Low IonicStrength Ionic Strength IonicStrength->VLPs Optimal Aggregates Aggregates IonicStrength->Aggregates Too Low/High ProteinConc Protein Conc. ProteinConc->VLPs Optimal ProteinConc->Aggregates Too High

Caption: Factors influencing the assembly state of this compound.

Conclusion

This document provides a comprehensive guide for the in vitro assembly of this compound VLPs. By carefully controlling the experimental conditions, particularly pH and protein concentration, researchers can reliably produce these valuable nanoparticles for a variety of applications in biotechnology and medicine. The provided protocols for protein expression, purification, VLP assembly, and characterization should serve as a robust starting point for scientists and professionals in the field. Further optimization of the outlined parameters may be necessary to achieve the desired yield and quality of this compound VLPs for specific downstream applications.

Application Notes and Protocols for Yeast Two-Hybrid Screening of OdVP2 Interacting Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for identifying protein-protein interactions with the Ostreid herpesvirus 1 (OsHV-1) viral protein, OdVP2, using a yeast two-hybrid (Y2H) screening approach. The Y2H system is a powerful in vivo technique to detect binary protein interactions and has been instrumental in understanding virus-host interactions, which is critical for the development of novel antiviral therapies.[1][2][3][4]

Introduction to Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a molecular biology technique used to discover protein-protein interactions (PPIs) by testing for physical interactions between two proteins.[5] The system is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[6][7] In the Y2H assay, the two domains are separated and fused to two different proteins of interest, the "bait" and the "prey".[8] If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[5][8]

Key applications in virology include:

  • Identification of host cellular proteins that interact with viral proteins.

  • Mapping protein interaction networks within the virus proteome.

  • Elucidating viral replication, pathogenesis, and host immune evasion mechanisms.[1][3]

  • Identifying potential targets for antiviral drug development.[4]

Principle of the GAL4-Based Yeast Two-Hybrid System

The most commonly used Y2H system utilizes the GAL4 transcription factor from Saccharomyces cerevisiae.

  • Bait: The viral protein of interest, this compound, is fused to the GAL4 DNA-binding domain (DBD). This fusion protein can bind to the upstream activating sequence (UAS) of a reporter gene but cannot activate transcription on its own.

  • Prey: A library of potential interacting partners (e.g., a cDNA library from the host organism) is fused to the GAL4 activation domain (AD).

  • Interaction: When the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought together.

  • Reporter Gene Activation: The reconstituted GAL4 transcription factor activates the expression of reporter genes, such as auxotrophic markers (e.g., HIS3, ADE2) allowing growth on selective media, and colorimetric markers (e.g., lacZ) for visual screening.

Experimental Workflow

The overall workflow for a Y2H screen to identify this compound interacting partners is depicted below.

Y2H_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Identification Bait_Construction 1. Bait Plasmid Construction (pGBKT7-OdVP2) Yeast_Transformation_Bait 3. Bait Transformation & Auto-activation Test Bait_Construction->Yeast_Transformation_Bait Prey_Library 2. Prey Library Preparation (cDNA library in pGADT7) Yeast_Mating 4. Yeast Mating Prey_Library->Yeast_Mating Yeast_Transformation_Bait->Yeast_Mating Diploid_Selection 5. Diploid Selection (-Leu, -Trp) Yeast_Mating->Diploid_Selection Interaction_Selection 6. Interaction Selection (-Leu, -Trp, -His, -Ade) Diploid_Selection->Interaction_Selection Isolate_Positives 7. Isolate Positive Clones Interaction_Selection->Isolate_Positives Prey_Plasmid_Rescue 8. Prey Plasmid Rescue & Sequencing Isolate_Positives->Prey_Plasmid_Rescue Confirmation 9. Confirmation of Interaction (e.g., Co-IP, Re-transformation) Prey_Plasmid_Rescue->Confirmation

Caption: A flowchart illustrating the major steps in a yeast two-hybrid screen.

Detailed Experimental Protocols

Bait Plasmid Construction and Auto-activation Test

Objective: To clone the this compound gene into the bait vector (e.g., pGBKT7) and confirm that the resulting fusion protein does not autonomously activate the reporter genes.

Protocol:

  • Cloning: Amplify the coding sequence of this compound by PCR and clone it in-frame with the GAL4 DNA-binding domain in the pGBKT7 vector.

  • Transformation: Transform the resulting pGBKT7-OdVP2 plasmid into a suitable yeast strain (e.g., Y2HGold).

  • Selection: Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan (SD/-Trp) to select for successful transformants.

  • Auto-activation Test:

    • Patch the colonies from the SD/-Trp plate onto SD medium lacking tryptophan and histidine (SD/-Trp/-His) and SD medium lacking tryptophan, histidine, and adenine (SD/-Trp/-His/-Ade).

    • Incubate at 30°C for 3-5 days.

    • Expected Result: No growth on the selective media indicates that the bait protein does not auto-activate the reporter genes. If growth is observed, the bait protein is an auto-activator and may require modification or the use of a more stringent reporter system.

Yeast Two-Hybrid Library Screening by Mating

Objective: To screen a cDNA library for proteins that interact with this compound.

Protocol:

  • Library Transformation: Transform a pre-made host cDNA library (in a prey vector like pGADT7) into a yeast strain of the opposite mating type (e.g., Y187).

  • Mating:

    • Inoculate a single colony of the bait-expressing yeast strain (Y2HGold with pGBKT7-OdVP2) into 50 mL of SD/-Trp broth and grow overnight at 30°C with shaking.

    • Inoculate the prey library yeast strain into 50 mL of SD/-Leu broth and grow to a similar density.

    • Combine the bait and prey cultures in a sterile flask.

    • Incubate at 30°C for 20-24 hours with gentle shaking to allow mating.

  • Diploid Selection:

    • Plate the mated culture on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for diploid yeast cells containing both the bait and prey plasmids.

    • Incubate at 30°C for 3-5 days.

  • Interaction Selection:

    • Replica-plate the diploid colonies onto a high-stringency selective medium, such as SD/-Leu/-Trp/-His/-Ade.

    • Incubate at 30°C for 3-7 days.

    • Colonies that grow on this medium are considered positive interactors.

Identification and Confirmation of Interacting Partners

Objective: To identify the prey proteins from positive clones and confirm the interaction.

Protocol:

  • Isolation of Positive Clones: Streak the positive colonies from the high-stringency selection plate onto a fresh selective plate to obtain single colonies.

  • Prey Plasmid Rescue:

    • Isolate the prey plasmid DNA from the positive yeast clones.

    • Transform the rescued plasmids into E. coli for amplification.

    • Isolate the plasmid DNA from E. coli.

  • Sequencing: Sequence the insert of the prey plasmid to identify the interacting protein.

  • Confirmation of Interaction:

    • Re-transformation: Co-transform the rescued prey plasmid and the original bait plasmid into a fresh yeast strain and re-test the interaction on selective media.

    • Independent Assays: Confirm the interaction using an independent method, such as co-immunoprecipitation (Co-IP), pull-down assays, or surface plasmon resonance (SPR). This is a critical step to reduce false positives.[5]

Data Presentation and Interpretation

Quantitative data from the Y2H screen should be systematically recorded. Below are template tables for organizing your results.

Table 1: Bait Auto-activation Test

Bait ConstructSD/-TrpSD/-Trp/-HisSD/-Trp/-His/-AdeAuto-activation
pGBKT7-OdVP2+++--No
pGBKT7-Lamin (Negative Control)+++--No
pGBKT7-p53 (Positive Control)+++++++++Yes

Growth is scored as: +++ (strong growth), ++ (moderate growth), + (weak growth), - (no growth).

Table 2: Summary of Y2H Screening Results

Total Diploids ScreenedNumber of Positive Clones (High Stringency)Number of Unique Interactors
e.g., 1 x 10^7e.g., 50e.g., 15

Table 3: Putative this compound Interacting Partners

Clone IDGene NameGene IDDescriptionConfirmation Status
Y2H-001HostProteinA12345Chaperone proteinConfirmed by Co-IP
Y2H-002HostProteinB67890Ubiquitin ligasePending
Y2H-003HostProteinC54321KinaseNot confirmed

Troubleshooting

Common issues in Y2H screening include high numbers of false positives and false negatives.

Table 4: Common Problems and Solutions in Y2H Screening

ProblemPossible CauseSuggested Solution
High Background/False Positives Bait protein is auto-activating.Use a more stringent selective medium (e.g., with 3-AT).[9] Truncate the bait protein to remove the activation domain.
Non-specific interactions with prey proteins.Perform secondary screens and validate interactions with other methods.[5][6]
No Positive Clones/False Negatives Bait or prey fusion protein is not expressed or is misfolded.Confirm protein expression by Western blot.
Interaction requires post-translational modifications not present in yeast.Consider using a mammalian two-hybrid system.[6]
Bait protein is toxic to yeast.Use an inducible promoter to control bait expression.[10]

Signaling Pathway and Logical Relationship Visualization

Once interacting partners are identified, they can be placed into the context of known cellular pathways. For example, if this compound is found to interact with proteins involved in the host immune response, a hypothetical signaling pathway can be constructed.

Signaling_Pathway cluster_virus Virus cluster_host Host Cell This compound This compound HostProteinA Host Protein A (e.g., Kinase) This compound->HostProteinA Interaction HostProteinB Host Protein B (e.g., Transcription Factor) HostProteinA->HostProteinB Phosphorylation ImmuneResponse Immune Response (e.g., Interferon Production) HostProteinB->ImmuneResponse Activation

Caption: Hypothetical pathway of this compound interaction with host proteins.

These application notes provide a robust framework for the successful identification and validation of this compound interacting partners, paving the way for a deeper understanding of Ostreid herpesvirus 1 pathogenesis and the development of targeted antiviral strategies.

References

Application Notes and Protocol: Radiolabeling of Vasopressin Analogs for V2 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the radiolabeling of a vasopressin analog and its application in receptor binding assays targeting the Vasopressin V2 (V2) receptor. The V2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys and is a significant target for drug development in conditions like diabetes insipidus and hyponatremia.[1] Radioligand binding assays are fundamental in characterizing the affinity and pharmacology of novel compounds targeting this receptor.

It is important to note that the term "OdVP2" from the user's query appears to refer to a venom peptide from the solitary wasp Orancistrocerus drewseni with antifungal properties.[2] However, in the context of radiolabeling for binding assays, it is highly probable that the intended target of interest is the Vasopressin V2 receptor. This protocol, therefore, focuses on the well-established methods for studying the V2 receptor using radiolabeled vasopressin analogs.

Core Principles

The protocol described herein involves the iodination of a vasopressin analog, typically containing a tyrosine or histidine residue, with Iodine-125 (¹²⁵I). ¹²⁵I is a commonly used radionuclide for these assays due to its suitable half-life and high specific activity, which allows for sensitive detection. The radiolabeled peptide ([¹²⁵I]-ligand) is then used in competitive binding assays to determine the affinity of unlabeled compounds for the V2 receptor.

Experimental Protocols

Part 1: Radiolabeling of Vasopressin Analog with ¹²⁵I

This protocol is a general guideline for the iodination of a peptide containing a tyrosine residue using the Chloramine-T method. The specific conditions may need to be optimized for different vasopressin analogs.

Materials:

  • Vasopressin analog with a tyrosine residue (e.g., [Arg⁸]-Vasopressin)

  • Na¹²⁵I (carrier-free)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Sephadex G-25 column

  • Fractions collector

  • Gamma counter

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of the vasopressin analog in 0.01 M HCl.

    • Prepare a 2 mg/mL solution of Chloramine-T in phosphate buffer.

    • Prepare a 2 mg/mL solution of sodium metabisulfite in phosphate buffer.

  • Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:

    • 5 µL of 0.5 M Phosphate buffer (pH 7.5)

    • 10 µL of vasopressin analog solution (10 µg)

    • 10 µL of Na¹²⁵I (approximately 1 mCi)

  • Initiation of Iodination: Add 10 µL of Chloramine-T solution to initiate the reaction. Gently vortex the tube for 60 seconds.

  • Quenching the Reaction: Add 20 µL of sodium metabisulfite solution to stop the reaction.

  • Addition of Carrier: Add 100 µL of 0.1% BSA in phosphate buffer to prevent non-specific binding of the radiolabeled peptide to surfaces.

  • Purification:

    • Equilibrate a Sephadex G-25 column with 0.1% BSA in phosphate buffer.

    • Load the entire reaction mixture onto the column.

    • Elute with 0.1% BSA in phosphate buffer and collect 0.5 mL fractions.

  • Determination of Incorporation:

    • Measure the radioactivity in each fraction using a gamma counter.

    • Two peaks of radioactivity should be observed. The first, larger peak corresponds to the [¹²⁵I]-labeled peptide, and the second, smaller peak represents free ¹²⁵I.

    • Pool the fractions corresponding to the first peak.

  • Storage: Store the purified [¹²⁵I]-labeled vasopressin analog at -20°C.

Part 2: V2 Receptor Binding Assay

This protocol describes a competitive binding assay using membranes prepared from cells expressing the V2 receptor.

Materials:

  • Cell membranes expressing the V2 receptor

  • [¹²⁵I]-labeled vasopressin analog (radioligand)

  • Unlabeled competitor compounds (including unlabeled vasopressin analog for determining non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid (if using a liquid scintillation counter) or tubes for a gamma counter

Procedure:

  • Assay Setup: Perform the assay in triplicate in microcentrifuge tubes or a 96-well plate.

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled vasopressin analog (e.g., 1 µM).

    • Competition: Add 50 µL of varying concentrations of the competitor compound.

  • Addition of Radioligand: Add 50 µL of [¹²⁵I]-labeled vasopressin analog to all tubes. The final concentration should be approximately equal to its Kd (dissociation constant), which may need to be determined in a preliminary saturation binding experiment.

  • Addition of Membranes: Add 100 µL of the V2 receptor membrane preparation (the amount of protein will need to be optimized).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid or in tubes for a gamma counter.

    • Measure the radioactivity bound to the filters.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Representative Quantitative Data from a V2 Receptor Binding Assay

ParameterValueDescription
Kd 1.5 nMDissociation constant of the [¹²⁵I]-vasopressin analog for the V2 receptor, determined from saturation binding experiments.
Bmax 250 fmol/mg proteinMaximum number of binding sites for the V2 receptor in the membrane preparation.
IC₅₀ (Vasopressin) 2.0 nMConcentration of unlabeled vasopressin that inhibits 50% of specific [¹²⁵I]-vasopressin analog binding.
IC₅₀ (Compound X) 15.0 nMConcentration of a hypothetical competitor compound that inhibits 50% of specific [¹²⁵I]-vasopressin analog binding.
Ki (Compound X) 9.4 nMInhibition constant for Compound X, calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

G cluster_radiolabeling Part 1: Radiolabeling cluster_binding_assay Part 2: Binding Assay peptide Vasopressin Analog reaction Iodination Reaction peptide->reaction iodine Na¹²⁵I iodine->reaction chloramineT Chloramine-T chloramineT->reaction quench Quench (Sodium Metabisulfite) reaction->quench purification Purification (Sephadex G-25) quench->purification labeled_peptide [¹²⁵I]-Vasopressin Analog purification->labeled_peptide radioligand [¹²⁵I]-Vasopressin Analog labeled_peptide->radioligand membranes V2 Receptor Membranes incubation Incubation membranes->incubation radioligand->incubation competitor Unlabeled Competitor competitor->incubation filtration Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (IC₅₀, Ki) counting->analysis

Caption: Workflow for radiolabeling a vasopressin analog and its use in a V2 receptor binding assay.

V2 Receptor Signaling Pathway

G vasopressin Vasopressin v2r V2 Receptor vasopressin->v2r g_protein Gs Protein v2r->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp AC pka Protein Kinase A camp->pka activates aqp2_vesicles AQP2 Vesicles pka->aqp2_vesicles phosphorylates membrane_insertion Membrane Insertion aqp2_vesicles->membrane_insertion water_reabsorption Increased Water Reabsorption membrane_insertion->water_reabsorption

Caption: Simplified signaling pathway of the Vasopressin V2 receptor.

References

Application Notes and Protocols for Studying Baculovirus Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ubiquitin-proteasome system (UPS) is a critical cellular pathway that governs protein degradation and signaling through the covalent attachment of ubiquitin, a small regulatory protein, to target substrates.[1][2][3][4] This process is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][3][4] The E3 ligase provides substrate specificity, making it a key determinant in the ubiquitination of specific proteins.[4]

Viruses frequently manipulate the host's UPS to facilitate their replication, assembly, and immune evasion. Baculoviruses, such as the Orgyia pseudotsugata nucleopolyhedrovirus (OpMNPV), are known to interact with and modify the host's cellular machinery.[5][6] Some baculoviruses even encode their own ubiquitin-like proteins.[7][8]

Investigating the ubiquitination of specific viral proteins, such as a hypothetical protein OdVP2, is crucial for understanding viral pathogenesis and identifying potential therapeutic targets. While specific experimental data on this compound ubiquitination is not present in the public literature, this document provides a comprehensive guide of established methods that can be applied to study the ubiquitination of any baculovirus protein of interest.

Method 1: Co-Immunoprecipitation (Co-IP) to Identify Interacting Host E3 Ligases

Application Note: Co-immunoprecipitation is a powerful technique used to identify protein-protein interactions in situ.[9] To determine which host E3 ligase might be responsible for ubiquitinating a viral protein like this compound, Co-IP can be used to pull down the this compound protein from infected insect cell lysates and identify any bound E3 ligases by subsequent analysis, typically Western Blotting or Mass Spectrometry.[6] This method is a crucial first step in mapping the interaction network of the viral protein within the host cell.

Experimental Protocol: Co-Immunoprecipitation

  • Cell Culture and Infection:

    • Culture insect cells (e.g., Sf9 or High Five™) to a density of 2 x 10^6 cells/mL.

    • Infect the cells with a recombinant baculovirus expressing tagged-OdVP2 (e.g., with a FLAG or HA tag).

    • Incubate for 48-72 hours post-infection. As a control, infect a separate batch of cells with a wild-type baculovirus.

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

    • Resuspend the pellet in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20 µL of Protein A/G agarose beads to the cell lysate.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[10]

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-tag antibody (e.g., anti-FLAG) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.

    • Incubate for 4 hours to overnight at 4°C on a rotator.

    • Add 40 µL of pre-washed Protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all supernatant.

  • Elution and Analysis:

    • Elute the protein complexes by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Analyze by Western Blot using antibodies against potential E3 ligases or submit for mass spectrometry analysis to identify co-precipitated proteins.

Data Presentation: Co-IP/Mass Spectrometry Results

Bait ProteinInteracting Protein CandidateUniProt IDPeptide CountFunction
FLAG-OdVP2Host E3 Ligase 1P1234515RING-finger domain E3 ligase
FLAG-OdVP2Host E3 Ligase 2Q678908HECT domain E3 ligase
FLAG-OdVP2Host Ubiquitin-conjugating enzyme (E2)R5432111Ubiquitin conjugation
IgG Control--0-

Diagram: Co-Immunoprecipitation Workflow

CoIP_Workflow Co-IP Workflow for Identifying this compound Interactors cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Infection Infect Insect Cells with Baculovirus (expresses Tagged-OdVP2) Lysis Cell Lysis Infection->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify Preclear Pre-clear Lysate with Beads Clarify->Preclear Add_Ab Add Anti-Tag Antibody (α-OdVP2) Preclear->Add_Ab Incubate_Ab Incubate (Ab-Protein Binding) Add_Ab->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Incubate_Beads Capture Ab-Protein Complex Add_Beads->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by: - Western Blot - Mass Spectrometry Elute->Analysis

Caption: Workflow for identifying this compound-interacting proteins using Co-IP.

Method 2: In Vivo Ubiquitination Assay

Application Note: This assay is designed to confirm if a protein of interest is ubiquitinated within a cellular context.[4] Cells are co-transfected or co-infected with constructs expressing the target protein (e.g., HA-OdVP2) and tagged ubiquitin (e.g., His-Ubiquitin). The target protein is then immunoprecipitated, and the presence of a ubiquitin smear—a ladder of high-molecular-weight bands—is detected by Western Blotting with an anti-ubiquitin antibody. To enhance detection, cells are often treated with a proteasome inhibitor to allow ubiquitinated proteins to accumulate.[11]

Experimental Protocol: In Vivo Ubiquitination

  • Cell Culture and Transfection/Infection:

    • In a 6-well plate, seed 1 x 10^6 insect cells per well.

    • Co-transfect cells with plasmids expressing HA-OdVP2 and His-Ubiquitin using an appropriate transfection reagent. Alternatively, co-infect with recombinant baculoviruses expressing each protein.

    • Incubate for 24-48 hours.

  • Proteasome Inhibition:

    • Approximately 4-6 hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) to prevent the degradation of ubiquitinated proteins.[11]

  • Cell Lysis:

    • Harvest and wash cells as described in the Co-IP protocol.

    • Lyse cells in a denaturing buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors and 10 mM N-Ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation of Target Protein:

    • Transfer the supernatant to a new tube.

    • Add 2 µg of anti-HA antibody and incubate for 4 hours at 4°C.

    • Add 40 µL of pre-washed Protein A/G agarose beads and incubate for another 2 hours.

    • Wash the beads 4-5 times with lysis buffer.

  • Western Blot Analysis:

    • Elute proteins by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-His antibody (to detect ubiquitinated species) or an anti-ubiquitin antibody.

    • As a loading control, probe a separate blot of the input lysates with the anti-HA antibody to confirm this compound expression.

Diagram: Ubiquitination Signaling Cascade

Ubiquitination_Cascade The Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP ATP ATP->E1 Activation AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 Conjugating Enzyme E1->E2 Conjugation E3 E3 Ligase E2->E3 Transfer Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ligation Substrate Target Protein (e.g., this compound) Substrate->E3 Recognition Proteasomal Degradation\nor Signal Transduction Proteasomal Degradation or Signal Transduction Ub_Substrate->Proteasomal Degradation\nor Signal Transduction

Caption: The enzymatic cascade for protein ubiquitination.

Method 3: In Vitro Ubiquitination Assay

Application Note: An in vitro ubiquitination assay is a cell-free system used to demonstrate the direct ubiquitination of a substrate protein by a specific set of ubiquitination enzymes.[5][8] This assay requires purified recombinant proteins: the substrate (this compound), E1, E2, E3 ligase, and ubiquitin.[7] By mixing these components in a reaction buffer with ATP, one can determine if the chosen E3 ligase can directly ubiquitinate this compound. This is a critical step for validating interactions discovered via Co-IP.

Experimental Protocol: In Vitro Ubiquitination

  • Reagent Preparation:

    • Purify recombinant proteins: His-tagged this compound, E1 activating enzyme (e.g., human UBE1), a specific E2 conjugating enzyme, and a candidate E3 ligase (identified from Co-IP).

    • Prepare 10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT).

    • Prepare a 100 mM ATP solution.

  • Reaction Setup:

    • In a microcentrifuge tube, set up the reaction on ice. A typical 30 µL reaction includes:

      • Recombinant E1 (100 nM)

      • Recombinant E2 (500 nM)

      • Recombinant E3 ligase (1 µM)

      • Recombinant His-OdVP2 (2 µM)

      • Ubiquitin (10 µM)

      • 10x Reaction Buffer (3 µL)

      • 100 mM ATP (1.5 µL)

      • Nuclease-free water to 30 µL

    • Crucial Controls: Set up parallel reactions omitting one component at a time (e.g., -E1, -E3, -ATP) to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Termination and Analysis:

    • Stop the reaction by adding 15 µL of 3x SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Analyze the reaction products by SDS-PAGE and Western Blot, probing with an anti-His antibody to detect the ubiquitination of this compound (which will appear as a high-molecular-weight smear or ladder above the unmodified protein band).

Data Presentation: In Vitro Ubiquitination Assay Conditions

ComponentStock ConcentrationFinal ConcentrationVolume (per 30 µL rxn)
E1 Enzyme10 µM100 nM0.3 µL
E2 Enzyme50 µM500 nM0.3 µL
E3 Ligase100 µM1 µM0.3 µL
His-OdVP2200 µM2 µM0.3 µL
Ubiquitin1 mM10 µM0.3 µL
10x Buffer10x1x3.0 µL
ATP100 mM5 mM1.5 µL
H₂O--24.0 µL

Diagram: In Vitro Ubiquitination Assay Workflow

InVitro_Ub_Workflow In Vitro Ubiquitination Assay Workflow cluster_components Purified Components E1 E1 Enzyme Combine Combine Components in Reaction Buffer E1->Combine E2 E2 Enzyme E2->Combine E3 E3 Ligase E3->Combine Substrate Substrate (this compound) Substrate->Combine Ub Ubiquitin Ub->Combine ATP ATP ATP->Combine Incubate Incubate at 37°C (1-2 hours) Combine->Incubate Terminate Terminate Reaction (add SDS Buffer & Boil) Incubate->Terminate Analyze Analyze via SDS-PAGE & Western Blot Terminate->Analyze Result Detect Ub-OdVP2 Smear with Anti-Tag Antibody Analyze->Result

Caption: Workflow for an in vitro ubiquitination assay.

Method 4: Mass Spectrometry to Identify Ubiquitination Sites

Application Note: Mass spectrometry (MS) is the gold standard for identifying post-translational modifications, including the precise sites of ubiquitination.[12] After a ubiquitinated protein is digested with trypsin, the attached ubiquitin molecule leaves a di-glycine (GG) remnant on the modified lysine residue.[2] This remnant creates a specific mass shift (114.043 Da) that can be detected by high-resolution mass spectrometers, allowing for the unambiguous identification of the modified lysine.[2] This information is invaluable for subsequent functional studies involving site-directed mutagenesis.

Experimental Protocol: Ubiquitination Site Mapping by MS

  • Sample Preparation:

    • Obtain a sufficient quantity of ubiquitinated this compound. This can be achieved by scaling up the in vivo ubiquitination assay and immunoprecipitating HA-OdVP2.

    • Run the immunoprecipitated sample on an SDS-PAGE gel and excise the band(s) corresponding to ubiquitinated this compound.

  • In-Gel Digestion:

    • Destain the gel slice with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins overnight at 37°C with sequencing-grade trypsin.

  • Peptide Extraction and Enrichment (Optional):

    • Extract the peptides from the gel slice using ACN and formic acid.

    • Dry the extracted peptides in a vacuum centrifuge.

    • For complex samples, it may be beneficial to enrich for di-glycine-modified peptides using a specific antibody (K-ε-GG remnant antibody).[13]

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).[1]

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database containing the this compound sequence.

    • Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) configured to look for a variable modification of +114.043 Da on lysine residues.

    • Validate the identified ubiquitination sites by manually inspecting the MS/MS spectra for characteristic fragment ions.

Diagram: Mass Spectrometry Workflow for Ubiquitination Site ID

MS_Workflow Mass Spectrometry Workflow for Ubiquitination Site ID Start Start with IP'd Ubiquitinated this compound SDS_PAGE SDS-PAGE Separation Start->SDS_PAGE Band_Excision Excise Protein Band SDS_PAGE->Band_Excision Digestion In-Gel Tryptic Digestion Band_Excision->Digestion Peptide_Extraction Peptide Extraction Digestion->Peptide_Extraction LC_MS LC-MS/MS Analysis Peptide_Extraction->LC_MS Data_Analysis Database Search for Di-Glycine Remnant (+114.043 Da on Lysine) LC_MS->Data_Analysis Site_ID Identification of Ubiquitinated Lysine Residues Data_Analysis->Site_ID

Caption: Workflow for identifying ubiquitination sites by mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant OdVP2 Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields of recombinant Odorant-degrading virus 2 (OdVP2) protein expressed in Escherichia coli.

Troubleshooting Guide: Low Yield of Recombinant this compound

This guide addresses common issues encountered during the expression of recombinant this compound protein in a question-and-answer format.

Question 1: My this compound protein expression is very low or undetectable on an SDS-PAGE gel. What are the initial checks I should perform?

Answer:

When facing low or no expression of your recombinant this compound protein, it is crucial to systematically verify your experimental setup. Start by confirming the integrity of your expression plasmid. This can be done by plasmid DNA sequencing to ensure the this compound gene is in the correct reading frame and that there are no mutations.

Next, verify the competency of your E. coli expression host strain and the success of the transformation. You can do this by performing a control transformation with a well-characterized plasmid. Also, ensure that the antibiotic selection pressure is maintained at the correct concentration in all liquid cultures and on plates to prevent the loss of the expression plasmid. Finally, confirm that your inducer (e.g., IPTG) is at the correct concentration and has not expired.

Question 2: I've confirmed my construct and basic setup are correct, but the yield is still low. Could the issue be related to the this compound gene sequence itself?

Answer:

Yes, the codon usage of the this compound gene can significantly impact its expression level in E. coli. The viral gene may contain codons that are rarely used by the E. coli translational machinery, leading to stalled translation and low protein yield.

Troubleshooting Steps:

  • Codon Usage Analysis: Analyze the codon usage of your this compound gene using online tools to calculate the Codon Adaptation Index (CAI). A CAI value below 0.7 suggests that codon bias may be a limiting factor.

  • Gene Optimization: If the CAI is low, consider gene synthesis with codon optimization for E. coli. This involves replacing rare codons with those more frequently used in highly expressed E. coli genes without altering the amino acid sequence of the this compound protein.[1][2][3]

Question 3: I have a codon-optimized this compound gene, but the protein is forming insoluble inclusion bodies. How can I improve the solubility and yield of the active protein?

Answer:

Inclusion body formation is a common challenge when overexpressing foreign proteins in E. coli. This indicates that the rate of protein synthesis is exceeding the cell's capacity for proper folding.

Troubleshooting Steps:

  • Lower Induction Temperature: Reducing the induction temperature from 37°C to a range of 16-25°C can slow down the rate of protein synthesis, giving the newly synthesized this compound polypeptides more time to fold correctly.

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG from 1 mM to 0.1-0.5 mM) can decrease the transcription rate, thereby reducing the load on the cellular folding machinery.

  • Choice of Expression Host: Utilize E. coli strains engineered to enhance protein folding, such as those that co-express chaperone proteins (e.g., GroEL/GroES) or those with a more oxidizing cytoplasm to promote disulfide bond formation if required for this compound.

  • Fusion Tags: Employing a solubility-enhancing fusion tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), at the N-terminus of your this compound protein can significantly improve its solubility.[4]

Question 4: After optimizing expression conditions, I see some soluble this compound, but the overall yield is still not satisfactory. How can I further enhance the production?

Answer:

Further optimization of your culture and induction conditions can lead to significant improvements in yield.

Troubleshooting Steps:

  • Optimize Cell Density at Induction: Inducing the culture at the mid-logarithmic growth phase (OD600 of 0.6-0.8) is generally recommended. Inducing at a lower or higher cell density can negatively impact protein yield.

  • Media and Supplements: Experiment with richer media formulations to support higher cell densities and protein production. Supplementing the media with glucose (to repress basal expression before induction) or specific cofactors required by the protein can also be beneficial.

  • Promoter Strength: If you are using a very strong promoter (e.g., T7), consider switching to a weaker or more tightly regulated promoter to better control the expression rate.

Frequently Asked Questions (FAQs)

Q1: What is the role of a fusion tag in recombinant protein expression?

A1: A fusion tag is a protein or peptide that is genetically fused to the recombinant protein of interest. Tags can serve several purposes:

  • Affinity Purification: Tags like the polyhistidine (His)-tag allow for easy purification of the recombinant protein using affinity chromatography.

  • Solubility Enhancement: Larger tags like Maltose-Binding Protein (MBP) and Glutathione S-Transferase (GST) can help to keep the target protein soluble and prevent aggregation.[4]

  • Detection: Epitope tags like the FLAG-tag or HA-tag can be recognized by specific antibodies for detection in Western blots or other immunoassays.

Q2: How do I choose the right E. coli strain for my this compound expression?

A2: The choice of E. coli strain is critical. For T7 promoter-based expression systems (like the pET vectors), strains such as BL21(DE3) are commonly used as they contain the T7 RNA polymerase gene under the control of an inducible lac promoter. If your protein is potentially toxic to the host, consider using strains with tighter control over basal expression, such as BL21(DE3)pLysS. For proteins that may have disulfide bonds, strains like Origami™ or SHuffle® that have a more oxidizing cytoplasm can be beneficial.

Q3: My this compound protein is being degraded. What can I do to prevent this?

A3: Protein degradation by host cell proteases is a common issue. Here are some strategies to mitigate it:

  • Use Protease-Deficient Strains: Use E. coli strains that are deficient in certain proteases, such as BL21(DE3).

  • Add Protease Inhibitors: During cell lysis and purification, add a cocktail of protease inhibitors to your buffers.

  • Lower Induction Temperature and Time: Shorter induction times at lower temperatures can reduce the exposure of your protein to cellular proteases.

  • Optimize Lysis Conditions: Perform cell lysis at a low temperature (e.g., on ice) and work quickly.

Q4: Can I purify this compound from inclusion bodies?

A4: Yes, it is possible to recover and refold your this compound protein from inclusion bodies. This typically involves:

  • Isolation of Inclusion Bodies: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation.

  • Solubilization: The inclusion bodies are washed and then solubilized using strong denaturants like 8M urea or 6M guanidine hydrochloride.

  • Refolding: The denatured protein is then refolded into its active conformation by gradually removing the denaturant. This is often done through methods like dialysis or rapid dilution into a refolding buffer.

Data Presentation

Table 1: Comparison of Codon Optimization on Viral Protein Expression

GeneHostCodon Adaptation Index (CAI) - OriginalCodon Adaptation Index (CAI) - OptimizedExpression Level Improvement
SARS-CoV-2 RBDE. coli BL21(DE3)0.720.96Significant increase in soluble protein
FMDV VP2E. coli BL21(DE3)0.680.92~2.5-fold increase in total protein

Data is representative and compiled from literature on similar viral proteins.[5]

Table 2: Effect of Fusion Tags on the Yield of a Recombinant Nanobody in E. coli

Fusion TagMolecular Weight of Tag (kDa)Soluble Protein Yield (mg/L of culture)
6xHis~0.85
GST~2625
MBP~4240
SUMO~1135

This table presents a comparative analysis of the impact of different fusion tags on the soluble yield of a model recombinant protein (nanobody) expressed in the cytoplasm of E. coli. Data is based on findings from related studies.[6]

Table 3: Influence of Induction Temperature on Soluble Protein Yield

Recombinant ProteinInduction Temperature (°C)Soluble Protein Yield (mg/L of culture)
Model Protein A3710 (mostly insoluble)
Model Protein A2545
Model Protein A1860
Model Protein B3780
Model Protein B2575
Model Protein B1850

This table illustrates how adjusting the induction temperature can significantly affect the yield of soluble recombinant protein, with lower temperatures often favoring proper folding. The optimal temperature is protein-dependent.

Experimental Protocols

Protocol 1: Codon Optimization Analysis
  • Obtain the this compound Gene Sequence: Retrieve the nucleotide sequence of the Odorant-degrading virus VP2 gene from a relevant database (e.g., NCBI).

  • Select a Codon Optimization Tool: Use a web-based or standalone software tool for codon usage analysis.

  • Input Sequence and Host Organism: Enter the this compound nucleotide sequence and select Escherichia coli K-12 as the target expression host.

  • Calculate Codon Adaptation Index (CAI): The tool will calculate the CAI, which is a measure of how well the codon usage of the this compound gene matches the preferred codon usage of E. coli. A CAI score above 0.8 is generally considered good for high-level expression.[1][7]

  • Analyze Codon Usage Frequency: The tool will provide a detailed report showing the frequency of each codon in your gene compared to the optimal frequency in E. coli.

  • Generate Optimized Sequence: If the CAI is low, use the tool to generate a codon-optimized version of the this compound gene. The optimized sequence will encode the identical amino acid sequence but with codons that are frequently used in E. coli.

  • Synthesize the Optimized Gene: The optimized gene can then be commercially synthesized and cloned into your expression vector.

Protocol 2: His-tagged this compound Purification using Ni-NTA Affinity Chromatography
  • Cell Lysis: Resuspend the E. coli cell pellet expressing His-tagged this compound in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged this compound.

  • Column Equilibration: Equilibrate a Ni-NTA affinity chromatography column with the lysis buffer.

  • Binding: Load the clarified lysate onto the equilibrated Ni-NTA column. The His-tag on the this compound protein will bind to the nickel-charged resin.

  • Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged this compound protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for the purity of the eluted this compound protein.[8][9][10][11]

Protocol 3: SDS-PAGE and Western Blot Analysis of this compound Expression
  • Sample Preparation: Take a small aliquot of your E. coli culture before and after induction. Pellet the cells by centrifugation. Resuspend the cell pellets in SDS-PAGE sample loading buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the prepared samples onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining (Optional): Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. A band corresponding to the expected molecular weight of this compound should be more prominent in the induced sample.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the this compound protein or the fusion tag (e.g., anti-His antibody).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_analysis_purification Analysis & Purification Codon_Optimization Codon Optimization of this compound Gene Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Culture_Growth Cell Culture Growth (to OD600 0.6-0.8) Transformation->Culture_Growth Induction Induction (e.g., IPTG) Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Analysis SDS-PAGE & Western Blot Lysis->Analysis Purification Affinity Chromatography Lysis->Purification

Caption: Experimental workflow for recombinant this compound protein expression.

Caption: Troubleshooting flowchart for low this compound protein yield.

heat_shock_response E. coli Heat Shock Response (σ32-mediated) cluster_normal Normal Temperature (30°C) cluster_heat_shock Heat Shock (42°C) DnaK_normal DnaK/DnaJ/GrpE (Chaperones) sigma32_normal σ32 DnaK_normal->sigma32_normal Binds and targets for degradation FtsH FtsH Protease sigma32_normal->FtsH Degraded misfolded Misfolded Proteins DnaK_hs DnaK/DnaJ/GrpE misfolded->DnaK_hs Sequesters sigma32_hs σ32 (stabilized) RNAP RNA Polymerase sigma32_hs->RNAP Binds to HSP_genes Heat Shock Genes (dnaK, groEL, etc.) RNAP->HSP_genes Transcribes HSPs Heat Shock Proteins (Chaperones, Proteases) HSP_genes->HSPs Translated to HSPs->misfolded Refolds/Degrades

Caption: E. coli heat shock response pathway.[12][13][14][15][16][17]

stringent_response E. coli Stringent Response cluster_conditions Cellular Conditions cluster_signaling Signaling Cascade cluster_response Cellular Response aa_starvation Amino Acid Starvation uncharged_tRNA Uncharged tRNA in Ribosome A-site aa_starvation->uncharged_tRNA RelA RelA (activated) uncharged_tRNA->RelA uncharged_tRNA->RelA ppGpp (p)ppGpp (Alarmone) RelA->ppGpp Synthesizes RNAP RNA Polymerase ppGpp->RNAP Binds to ppGpp->RNAP rRNA_promoters rRNA Promoters RNAP->rRNA_promoters Inhibits transcription from aa_operons Amino Acid Biosynthesis Operons RNAP->aa_operons Activates transcription from downregulation Decreased rRNA & tRNA synthesis rRNA_promoters->downregulation upregulation Increased Amino Acid Biosynthesis aa_operons->upregulation

Caption: E. coli stringent response pathway.[13][18][19]

References

OdVP2 Antibody Cross-Reactivity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-reactivity issues with the OdVP2 antibody.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected bands in my Western blot when using the this compound antibody. What could be the cause?

A1: Unexpected bands on a Western blot can arise from several factors related to antibody cross-reactivity or other experimental variables. Here are some common causes and troubleshooting steps:

  • Antibody Concentration: The concentration of the primary antibody may be too high, leading to non-specific binding.[1][2] It is recommended to perform an antibody titration to determine the optimal concentration.

  • Secondary Antibody Specificity: The secondary antibody may be cross-reacting with other proteins in the lysate or with the primary antibody from a closely related species.[2][3][4] Ensure you are using a secondary antibody that is specific to the host species of the primary antibody and consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.[5][6]

  • Protein Isoforms or Post-Translational Modifications: The extra bands could represent different isoforms or post-translationally modified versions of the target protein.[7] Consult protein databases like UniProt for information on potential isoforms.

  • Contamination: Reagents or equipment may be contaminated.[2][8] Using fresh buffers and clean equipment is crucial.

Q2: My immunohistochemistry (IHC) results with the this compound antibody show high background staining. How can I reduce this?

A2: High background in IHC can obscure specific staining and lead to misinterpretation of results. Here are some strategies to reduce background staining:

  • Blocking: Insufficient blocking can lead to non-specific antibody binding.[5] Ensure you are using an appropriate blocking serum, ideally from the same species as the secondary antibody.

  • Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP), endogenous peroxidases in the tissue can cause high background.[9] Treat the tissue with 3% hydrogen peroxide to quench endogenous peroxidase activity.

  • Primary Antibody Concentration: As with Western blotting, a high concentration of the primary antibody can increase non-specific binding.[1][8] Titrate the antibody to find the optimal dilution.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the tissue.[1] Using a secondary antibody-only control can help determine if this is the issue.[9]

Q3: I am trying to perform an immunoprecipitation (IP) with the this compound antibody, but I am pulling down non-specific proteins. What can I do to improve specificity?

A3: Non-specific binding is a common issue in IP experiments. Here are some tips to enhance specificity:

  • Pre-clearing the Lysate: Before adding the primary antibody, incubate the cell lysate with the beads (e.g., Protein A/G) to remove proteins that non-specifically bind to the beads themselves.[10]

  • Washing Steps: The stringency and number of washes are critical for removing non-specifically bound proteins.[10][11] You can increase the salt concentration or add a mild detergent to the wash buffer.

  • Antibody Choice: Polyclonal antibodies can sometimes pull down more non-specific proteins than monoclonal antibodies due to their ability to recognize multiple epitopes.[12] If available, try a monoclonal antibody.

  • Antibody Cross-linking: Covalently cross-linking the antibody to the beads can prevent the co-elution of the antibody heavy and light chains, which can interfere with downstream analysis.[10]

Troubleshooting Guides

Guide 1: Investigating Unexpected Bands in Western Blotting

If you observe unexpected bands when using the this compound antibody in a Western blot, follow this systematic troubleshooting workflow:

Workflow for Troubleshooting Unexpected Western Blot Bands

WB_Troubleshooting start Start: Unexpected Bands Observed check_controls Review Controls (Positive & Negative Lysates) start->check_controls titrate_primary Titrate Primary Antibody (e.g., 1:500, 1:1000, 1:2000) check_controls->titrate_primary Controls appear correct optimize_blocking Optimize Blocking (e.g., increase time, change agent) titrate_primary->optimize_blocking Bands persist at all dilutions check_secondary Validate Secondary Antibody (Run secondary-only control) optimize_blocking->check_secondary Background is still high stringent_washes Increase Wash Stringency (e.g., add Tween-20) check_secondary->stringent_washes Secondary is not the issue protein_isoforms Investigate Protein Isoforms or PTMs (e.g., database search) stringent_washes->protein_isoforms Non-specific bands remain peptide_blocking Perform Peptide Blocking Assay protein_isoforms->peptide_blocking Bands are not known isoforms end_resolved Issue Resolved peptide_blocking->end_resolved Peptide competition eliminates bands end_unresolved Issue Persists: Contact Technical Support peptide_blocking->end_unresolved Bands are not blocked

Caption: Workflow for troubleshooting unexpected bands in Western blotting.

Guide 2: Quantitative Analysis of Cross-Reactivity

To quantify the cross-reactivity of the this compound antibody, you can perform a competitive ELISA. This assay measures the ability of a related protein to compete with the target antigen (this compound) for binding to the antibody.

Table 1: Competitive ELISA Data for this compound Antibody

Competitor ProteinConcentration (nM)% Inhibition of this compound Binding
This compound (Control)10098.5%
5085.2%
1045.7%
110.1%
Related Viral Protein 1100025.3%
50012.8%
1005.1%
Host Cell Protein X10002.5%
5001.1%
100<1%

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Peptide Blocking Assay for Western Blot

This protocol is used to confirm the specificity of the this compound antibody by demonstrating that the binding to the target protein can be blocked by pre-incubation with the immunizing peptide.

  • Prepare two tubes of diluted this compound antibody.

  • To one tube (the "blocked" sample), add the this compound immunizing peptide at a 10-fold molar excess.

  • To the other tube (the "unblocked" sample), add an equal volume of buffer.

  • Incubate both tubes for 1 hour at room temperature with gentle agitation.

  • Proceed with your standard Western blot protocol, using the blocked and unblocked antibody solutions to probe separate, identical blots.

  • Compare the results. A significant reduction or elimination of the target band in the blot probed with the blocked antibody confirms specificity.

Protocol 2: Standard Immunohistochemistry (IHC) Protocol
  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0).

  • Quenching of Endogenous Peroxidase: Incubate slides in 3% hydrogen peroxide for 10 minutes.[9]

  • Blocking: Block non-specific binding by incubating with a blocking serum for 1 hour.

  • Primary Antibody Incubation: Incubate with the this compound antibody at its optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30 minutes.

  • Detection: Use an avidin-biotin-enzyme complex (e.g., HRP) followed by a chromogenic substrate (e.g., DAB).

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a coverslip.

Signaling Pathway Visualization

The fictional this compound protein may interact with host cell signaling pathways. Understanding these pathways can help predict potential off-target effects and cross-reactivity.

Hypothetical this compound Interaction with Host Cell Kinase Pathway

Signaling_Pathway cluster_viral Viral Components cluster_host Host Cell This compound This compound Receptor Host Receptor This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway of this compound interaction with a host cell.

References

Technical Support Center: Troubleshooting OdVP2 Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting aggregation issues encountered during the expression and purification of the OdVP2 protein. The following FAQs and guides are designed to address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound protein aggregation?

A1: this compound protein aggregation, often leading to the formation of insoluble inclusion bodies in expression systems like E. coli, can be attributed to several factors:

  • High Expression Levels: Rapid and high-level protein expression can overwhelm the cellular machinery responsible for proper protein folding, leading to the accumulation of misfolded intermediates that are prone to aggregation.[1][2]

  • Suboptimal Culture Conditions: Factors such as high induction temperature and high inducer concentrations can accelerate protein synthesis, further promoting misfolding and aggregation.[1][3]

  • Incorrect Disulfide Bond Formation: For proteins like this compound that may contain cysteine residues, improper disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation.[4]

  • Hydrophobic Interactions: Misfolded proteins can expose hydrophobic regions that are normally buried within the native structure. These exposed patches can interact with each other, leading to aggregation.[5][6]

  • Buffer Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing co-solutes in lysis and purification buffers can destabilize the protein and promote aggregation.[6][7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of purified protein samples can induce aggregation.[7]

Q2: How can I prevent this compound aggregation during expression?

A2: Preventing aggregation at the expression stage is often the most effective strategy. Consider the following approaches:

  • Lower Expression Temperature: Reducing the culture temperature (e.g., to 18-25°C) after induction slows down protein synthesis, allowing more time for proper folding.[1][3]

  • Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression, thereby minimizing the burden on the cell's folding machinery.[3]

  • Choose a Different Expression Strain: Using expression strains that contain chaperones or are designed for toxic protein expression (e.g., BL21(DE3) pLysS, C41(DE3)) can enhance the solubility of this compound.[1][8]

  • Co-express with Chaperones: Molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can be co-expressed to assist in the proper folding of this compound and prevent aggregation.[9][10]

  • Utilize a Solubility-Enhancing Fusion Tag: Fusing this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.

Q3: My this compound protein is in inclusion bodies. How can I recover and refold it?

A3: Recovering active this compound from inclusion bodies involves a multi-step process of solubilization and refolding.

  • Isolation and Washing of Inclusion Bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of denaturants or detergents helps to remove contaminating proteins.

  • Solubilization: The washed inclusion bodies are then solubilized using strong denaturants, such as 8 M urea or 6 M guanidine hydrochloride (GdmCl), to unfold the aggregated protein completely.[4]

  • Refolding: The denatured protein is then refolded by gradually removing the denaturant. Common refolding methods include:

    • Dialysis: The denatured protein solution is dialyzed against a series of buffers with decreasing concentrations of the denaturant.[4][11]

    • Rapid Dilution: The denatured protein is quickly diluted into a large volume of refolding buffer.[11]

    • On-Column Refolding: The solubilized protein is bound to a chromatography resin, and the denaturant is gradually removed by a buffer gradient.[11]

Q4: What are the key components of an effective this compound refolding buffer?

A4: A well-designed refolding buffer is critical for maximizing the yield of correctly folded this compound. Important components include:

  • pH and Buffer System: The pH should be optimized for the stability of this compound, typically close to its isoelectric point.

  • Redox System: To facilitate correct disulfide bond formation, a redox pair such as reduced and oxidized glutathione (GSH/GSSG) should be included.[4][11]

  • Aggregation Suppressors: Additives like L-arginine and glycerol can help to prevent re-aggregation during refolding.

  • Protein Stabilizers: Osmolytes like sucrose or trehalose can help stabilize the native conformation of the protein.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common this compound aggregation problems.

Problem Possible Cause Recommended Solution
No or low expression of this compound - Plasmid integrity issue- Toxic protein- Rare codon usage- Verify plasmid sequence.- Use a tighter regulation expression system (e.g., pBAD).- Use an E. coli strain supplemented with rare tRNAs (e.g., Rosetta).
This compound is found in the insoluble pellet after cell lysis (Inclusion Bodies) - High expression rate- Suboptimal culture temperature- Protein misfolding- Lower the induction temperature to 18-25°C.- Reduce the inducer concentration.- Co-express with molecular chaperones.- Use a solubility-enhancing fusion tag (e.g., MBP, GST).
Purified this compound precipitates over time or after freeze-thaw cycles - Suboptimal buffer conditions- Protein concentration is too high- Instability of the purified protein- Optimize buffer pH and ionic strength.- Add stabilizers like glycerol (10-50%) or L-arginine (0.5-1 M).- Store at a lower protein concentration.- Aliquot the protein and flash-freeze in liquid nitrogen to avoid slow freezing.
This compound aggregates during purification steps - Unsuitable chromatography conditions- Buffer incompatibility- Perform all purification steps at 4°C.[7]- Optimize buffer composition for each chromatography step.- Consider adding non-denaturing detergents (e.g., 0.1% Tween-20) to the buffers.[6]

Experimental Protocols

Protocol 1: On-Column Refolding of His-tagged this compound

This protocol describes the purification and refolding of His-tagged this compound from inclusion bodies using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Cell pellet containing this compound inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Solubilization/Binding Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole

  • Wash Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Refolding Buffer Gradient:

    • Buffer A: 8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl

    • Buffer B: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM reduced glutathione, 1 mM oxidized glutathione, 0.5 M L-arginine

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer and sonicate on ice.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the pellet twice with Lysis Buffer containing 1% Triton X-100 and once with Lysis Buffer without detergent.

  • Solubilization and Binding:

    • Solubilize the washed inclusion bodies in Solubilization/Binding Buffer by stirring for 1 hour at room temperature.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing and On-Column Refolding:

    • Wash the column with 10 column volumes (CV) of Wash Buffer.

    • Apply a linear gradient from 100% Buffer A to 100% Buffer B over 20 CV to gradually remove the urea and allow the protein to refold on the column.

  • Elution:

    • Elute the refolded this compound with Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE.

  • Dialysis and Storage:

    • Pool the fractions containing pure this compound and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration, aliquot, and store at -80°C.

Visualizations

experimental_workflow cluster_expression Expression & Lysis cluster_ib Inclusion Body Processing cluster_purification Purification & Refolding cluster_final Final Steps expr This compound Expression in E. coli lysis Cell Lysis & Sonication expr->lysis ib_iso Inclusion Body Isolation (Centrifugation) lysis->ib_iso ib_wash Inclusion Body Washing ib_iso->ib_wash ib_sol Solubilization (8M Urea) ib_wash->ib_sol imac IMAC Binding ib_sol->imac refold On-Column Refolding (Urea Gradient) imac->refold elution Elution refold->elution dialysis Dialysis & Buffer Exchange elution->dialysis storage Storage (-80°C) dialysis->storage

Caption: On-column refolding workflow for this compound.

troubleshooting_logic cluster_insoluble Insoluble Protein (Inclusion Bodies) cluster_soluble Soluble but Aggregates Later start This compound Aggregation Issue check_expression Check Expression Level (SDS-PAGE of whole cell lysate) start->check_expression check_solubility Check Solubility (SDS-PAGE of soluble/insoluble fractions) check_expression->check_solubility Expression confirmed optimize_expr Optimize Expression: - Lower Temperature - Lower Inducer Conc. check_solubility->optimize_expr Mainly Insoluble optimize_buffer Optimize Purification Buffer: - Adjust pH/Salt - Add Stabilizers (Glycerol, Arginine) check_solubility->optimize_buffer Soluble refolding Solubilize & Refold optimize_expr->refolding Still Insoluble final_protein Soluble, Stable this compound refolding->final_protein optimize_storage Optimize Storage: - Aliquot - Flash Freeze optimize_buffer->optimize_storage optimize_storage->final_protein

Caption: Troubleshooting logic for this compound aggregation.

signaling_pathway_analogy cluster_folding Protein Folding Pathway cluster_aggregation Aggregation Pathway unfolded Unfolded Polypeptide Chain misfolded Misfolded Intermediate unfolded->misfolded Fast Translation native Native Folded Protein unfolded->native Correct Folding misfolded->native Chaperone-assisted folding aggregates Aggregates (Inclusion Bodies) misfolded->aggregates Hydrophobic Interactions

Caption: Protein folding vs. aggregation pathways.

References

Technical Support Center: Improving the Solubility of Purified OdVP2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of purified OdVP2 protein.

Troubleshooting Guide

Problem: My purified this compound protein is precipitating out of solution.

Precipitation of purified protein is a common issue that can arise from a variety of factors, including buffer conditions, protein concentration, and temperature. The following steps provide a systematic approach to troubleshooting and resolving this problem.

Visualizing the Troubleshooting Workflow

start Start: this compound Precipitation check_buffer Step 1: Evaluate Buffer Composition start->check_buffer check_concentration Step 2: Assess Protein Concentration check_buffer->check_concentration check_additives Step 3: Test Solubility-Enhancing Additives check_concentration->check_additives check_temp Step 4: Optimize Temperature Conditions check_additives->check_temp denaturing_purification Step 5: Consider Denaturing Purification check_temp->denaturing_purification end End: Soluble this compound denaturing_purification->end

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if my purified this compound is insoluble?

A1: Initially, focus on the buffer composition. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1] Ensure your buffer pH is at least 1-2 units away from the predicted pI of this compound. Additionally, assess the ionic strength of your buffer; sometimes, increasing the salt concentration (e.g., 150-500 mM NaCl) can improve solubility by shielding ionic interactions between protein molecules.[2][3]

Q2: I've optimized the pH and salt concentration, but my protein is still precipitating. What's next?

A2: Consider incorporating solubility-enhancing additives into your buffer. These can be small molecules that help to stabilize the protein and prevent aggregation. Common additives include:

  • Amino Acids: Arginine and glutamate can be added to buffers to help reduce protein aggregation.[1]

  • Sugars/Polyols: Glycerol (5-20%) or sucrose can act as cryoprotectants and stabilizing agents.[1]

  • Reducing Agents: If this compound has cysteine residues, adding a reducing agent like DTT or TCEP (1-5 mM) can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1][3]

  • Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help to solubilize proteins.[1]

Q3: Could the expression conditions be the source of my solubility problems?

A3: Absolutely. Insoluble protein can often be a result of misfolding and aggregation during expression, forming inclusion bodies.[4] To improve the yield of soluble protein during expression:

  • Lower the Temperature: Reducing the expression temperature (e.g., to 15-25°C) slows down protein synthesis, which can allow more time for proper folding.[2][5]

  • Reduce Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription and translation, promoting proper folding over aggregation.[2][6]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N- or C-terminus of this compound can significantly improve its solubility.[4][7][8]

Q4: What if none of these strategies work? Is there another option?

A4: If optimizing expression and buffer conditions fails, you can purify the protein under denaturing conditions and then refold it. This involves solubilizing the inclusion bodies with strong denaturants like 6 M guanidine-HCl or 8 M urea, purifying the denatured protein, and then gradually removing the denaturant to allow the protein to refold.[7][9] While this can be a powerful technique, it often requires significant optimization to achieve a good yield of correctly folded, active protein.

Data Presentation: Buffer Additives for Improving Protein Solubility

Additive CategoryExample AdditiveTypical ConcentrationMechanism of Action[1][3][10]
Salts Sodium Chloride (NaCl)150-500 mMShields electrostatic interactions, reducing aggregation.
Sugars/Polyols Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Amino Acids L-Arginine / L-Glutamate50-500 mMSuppresses protein aggregation by binding to charged and hydrophobic regions.
Reducing Agents Dithiothreitol (DTT)1-10 mMPrevents oxidation of cysteine residues and formation of intermolecular disulfide bonds.
Non-denaturing Detergents Tween 20 / CHAPS0.01-0.1% (v/v)Solubilizes protein aggregates without causing denaturation.
Polymers Polyethylene glycol (PEG)1-10% (w/v)Excluded volume effect that favors a more compact, soluble protein state.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening of Buffer Conditions

This protocol outlines a method for systematically testing different buffer conditions to identify those that improve the solubility of purified this compound.

Methodology:

  • Prepare a stock solution of your purified, and potentially precipitated, this compound in its current buffer.

  • Set up a series of microcentrifuge tubes, each containing a different test buffer. Vary one component at a time (e.g., pH, salt concentration, or the concentration of a specific additive).

  • Add a small, equal aliquot of the this compound stock solution to each test buffer.

  • Incubate the tubes for a set period (e.g., 1 hour) at a constant temperature (e.g., 4°C).

  • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any insoluble protein.

  • Carefully remove the supernatant from each tube and measure the protein concentration (e.g., using a Bradford assay or Nanodrop).

  • Compare the protein concentration in the supernatant of each test buffer to that of the control (the original buffer). Higher protein concentration in the supernatant indicates improved solubility.

Visualizing the Solubility Screening Workflow

start Start: Purified this compound prepare_buffers Prepare Test Buffers (Vary pH, Salt, Additives) start->prepare_buffers aliquot_protein Aliquot this compound into Each Test Buffer prepare_buffers->aliquot_protein incubate Incubate at 4°C aliquot_protein->incubate centrifuge Centrifuge to Pellet Insoluble Protein incubate->centrifuge measure_supernatant Measure Protein Concentration in Supernatant centrifuge->measure_supernatant analyze Analyze Results and Identify Optimal Buffer measure_supernatant->analyze end End: Optimized Buffer Condition analyze->end

Caption: Workflow for small-scale screening of buffer conditions.

Protocol 2: On-Column Refolding of Denatured this compound

This protocol describes a general method for purifying this compound under denaturing conditions and refolding it while it is bound to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

Methodology:

  • Lysis: Resuspend the cell pellet containing this compound inclusion bodies in a denaturing lysis buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in a standard binding buffer).

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant now contains the solubilized, denatured this compound.

  • Binding: Apply the clarified supernatant to a pre-equilibrated affinity chromatography column.

  • Wash (Denaturing): Wash the column with the denaturing binding buffer to remove non-specifically bound proteins.

  • Refolding Gradient: Gradually exchange the denaturing buffer with a refolding buffer (the same buffer without the denaturant) by applying a linear gradient from 100% denaturing buffer to 100% refolding buffer over several column volumes. This slow removal of the denaturant allows the protein to refold while bound to the resin, which can help to prevent aggregation.

  • Wash (Native): Wash the column with several volumes of the refolding buffer to remove any remaining denaturant.

  • Elution: Elute the now refolded this compound from the column using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

Visualizing the On-Column Refolding Process

start Start: Cell Pellet with Inclusion Bodies denaturing_lysis Lysis in Denaturing Buffer (e.g., 8M Urea) start->denaturing_lysis binding Bind Lysate to Affinity Column denaturing_lysis->binding denaturing_wash Wash with Denaturing Buffer binding->denaturing_wash refolding_gradient Apply Refolding Gradient (Urea concentration decreases) denaturing_wash->refolding_gradient native_wash Wash with Native Buffer refolding_gradient->native_wash elution Elute Refolded this compound native_wash->elution end End: Purified, Soluble this compound elution->end

Caption: The process of on-column refolding for insoluble proteins.

References

Technical Support Center: Amplification of Bluetongue Virus VP2 Gene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amplification of the Bluetongue Virus (BTV) VP2 gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the PCR amplification of this critical viral gene. The VP2 gene, encoding the outer capsid protein, is the primary determinant of BTV serotype, making its accurate amplification essential for diagnostics, epidemiology, and vaccine development.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the BTV VP2 gene difficult to amplify consistently?

The primary challenge in amplifying the BTV VP2 gene lies in its high genetic variability among the numerous serotypes.[1][3][4] This diversity can lead to mismatches between primers and the target sequence, resulting in poor amplification or complete failure. Additionally, like many viral RNA genomes, the BTV genome can form stable secondary structures that inhibit reverse transcription and PCR amplification.

Q2: What is the expected size of the BTV VP2 PCR product?

The expected amplicon size will vary depending on the specific primers used, as different assays may target different regions of the VP2 gene for serotyping.[2] It is crucial to refer to the specific protocol or publication from which the primers were sourced. For example, some serotype-specific RT-PCR assays produce amplicons of varying sizes to differentiate between serotypes.

Q3: Can PCR inhibitors in blood samples affect BTV VP2 amplification?

Yes, clinical samples such as whole blood can contain potent PCR inhibitors like heme and anticoagulants (e.g., EDTA).[5] These substances can interfere with the activity of both reverse transcriptase and DNA polymerase, leading to reduced or no amplification. It is highly recommended to use a robust RNA extraction kit specifically designed for inhibitor-rich samples.

Q4: Is a real-time RT-PCR (RT-qPCR) assay better than a conventional RT-PCR for BTV VP2 detection?

Both techniques have their merits. Conventional RT-PCR followed by sequencing is often used for definitive serotyping.[2] Real-time RT-PCR (RT-qPCR) offers higher sensitivity, reduced risk of contamination, and the ability to quantify viral load, which can be crucial for diagnostic and research applications.[6][7] The choice depends on the specific experimental goals.

Troubleshooting Guide

Problem 1: No Amplification or Weak Amplification

If you are observing no PCR product or a very faint band on your agarose gel, consider the following troubleshooting steps.

Possible Cause Recommended Solution
RNA Degradation Use a robust RNA extraction method and handle RNA in an RNase-free environment. Assess RNA integrity on a gel or using a bioanalyzer.
PCR Inhibitors Include an internal control in your PCR to check for inhibition. If inhibition is suspected, dilute the template RNA or use a cleanup kit.
Primer Mismatches Due to the high variability of the VP2 gene, ensure your primers are specific to the BTV serotype you are targeting. Consider using degenerate primers or a multiplex PCR approach for broader detection.[2]
Suboptimal Annealing Temperature Optimize the annealing temperature using a gradient PCR. A temperature that is too high will prevent primer binding, while one that is too low can lead to non-specific products.
Inefficient Reverse Transcription Ensure the reverse transcriptase is active and the reaction is set up correctly. Viral RNA secondary structures can be an issue; consider a higher temperature for the RT step if your enzyme allows.
Incorrect Reagent Concentrations Verify the concentrations of MgCl₂, primers, and dNTPs. These may need to be optimized for your specific assay.[8]
Problem 2: Non-Specific Bands or PCR Smears

The presence of multiple bands or a smear on the gel indicates non-specific amplification.

Possible Cause Recommended Solution
Low Annealing Temperature Increase the annealing temperature in increments of 1-2°C to enhance primer binding specificity.
High Primer Concentration Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products.[8] Titrate the primer concentration to the lowest effective level.
Excessive PCR Cycles Running too many PCR cycles can lead to the accumulation of non-specific products.[9] Try reducing the number of cycles to between 25 and 35.
Contaminated Reagents or Template Always run a no-template control (NTC) to check for contamination. Use fresh, high-quality reagents and dedicated PCR workstations.
Degraded Template DNA Degraded DNA can lead to the formation of various fragment sizes, resulting in a smear.[10] Ensure the integrity of your template DNA before starting the PCR.

Experimental Protocols

Standard RT-PCR Protocol for BTV VP2 Gene

This is a general protocol and may require optimization for specific BTV serotypes and primer sets.

  • RNA Extraction: Extract total RNA from the sample (e.g., whole blood, tissue homogenate) using a commercial viral RNA extraction kit that is effective at removing PCR inhibitors.

  • Reverse Transcription (cDNA Synthesis):

    • In an RNase-free tube, combine 1-5 µg of total RNA, 1 µL of reverse primer (10 µM), and nuclease-free water to a final volume of 10 µL.

    • Incubate at 65°C for 5 minutes, then place on ice for 2 minutes.

    • Add 4 µL of 5X RT buffer, 2 µL of 10 mM dNTPs, 1 µL of RNase inhibitor, and 1 µL of a suitable reverse transcriptase.

    • Incubate at 42-50°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes.

  • PCR Amplification:

    • Prepare a master mix containing: 12.5 µL of 2X PCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and nuclease-free water to a final volume of 23 µL per reaction.

    • Add 2 µL of the cDNA product from the RT step to 23 µL of the PCR master mix.

    • Perform PCR with the following cycling conditions:

      • Initial Denaturation: 95°C for 5 minutes.

      • 35 Cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (optimize with gradient PCR).

        • Extension: 72°C for 1-2 minutes (depending on amplicon size).

      • Final Extension: 72°C for 10 minutes.

  • Visualization: Analyze 5-10 µL of the PCR product on a 1.5-2% agarose gel stained with a suitable DNA dye.

Visualizations

RT_PCR_Workflow cluster_rna_extraction RNA Extraction cluster_cdna_synthesis cDNA Synthesis cluster_pcr_amplification PCR Amplification cluster_analysis Analysis Sample Clinical Sample (e.g., Blood) Extraction Viral RNA Extraction Sample->Extraction RNA Purified Viral RNA Extraction->RNA RT_Step Reverse Transcription RNA->RT_Step cDNA cDNA Template RT_Step->cDNA PCR_Mix Prepare PCR Master Mix cDNA->PCR_Mix Amplification Thermal Cycling (Denature, Anneal, Extend) PCR_Mix->Amplification Amplicon PCR Product (Amplicon) Amplification->Amplicon Gel Agarose Gel Electrophoresis Amplicon->Gel Result Visualize Bands Gel->Result

Caption: General workflow for RT-PCR amplification of the BTV VP2 gene.

Troubleshooting_Flowchart Start Start: PCR Amplification CheckGel Analyze Gel Results Start->CheckGel NoBand No/Weak Band CheckGel->NoBand No/Weak Product NonSpecificBands Non-Specific Bands CheckGel->NonSpecificBands Multiple Bands/Smear CorrectBand Correct Band Size CheckGel->CorrectBand Expected Product CheckRNA Check RNA Integrity & Concentration NoBand->CheckRNA IncreaseAnneal Increase Annealing Temperature NonSpecificBands->IncreaseAnneal End Proceed to Downstream Application (e.g., Sequencing) CorrectBand->End CheckRNA->NoBand RNA Degraded OptimizeRT Optimize RT Step (Temp, Enzyme) CheckRNA->OptimizeRT RNA OK GradientPCR Run Gradient PCR for Annealing Temp OptimizeRT->GradientPCR CheckPrimers Verify Primer Design for Target Serotype GradientPCR->CheckPrimers DecreasePrimers Decrease Primer Concentration IncreaseAnneal->DecreasePrimers ReduceCycles Reduce PCR Cycle Number DecreasePrimers->ReduceCycles CheckNTC Check No-Template Control for Contamination ReduceCycles->CheckNTC

Caption: Troubleshooting flowchart for BTV VP2 gene PCR amplification.

RNA_Secondary_Structure cluster_ideal Ideal Scenario: Linear RNA cluster_inhibited Challenge: RNA Secondary Structure RNA_template_1 5'---(Target Sequence)---3' Primer_1 3'<--Primer--5' RNA_template_2 5'--/--\--(Hairpin Loop)--/--\--3' RT_1 Reverse Transcriptase cDNA_1 cDNA Synthesis --> Primer_2 3'<--Primer--5' RT_2 Reverse Transcriptase cDNA_2 Synthesis Blocked X

References

Technical Support Center: Troubleshooting Non-Specific Binding in OdVP2 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OdVP2 immunoprecipitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the common challenge of non-specific binding in their experiments. The following information is based on established best practices for immunoprecipitation of viral capsid proteins and should be adapted to your specific experimental conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding in this compound immunoprecipitation?

A1: Non-specific binding in immunoprecipitation (IP) can arise from several factors. Proteins other than the target (this compound) can bind to the IP antibody, the beads (e.g., Protein A/G), or even the surface of the reaction tube. For viral capsid proteins like this compound, their inherent structure and potential for aggregation can also contribute to non-specific interactions. Common culprits include highly abundant cellular proteins, sticky proteins prone to aggregation, and cross-reactivity of the antibody with off-target proteins.

Q2: How can I identify the source of non-specific binding in my this compound IP?

A2: A systematic approach with proper controls is crucial for pinpointing the source of non-specific binding. Key controls include:

  • Isotype Control: Using a non-specific antibody of the same isotype as your anti-OdVP2 antibody helps determine if the non-specific binding is mediated by the antibody itself.

  • Beads-Only Control: Incubating your cell lysate with beads alone (without the primary antibody) will reveal proteins that non-specifically bind to the bead matrix.

  • Unrelated Antibody Control: Using an antibody specific for a protein not expected to be in your sample can help identify general issues with non-specific protein adherence.

Q3: What is "pre-clearing" and how can it help reduce non-specific binding?

A3: Pre-clearing is a critical step to minimize non-specific binding.[1] Before adding your specific anti-OdVP2 antibody, the cell lysate is incubated with beads (and sometimes a non-specific antibody). This allows proteins that would non-specifically bind to the beads or antibodies to be removed by centrifugation or magnetic separation, thus "clearing" the lysate of these problematic proteins before the actual immunoprecipitation of this compound.

Troubleshooting Guide: High Background & Non-Specific Bands

This guide provides a structured approach to troubleshooting common issues of non-specific binding during this compound immunoprecipitation.

Diagram: Troubleshooting Logic for Non-Specific Binding

Troubleshooting_Logic start High Background or Non-Specific Bands in this compound IP check_controls Review Controls: Isotype, Beads-Only start->check_controls preclearing Optimize Pre-clearing Step check_controls->preclearing If binding to beads/isotype IgG antibody_issue Evaluate Anti-OdVP2 Antibody check_controls->antibody_issue If binding in isotype control washing_issue Optimize Washing Protocol preclearing->washing_issue solution Reduced Non-Specific Binding preclearing->solution antibody_issue->washing_issue lysis_buffer_issue Adjust Lysis Buffer Composition washing_issue->lysis_buffer_issue washing_issue->solution bead_issue Consider Bead Type and Blocking lysis_buffer_issue->bead_issue bead_issue->solution

Caption: Logical workflow for troubleshooting non-specific binding in immunoprecipitation.

Table: Troubleshooting Strategies for Non-Specific Binding
Problem Potential Cause Recommended Solution
High background in all lanes (including controls) Insufficient blocking of beadsIncrease concentration or incubation time with blocking agent (e.g., BSA, normal serum).
Inadequate washingIncrease the number of wash steps (from 3 to 5) and/or the volume of wash buffer. Consider increasing the stringency of the wash buffer.
Cell lysate is too concentratedReduce the total amount of protein lysate used in the IP reaction.
Bands present in the isotype control lane Non-specific binding to the antibody Fc regionPre-clear the lysate with a non-specific IgG of the same isotype. Use a different antibody clone or a polyclonal antibody from a different host species.
Cross-reactivity of the isotype control antibodyEnsure the isotype control is from a non-immunized animal.
Bands present in the beads-only control lane Proteins are binding directly to the beadsPerform a thorough pre-clearing step with beads alone. Block the beads with BSA or normal serum before adding the lysate. Consider switching to a different type of bead (e.g., agarose to magnetic).
Multiple non-specific bands in the IP lane Antibody is not specific enoughUse a high-quality, affinity-purified monoclonal antibody validated for IP. Test different anti-OdVP2 antibodies.
Protein aggregationInclude mild detergents and/or protease inhibitors in the lysis buffer. Ensure samples are kept cold throughout the procedure.
Insufficiently stringent wash bufferIncrease the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration (e.g., up to 1% NP-40 or Triton X-100) in the wash buffer.[2]

Experimental Protocols

Detailed Protocol for this compound Immunoprecipitation with Reduced Non-Specific Binding

This protocol provides a starting point and should be optimized for your specific experimental conditions.

1. Cell Lysis

  • Use a non-denaturing lysis buffer to preserve protein interactions. A common choice is RIPA buffer with reduced SDS (e.g., 0.1%).

  • Always supplement the lysis buffer with a protease and phosphatase inhibitor cocktail immediately before use.

  • Keep samples on ice at all times to minimize protein degradation and aggregation.

2. Pre-clearing the Lysate (Crucial Step)

  • To 500 µg - 1 mg of cell lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1-2 hours at 4°C.

  • Pellet the beads by centrifugation (e.g., 2,500 x g for 3 minutes at 4°C) or using a magnetic rack.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a fresh, pre-chilled microfuge tube.

3. Immunoprecipitation

  • Add the recommended amount of anti-OdVP2 antibody (or isotype control) to the pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C. The optimal incubation time should be determined empirically.

  • Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing

  • Pellet the beads and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer without protease inhibitors).

  • For each wash, gently resuspend the beads and incubate for 5-10 minutes on a rotator at 4°C before pelleting.

  • After the final wash, carefully remove all residual supernatant.

5. Elution

  • Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Alternatively, for downstream applications requiring native protein, use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5-3.0) and neutralize the eluate immediately.

Diagram: Immunoprecipitation Workflow

Caption: Step-by-step workflow for immunoprecipitation with an emphasis on pre-clearing.

Quantitative Data Summary

Optimizing buffer components is key to reducing non-specific binding. The following table summarizes common ranges for key reagents in wash buffers. Start with the "Standard" conditions and move towards "High Stringency" if non-specific binding persists.

Table: Wash Buffer Composition and Stringency
Component Standard Stringency Moderate Stringency High Stringency Purpose
NaCl 150 mM250-300 mMup to 500 mMReduces electrostatic interactions.
Non-ionic Detergent (e.g., NP-40, Triton X-100) 0.1 - 0.5%0.5 - 1.0%up to 1.0%Reduces hydrophobic interactions.
Ionic Detergent (e.g., SDS) 0.01 - 0.05%0.05 - 0.1%up to 0.2%Disrupts stronger interactions (use with caution for co-IP).
Number of Washes 345Increases removal of non-specifically bound proteins.

Note: Increasing the stringency of the wash buffer may disrupt weak or transient protein-protein interactions. Therefore, optimization is crucial, especially for co-immunoprecipitation experiments.

By systematically applying these troubleshooting strategies and optimizing your experimental protocol, you can significantly reduce non-specific binding and achieve clean, reliable results in your this compound immunoprecipitation experiments.

References

Technical Support Center: Troubleshooting Failed OdVP2 Gene Cloning Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cloning of the OdVP2 gene.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene and why can its cloning be challenging?

A1: The this compound gene encodes a viral capsid protein. Cloning viral genes like this compound into E. coli can be problematic for several reasons. These challenges may include potential toxicity of the expressed protein to the host cells, the formation of insoluble protein aggregates known as inclusion bodies, and high GC content or repetitive sequences within the gene that can impede PCR amplification and plasmid stability.

Q2: I'm not getting any colonies after transformation. What are the likely causes?

A2: A complete lack of colonies is a common issue that can stem from problems in the ligation or transformation steps. Potential causes include failed ligation, use of incorrect antibiotics, or very low transformation efficiency. It is also possible that the this compound protein is highly toxic to the E. coli strain you are using, leading to cell death upon plasmid uptake.

Q3: My PCR amplification of the this compound gene is failing or giving me a weak band. What should I do?

A3: PCR failure can be due to several factors. Check the integrity and concentration of your template DNA. Optimize the annealing temperature using a gradient PCR, as an incorrect temperature can lead to no amplification or non-specific products.[1] Also, verify your primer design for specificity and the absence of secondary structures.[1] The concentration of MgCl₂, dNTPs, and the polymerase can also be optimized.

Q4: I have colonies, but when I perform a colony PCR or restriction digest, I don't see my this compound insert. What went wrong?

A4: This often points to a high background of self-ligated vector. Ensure your vector was completely digested and dephosphorylated to prevent it from re-ligating to itself.[2] Adjusting the vector-to-insert molar ratio during ligation can also significantly improve the chances of successful cloning.

Q5: My sequencing results show mutations in the this compound gene. How can I prevent this?

A5: To minimize the risk of mutations during PCR, it is crucial to use a high-fidelity DNA polymerase.[3][4] Additionally, reducing the number of PCR cycles can help decrease the error rate.[5]

Troubleshooting Guides

PCR Amplification of this compound

Problem: No PCR product or a faint band on the agarose gel.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Annealing Temperature Optimize the annealing temperature by performing a gradient PCR.[1]
Poor Primer Design Verify primer specificity using BLAST. Ensure primers do not form hairpins or self-dimers.[1]
Degraded DNA Template Check the integrity of your DNA template on an agarose gel. Use freshly prepared template if necessary.[1][6]
Suboptimal Reagent Concentration Titrate the concentration of MgCl₂, dNTPs, and DNA polymerase.[1][7]
Presence of PCR Inhibitors Purify the DNA template to remove any potential inhibitors.[1]
Ligation of this compound into a Vector

Problem: Low number of colonies or only background colonies (vector self-ligation).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Vector Dephosphorylation Ensure complete dephosphorylation of the vector to prevent self-ligation. Heat-inactivate the phosphatase before ligation.[8]
Suboptimal Vector:Insert Molar Ratio Optimize the molar ratio of vector to insert. A 1:3 or 1:5 ratio is a good starting point.
Inactive Ligase or Buffer Use fresh ligation buffer, as the ATP can degrade with multiple freeze-thaw cycles.[8]
Inhibitors in the DNA Prep Purify both the digested vector and the PCR product before ligation.
Transformation and Colony Growth

Problem: No colonies, very few colonies, or slow-growing colonies.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Low Transformation Efficiency Use commercially available high-efficiency competent cells. Ensure proper heat shock or electroporation protocols are followed.[9]
Toxicity of this compound Protein Use a tightly regulated expression vector (e.g., pBAD or pET vectors with a lacIq repressor) to minimize basal expression.[10] Incubate plates at a lower temperature (30°C instead of 37°C).[8]
Incorrect Antibiotic Concentration Confirm that the correct antibiotic at the proper concentration was used in the plates.
Improper Handling of Competent Cells Thaw competent cells on ice and avoid vortexing.[9]

Experimental Protocols

Protocol 1: High-Fidelity PCR Amplification of this compound
  • Reaction Setup: Prepare the following reaction mixture on ice:

ComponentVolume (for 50 µL reaction)Final Concentration
5X High-Fidelity Buffer10 µL1X
dNTPs (10 mM each)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (10 ng/µL)1 µL0.2 ng/µL
High-Fidelity DNA Polymerase0.5 µL-
Nuclease-Free Waterto 50 µL-
  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 30-60 seconds (depending on gene length)

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplicon.

Protocol 2: Ligation of this compound into pET-28a(+) Vector
  • Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with the appropriate restriction enzymes.

  • Purification: Purify the digested vector and insert using a gel extraction kit or a PCR clean-up kit.

  • Ligation Reaction: Set up the following ligation reaction:

ComponentVolume
Digested pET-28a(+) (50 ng)X µL
Digested this compound insertY µL (for 1:3 molar ratio)
10X T4 DNA Ligase Buffer2 µL
T4 DNA Ligase1 µL
Nuclease-Free Waterto 20 µL
  • Incubation: Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

Protocol 3: Transformation of Chemically Competent E. coli
  • Thawing Cells: Thaw a 50 µL aliquot of chemically competent E. coli (e.g., DH5α for cloning or BL21(DE3) for expression) on ice.

  • Adding DNA: Add 2-5 µL of the ligation reaction to the competent cells. Gently mix by flicking the tube.

  • Incubation on Ice: Incubate the mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 45 seconds.[11]

  • Recovery: Immediately place the tube back on ice for 2 minutes. Add 950 µL of pre-warmed SOC or LB medium.

  • Outgrowth: Incubate at 37°C for 1 hour with shaking (200-250 rpm).

  • Plating: Spread 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic.

  • Incubation: Incubate the plates overnight at 37°C (or 30°C if toxicity is suspected).

Visualizations

OdVP2_Cloning_Workflow start Start pcr PCR Amplification of this compound Gene start->pcr digest_insert Restriction Digest of PCR Product pcr->digest_insert purify_insert Purify Digested Insert digest_insert->purify_insert digest_vector Restriction Digest of Vector purify_vector Purify Digested Vector digest_vector->purify_vector ligation Ligation purify_insert->ligation purify_vector->ligation transformation Transformation into E. coli ligation->transformation plating Plating on Selective Media transformation->plating incubation Incubation plating->incubation screening Colony Screening (PCR, Digest, Sequencing) incubation->screening finish Finish screening->finish Troubleshooting_Logic start Experiment Failed no_colonies No Colonies? start->no_colonies Transformation colonies_no_insert Colonies, but No Insert? start->colonies_no_insert Screening pcr_failure PCR Failure? start->pcr_failure Initial Amplification check_ligation Check Ligation - Vector:Insert Ratio - Ligase Activity no_colonies->check_ligation Yes check_transformation Check Transformation - Competent Cell Efficiency - Heat Shock Protocol no_colonies->check_transformation Yes check_toxicity Consider Gene Toxicity - Use Tightly Controlled Vector - Lower Incubation Temp no_colonies->check_toxicity Yes check_digest Check Vector Digestion & Dephosphorylation colonies_no_insert->check_digest Yes optimize_ligation Optimize Ligation Ratio colonies_no_insert->optimize_ligation Yes check_pcr_components Check PCR Components - Template DNA Quality - Primers, Polymerase pcr_failure->check_pcr_components Yes optimize_pcr_conditions Optimize PCR Conditions - Annealing Temperature - MgCl2 Concentration pcr_failure->optimize_pcr_conditions Yes

References

Technical Support Center: Refining OdVP2 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their immunofluorescence (IF) staining protocol for the OdVP2 protein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the primary antibody against this compound?

A1: The optimal concentration for your primary antibody should be determined by titration. However, a common starting point for many viral protein antibodies is a dilution range of 1:100 to 1:1000.[1][2][3] Consult the antibody datasheet provided by the manufacturer for specific recommendations. If the datasheet is unavailable, begin with a 1:200 dilution and optimize from there.

Q2: Which fixation method is best for preserving this compound antigenicity?

A2: The choice of fixative can significantly impact epitope availability. For viral proteins, 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature is a common starting point.[4][5][6] Alternatively, cold methanol or acetone fixation for 5-10 minutes at -20°C can be tested.[6][7] It may be necessary to try different fixation methods to determine the optimal condition for the this compound protein and your specific primary antibody.[6]

Q3: How can I minimize background fluorescence in my this compound staining?

A3: High background can be caused by several factors. Ensure you are using a suitable blocking buffer, such as 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as your secondary antibody, for at least 30 minutes.[5][8][9] Proper washing steps are also crucial; wash samples 3 times with PBS for 5 minutes each after antibody incubations.[4][5] Additionally, using an anti-fade mounting medium can help reduce autofluorescence.[8]

Q4: I am not seeing any signal. What are the possible reasons?

A4: A lack of signal can stem from several issues. Confirm that the this compound protein is expressed in your cell or tissue type by running a positive control, such as western blotting or using cells known to express the protein.[1] Ensure your primary and secondary antibodies are compatible (e.g., if the primary is a rabbit polyclonal, the secondary must be an anti-rabbit).[1] Check that your microscope's filters are appropriate for the fluorophore conjugated to your secondary antibody.[10] Finally, verify that the antibody has not been damaged by improper storage or repeated freeze-thaw cycles.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunofluorescence staining.

Problem 1: Weak or No Signal

Possible Causes & Solutions

CauseRecommended Solution
Low Protein Expression Use a positive control to confirm protein presence. Consider using a signal amplification method.[1][8]
Incorrect Primary Antibody Dilution Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution if available.[1]
Suboptimal Fixation Test different fixation methods (e.g., PFA, methanol, acetone) and incubation times.[7][11] Some epitopes are sensitive to certain fixatives.
Inadequate Permeabilization If this compound is an intracellular protein, ensure proper permeabilization with a detergent like Triton X-100 (0.1-0.25%). Note that Triton X-100 is not suitable for membrane-associated antigens.[5]
Primary and Secondary Antibody Incompatibility Verify that the secondary antibody is designed to detect the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[1]
Photobleaching Minimize exposure of samples to light. Use an anti-fade mounting medium.[8] Image samples promptly after staining.
Improper Antibody Storage Aliquot antibodies upon arrival and store them as recommended by the manufacturer to avoid freeze-thaw cycles.[10]
Problem 2: High Background or Non-Specific Staining

Possible Causes & Solutions

CauseRecommended Solution
Primary Antibody Concentration Too High Titrate the primary antibody to find the lowest concentration that gives a specific signal with low background.[1]
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., 5% normal serum from the secondary antibody's host species).[8][12]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[4][8]
Secondary Antibody Non-Specificity Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[1]
Sample Drying Out Keep the sample covered in buffer throughout the staining procedure. Use a humidified chamber for incubations.[8][11]
Autofluorescence Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching kit.[10]

Experimental Protocols

Standard Immunofluorescence Protocol for this compound in Cultured Cells

This protocol provides a general workflow. Optimization of incubation times, concentrations, and buffers may be required.

  • Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or in chamber slides to the desired confluency.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Rinse cells briefly with PBS.

    • Fix the cells using one of the following methods:

      • Paraformaldehyde (PFA): Add 4% PFA in PBS and incubate for 15 minutes at room temperature.[5]

      • Methanol: Add ice-cold methanol and incubate for 10 minutes at -20°C.[7]

    • Wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization (for intracellular proteins):

    • If using PFA fixation, incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes at room temperature to block non-specific antibody binding.[5][9]

  • Primary Antibody Incubation:

    • Dilute the anti-OdVP2 primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5][6]

    • Wash the cells three times with PBS for 5 minutes each.[4]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[5]

    • Wash the cells three times with PBS for 5 minutes each in the dark.[5]

  • Counterstaining (Optional):

    • Incubate cells with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[4]

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters. Store slides at 4°C in the dark.

Data Presentation

Table for Antibody Titration and Staining Condition Optimization

Use the following table to record your experimental parameters and results to determine the optimal staining conditions for this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Fixation Method 4% PFA4% PFACold MethanolCold Methanol
Fixation Time 15 min15 min10 min10 min
Permeabilization 0.1% Triton X-1000.25% Triton X-100N/AN/A
Primary Antibody Dilution 1:1001:5001:1001:500
Primary Ab Incubation 1 hr @ RTOvernight @ 4°C1 hr @ RTOvernight @ 4°C
Secondary Ab Dilution 1:5001:5001:5001:500
Signal Intensity (e.g., -, +, ++, +++)
Background (e.g., Low, Med, High)
Notes (e.g., Specificity)

Visualizations

TroubleshootingWorkflow start_node Start: Staining Issue issue_node1 Weak or No Signal start_node->issue_node1 issue_node2 High Background start_node->issue_node2 solution1_1 Check Protein Expression (Positive Control) issue_node1->solution1_1 solution1_2 Optimize Ab Dilution (Titration) issue_node1->solution1_2 solution1_3 Test Different Fixation issue_node1->solution1_3 solution1_4 Verify Permeabilization issue_node1->solution1_4 solution2_1 Optimize Ab Dilution (Titration) issue_node2->solution2_1 solution2_2 Improve Blocking Step issue_node2->solution2_2 solution2_3 Increase Wash Steps issue_node2->solution2_3 solution2_4 Run Secondary Ab Control issue_node2->solution2_4 end_node Optimal Staining solution1_1->end_node solution1_2->end_node solution1_3->end_node solution1_4->end_node solution2_1->end_node solution2_2->end_node solution2_3->end_node solution2_4->end_node

Caption: Troubleshooting workflow for common immunofluorescence issues.

IF_Protocol_Workflow prep 1. Cell Seeding fix 2. Fixation prep->fix perm 3. Permeabilization fix->perm block 4. Blocking perm->block primary 5. Primary Antibody block->primary secondary 6. Secondary Antibody primary->secondary mount 7. Counterstain & Mount secondary->mount image 8. Imaging mount->image

Caption: Step-by-step workflow for immunofluorescence staining.

References

Technical Support Center: Assembly of OdVP2 Virus-Like Particles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the assembly of Oryctes rhinoceros nudivirus (OrNV) virus-like particles (VLPs), here referred to as OdVP2 VLPs. The information provided is based on established protocols for enveloped VLP production in insect cell expression systems, which is the most common method for producing VLPs from complex viruses like nudiviruses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it used for VLP assembly?

A: this compound refers to a structural protein from Oryctes rhinoceros nudivirus (OrNV), a large enveloped dsDNA virus. While "this compound" is a general designator, it represents a key viral protein, likely a major capsid or envelope component, that has the intrinsic ability to self-assemble into virus-like particles (VLPs) when expressed in a suitable heterologous system. These VLPs mimic the structure of the native virus but are non-infectious as they lack the viral genome, making them safe and effective platforms for vaccine development, drug delivery, and other biomedical applications.

Q2: I am not getting any or very low yield of this compound VLPs. What are the common causes and how can I troubleshoot this?

A: Low or no VLP yield is a frequent issue. The causes can be broadly categorized into problems with protein expression, VLP assembly, or purification.

  • Protein Expression Issues:

    • Suboptimal Baculovirus Titer: The quality and titer of your recombinant baculovirus stock are critical. Ensure your baculovirus stock is properly titrated and use an optimal Multiplicity of Infection (MOI).

    • Incorrect Harvest Time: Harvesting the insect cells too early or too late can significantly impact yield. Protein expression and VLP assembly are time-dependent.

    • Cell Viability: Low cell viability at the time of infection can lead to poor protein expression. Ensure your insect cell culture is healthy and in the mid-logarithmic growth phase before infection.

  • VLP Assembly Problems:

    • Incorrect Protein Folding or Modification: this compound, being a viral protein, may require specific post-translational modifications that are only correctly performed in eukaryotic systems like insect cells. Issues with these modifications can prevent proper assembly.

    • Suboptimal Culture Conditions: pH, temperature, and media composition can influence protein folding and assembly. Ensure these are optimized for your specific insect cell line.

  • Purification Losses:

    • VLP Instability: Enveloped VLPs can be sensitive to shear forces, extreme pH, and high salt concentrations, leading to disassembly or aggregation during purification.[1][2]

    • Inappropriate Purification Method: Standard protein purification methods may not be suitable for large VLP complexes. Methods like sucrose gradient ultracentrifugation or size exclusion chromatography are often required.

Q3: My this compound VLPs seem to be aggregating. How can I prevent this?

A: Aggregation is a common problem for VLPs and can be caused by several factors:

  • Buffer Conditions: The pH and ionic strength of your buffers are critical. Perform buffer screening experiments to find the optimal conditions that maintain VLP stability.

  • Storage Conditions: Repeated freeze-thaw cycles can cause aggregation. Store your purified VLPs in small aliquots at -80°C and consider adding cryoprotectants like glycerol.

  • Contaminants: Host cell proteins or DNA can sometimes co-purify with your VLPs and promote aggregation. Ensure your purification protocol effectively removes these contaminants.

Q4: How can I confirm that I have assembled intact this compound VLPs?

A: Confirmation of VLP formation and integrity requires multiple analytical techniques:

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of your particles, allowing you to assess their size, morphology, and homogeneity.

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of your VLP preparation in solution.

  • SDS-PAGE and Western Blot: These techniques confirm the presence of the this compound protein in your purified sample. Running a non-reducing SDS-PAGE can sometimes show higher-order oligomers, indicative of assembled particles.

  • Sucrose Density Gradient Ultracentrifugation: The sedimentation of your protein complex through a sucrose gradient can indicate the formation of large, assembled particles.

Quantitative Data Summary

Optimizing expression parameters is crucial for maximizing VLP yield. The following tables summarize key parameters for VLP production in insect cells using the baculovirus expression vector system (BEVS).

Table 1: Influence of Multiplicity of Infection (MOI) and Harvest Time on Protein Production in Sf9 Cells

Multiplicity of Infection (MOI)Optimal Harvest Time (hours post-infection)Expected Outcome
Low (0.1 - 1.0)96 - 120Slower initial infection, but can lead to higher overall yields due to prolonged cell viability.[3][4]
High (3.0 - 5.0)48 - 72More synchronous infection, leading to a more uniform VLP population, but potentially lower overall yield.[3][5][6]

Table 2: Typical Conditions for Insect Cell Culture and Baculovirus Infection

ParameterRecommended RangeNotes
Cell LineSf9 or High Five (Tni)High Five cells may offer higher protein yields but can be more fragile.
Cell Density at Infection1.5 - 2.5 x 10^6 cells/mLA healthy, exponentially growing culture is essential for high-level protein expression.[3][7]
Temperature27 - 28 °CConsistent temperature control is important for reproducible results.[8]
pH6.0 - 6.4pH can affect baculovirus entry into cells and overall cell health.[4]
Harvest Cell Viability> 70% (for secreted VLPs) or < 50% (for intracellular)The optimal harvest time depends on whether the VLPs are secreted or accumulate inside the cells.[7][8]

Experimental Protocols

Protocol 1: Production of this compound VLPs in Sf9 Insect Cells

This protocol describes the general steps for producing enveloped VLPs using the baculovirus expression system.

  • Cell Culture:

    • Maintain Sf9 cells in a serum-free medium (e.g., Sf-900™ II SFM) in shaker flasks at 27°C with constant agitation.

    • Subculture cells every 2-3 days to maintain them in the logarithmic growth phase.

  • Baculovirus Infection:

    • Grow Sf9 cells to a density of 2.0 x 10^6 cells/mL.

    • Infect the cell culture with the recombinant baculovirus encoding this compound at an MOI of 3.0.

    • Continue to incubate the infected culture at 27°C.

  • Harvesting:

    • Monitor cell viability and protein expression daily.

    • Harvest the cells and supernatant 72 hours post-infection by centrifugation at 1,000 x g for 15 minutes. The VLPs are expected to be released into the supernatant.

Protocol 2: Purification of Enveloped this compound VLPs

This protocol outlines a common method for purifying enveloped VLPs from the insect cell culture supernatant.

  • Clarification:

    • Filter the supernatant from the harvested culture through a 0.45 µm filter to remove any remaining cells and large debris.[9]

  • Concentration:

    • Concentrate the clarified supernatant using tangential flow filtration (TFF) with a 300 kDa molecular weight cut-off (MWCO) membrane.

  • Sucrose Cushion Ultracentrifugation:

    • Carefully layer the concentrated VLP suspension over a 20% (w/v) sucrose cushion in a suitable buffer (e.g., PBS).

    • Centrifuge at 100,000 x g for 2 hours at 4°C.

    • Discard the supernatant and resuspend the VLP pellet in a minimal volume of sterile PBS.

  • Sucrose Density Gradient Ultracentrifugation (Polishing Step):

    • Prepare a discontinuous or continuous sucrose gradient (e.g., 20-60% w/v).

    • Layer the resuspended VLP pellet onto the top of the gradient.

    • Centrifuge at 150,000 x g for 18 hours at 4°C.

    • Carefully collect the visible VLP band.

  • Buffer Exchange and Final Concentration:

    • Remove the sucrose by dialysis or TFF against your final formulation buffer.

    • Concentrate the purified VLPs to the desired concentration.

    • Sterile filter through a 0.22 µm filter and store at -80°C.

Visualizations

OdVP2_VLP_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Sf9 Cell Culture Sf9 Cell Culture Baculovirus Infection Baculovirus Infection Sf9 Cell Culture->Baculovirus Infection MOI = 3 Incubation Incubation Baculovirus Infection->Incubation 72 hours Harvesting Harvesting Incubation->Harvesting Centrifugation Clarification Clarification Harvesting->Clarification 0.45 µm filtration Concentration (TFF) Concentration (TFF) Clarification->Concentration (TFF) 300 kDa MWCO Sucrose Cushion Sucrose Cushion Concentration (TFF)->Sucrose Cushion Sucrose Gradient Sucrose Gradient Sucrose Cushion->Sucrose Gradient Final Formulation Final Formulation Sucrose Gradient->Final Formulation Purified this compound VLPs Purified this compound VLPs Final Formulation->Purified this compound VLPs

Caption: Workflow for this compound VLP production and purification.

Troubleshooting_Logic Start Start Low/No VLP Yield Low/No VLP Yield Start->Low/No VLP Yield Check Protein Expression Check Protein Expression Low/No VLP Yield->Check Protein Expression Yes Check for Aggregation Check for Aggregation Low/No VLP Yield->Check for Aggregation No Optimize MOI & Harvest Time Optimize MOI & Harvest Time Check Protein Expression->Optimize MOI & Harvest Time Verify Cell Health Verify Cell Health Check Protein Expression->Verify Cell Health Buffer Screening Buffer Screening Check for Aggregation->Buffer Screening Yes Successful VLP Assembly Successful VLP Assembly Check for Aggregation->Successful VLP Assembly No Optimize Storage Optimize Storage Buffer Screening->Optimize Storage Improve Purification Improve Purification Optimize Storage->Improve Purification Improve Purification->Successful VLP Assembly

Caption: Troubleshooting logic for this compound VLP assembly issues.

References

OdVP2 Monoclonal Antibody Affinity Enhancement Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to increase the affinity of your OdVP2 monoclonal antibody. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their affinity maturation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to increase the affinity of our this compound monoclonal antibody?

There are two primary approaches to enhance the affinity of your this compound monoclonal antibody:

  • Directed Evolution (Library-Based Methods): This strategy involves generating a large library of antibody variants and selecting those with improved affinity.[3][4][5] Common techniques include:

    • Phage Display: A widely used method where the antibody fragment (e.g., scFv or Fab) is expressed on the surface of a bacteriophage.[6][7][8]

    • Yeast Surface Display: Similar to phage display, but the antibody is displayed on the surface of yeast cells, allowing for more complex screening, such as through fluorescence-activated cell sorting (FACS).[9]

    • Site-Directed Mutagenesis and Saturation Mutagenesis: These techniques are used to create mutations at specific residues or within entire complementarity-determining regions (CDRs).[7][10]

Q2: We are seeing low diversity in our generated mutant library. What could be the cause?

Low library diversity can significantly hinder the chances of isolating high-affinity clones. Common causes and troubleshooting steps are outlined below:

Potential CauseTroubleshooting Steps
Inefficient Mutagenesis: - Optimize the concentration of mutagens (e.g., MnCl2 in error-prone PCR).- Verify the fidelity of the DNA polymerase used.- For site-directed mutagenesis, ensure optimal primer design and annealing temperatures.
Poor Transformation Efficiency: - Use high-quality, electrocompetent E. coli cells.- Optimize electroporation parameters (voltage, cuvette gap).- Ensure the purity and concentration of the ligated DNA are optimal.
Bias in Primer Annealing: - Design primers with similar melting temperatures.- Use a high-fidelity polymerase to minimize amplification bias.
Contamination: - Use sterile techniques and reagents to prevent contamination with wild-type plasmid.
Q3: Our high-affinity variants are showing reduced stability or solubility. How can we address this?

Improving affinity can sometimes lead to trade-offs in other biophysical properties like stability and solubility.[11]

IssueMitigation Strategies
Reduced Stability (Lower Tm): - Introduce stabilizing mutations in the framework regions.- Perform selections under conditions of thermal stress to enrich for stable variants.- Use computational tools to predict the impact of mutations on stability.
Poor Solubility / Aggregation: - Introduce mutations to increase the net charge of the antibody.- Replace hydrophobic residues in the CDRs that are not critical for antigen binding with more hydrophilic ones.[11]- Reformat the antibody to a different IgG isotype (e.g., IgG2 or IgG4), which can sometimes improve solubility.[11]
Q4: How much of an affinity increase can we realistically expect?

The achievable affinity improvement varies depending on the starting antibody, the target antigen, and the methods used. However, it is not uncommon to see significant gains.

MethodTypical Fold Increase in AffinityReference
Site-Directed Mutagenesis (Single Point)2 to 10-fold[7][10]
Combining Beneficial Mutations10 to 50-fold[7][10]
Phage Display (Hot Spot Mutagenesis)15 to 55-fold[6][8]
Yeast Surface Display (Combinatorial Libraries)500 to 870-fold[9]

Experimental Protocols

Protocol 1: Affinity Maturation of this compound scFv using Phage Display

This protocol outlines a general workflow for increasing the affinity of an this compound single-chain variable fragment (scFv) using phage display.

1. Library Construction:

  • Mutagenesis: Introduce mutations into the CDRs of the this compound scFv gene. This can be achieved through error-prone PCR or by using degenerate oligonucleotides for specific "hot spot" residues.[6][8]
  • Vector Ligation: Ligate the library of mutated scFv genes into a phagemid vector.
  • Transformation: Transform the ligated phagemid library into highly competent E. coli cells.

2. Phage Preparation:

  • Culture the transformed E. coli library.
  • Infect the culture with a helper phage to produce phage particles displaying the this compound scFv variants on their surface.
  • Precipitate and purify the phage library.

3. Biopanning:

  • Immobilize the this compound antigen on a solid surface (e.g., microtiter plate).
  • Incubate the phage library with the immobilized antigen to allow binding.
  • Wash extensively to remove non-specific and low-affinity binders. The stringency of the washes can be increased in subsequent rounds.
  • Elute the bound phage.

4. Amplification:

  • Infect a fresh culture of E. coli with the eluted phage.
  • Amplify the phage for the next round of panning.

5. Screening and Characterization:

  • After 3-5 rounds of biopanning, isolate individual E. coli clones.
  • Express the scFv variants and screen for improved binding using ELISA.
  • Sequence the positive clones to identify the beneficial mutations.
  • Characterize the affinity of the improved variants using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

Workflow Diagrams

Phage_Display_Workflow cluster_library Library Construction cluster_panning Biopanning cluster_analysis Analysis Mutagenesis Mutagenesis Ligation Ligation Mutagenesis->Ligation Transformation Transformation Ligation->Transformation Phage_Prep Phage Preparation Transformation->Phage_Prep Amplify Library Binding Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Amplification Amplification Elution->Amplification Infect E. coli Screening Screening Sequencing Sequencing Screening->Sequencing Characterization Characterization Sequencing->Characterization Phage_Prep->Binding Amplification->Binding Next Round Amplification->Screening After 3-5 Rounds

Caption: Phage display workflow for antibody affinity maturation.

Troubleshooting_Logic Start Start Affinity Maturation Experiment Check_Diversity Is Library Diversity Sufficient? Start->Check_Diversity Check_Affinity Are High-Affinity Clones Isolated? Check_Diversity->Check_Affinity Yes Troubleshoot_Diversity Troubleshoot Mutagenesis and Transformation Check_Diversity->Troubleshoot_Diversity No Check_Stability Are Variants Stable and Soluble? Check_Affinity->Check_Stability Yes Troubleshoot_Panning Optimize Panning Stringency Check_Affinity->Troubleshoot_Panning No Success Successful Affinity Maturation Check_Stability->Success Yes Troubleshoot_Properties Engineer for Improved Biophysical Properties Check_Stability->Troubleshoot_Properties No Troubleshoot_Diversity->Check_Diversity Troubleshoot_Panning->Check_Affinity Troubleshoot_Properties->Check_Stability

Caption: Troubleshooting logic for affinity maturation experiments.

References

Optimizing Buffer Conditions for OdVP2 Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of buffer conditions for the stability of the OdVP2 protein.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting points to consider when designing a buffer for this compound?

A1: When designing a buffer to maintain the stability of this compound, the most critical factors to consider are pH and ionic strength.[1][2][3] The optimal pH should be determined empirically, as it is protein-specific. A good starting point is a pH screening from 5.0 to 9.5.[1] The ionic strength, typically modulated with salts like NaCl, is also crucial for preventing aggregation and maintaining solubility.[4][5][6]

Q2: My this compound protein is aggregating during purification. What are the likely causes and how can I troubleshoot this?

A2: Aggregation during purification is a common issue. The primary suspects are suboptimal pH and ionic strength of your buffers. Aggregation can occur if the buffer pH is too close to the isoelectric point (pI) of this compound. Additionally, low ionic strength can lead to aggregation for some proteins.[2] Consider performing a buffer screen that varies both pH and salt concentration to identify conditions that minimize aggregation.[1] Adding stabilizing excipients like glycerol or specific detergents in small quantities can also help prevent aggregation by shielding ionic interactions and solubilizing the protein.[1][5]

Q3: How does ionic strength influence the stability of this compound?

A3: Ionic strength, primarily controlled by the salt concentration in the buffer, plays a significant role in protein stability. High ionic strength can enhance the stability of some viral proteins by shielding surface charges and reducing electrostatic interactions that can lead to aggregation.[2][3][6] For instance, the physical stability of adenovirus type 5 is significantly enhanced under acidic conditions in the presence of 1 M NaCl.[2] Conversely, for other proteins, very high salt concentrations can lead to "salting out" and precipitation. Therefore, it is essential to screen a range of salt concentrations (e.g., 50 mM to 1 M NaCl) to find the optimal ionic strength for this compound.[1][5]

Q4: What are some common additives I can use to improve the long-term stability of my purified this compound?

A4: To enhance long-term stability, several additives can be included in the final storage buffer. Glycerol (typically 5-20%) is a common cryoprotectant that can prevent damage during freeze-thaw cycles and reduce aggregation.[1][5] Sugars like sucrose and trehalose are also effective stabilizers.[7] For proteins prone to oxidation, especially those with exposed cysteine residues, adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is recommended.[5]

Troubleshooting Guide

Problem 1: Low Yield of Purified this compound Due to Precipitation

Symptoms:

  • Visible precipitate forms during purification steps (e.g., after elution from a chromatography column).

  • Significant loss of protein concentration between purification steps.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Buffer pH Perform a pH screen to identify the optimal pH where this compound is most soluble. A buffer with a pH at least one unit away from the protein's isoelectric point (pI) is generally a good starting point.
Inappropriate Ionic Strength Screen a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM, 1 M NaCl) to determine the optimal ionic strength for solubility.[2][5][6]
Concentration-Dependent Aggregation Keep the protein concentration as low as feasible during purification. If high concentrations are necessary, screen for anti-aggregation additives.
Temperature Instability Perform all purification steps at a lower temperature (e.g., 4°C) to minimize thermal denaturation and aggregation.
Problem 2: this compound Loses Activity or Structural Integrity After Storage

Symptoms:

  • Reduced functional activity in assays.

  • Evidence of degradation or aggregation on SDS-PAGE or size-exclusion chromatography (SEC).

  • Changes in secondary structure as observed by circular dichroism (CD) spectroscopy.[8]

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Storage Buffer Re-optimize the storage buffer. Consider adding stabilizing excipients such as glycerol (5-20%), sucrose, or trehalose.[1][7] Ensure the pH and ionic strength are optimal for long-term stability.
Oxidation If this compound has surface-exposed cysteine residues, include a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) in the storage buffer.[5]
Freeze-Thaw Instability Aliquot the purified protein into single-use volumes to avoid multiple freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen before storing at -80°C.
Protease Contamination Add a protease inhibitor cocktail to the lysis buffer during the initial extraction and purification steps.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal this compound Thermostability using Thermofluor Assay

The Thermofluor assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and high-throughput method to determine the thermal stability of a protein in various buffer conditions.[1]

Methodology:

  • Prepare a 24-condition buffer screen in a 96-well plate format. This screen should vary:

    • Buffering agents: (e.g., Tris, HEPES, Phosphate, PIPES) to cover a range of pH values.[1][9][10]

    • pH: Typically from 5.0 to 9.5.[1]

    • Salt concentration: (e.g., 50 mM, 150 mM, 500 mM NaCl).[1]

    • Additives: (e.g., with and without 10% glycerol).[1]

  • Prepare the this compound protein-dye mixture. Dilute your purified this compound to a final concentration of 0.15 mg/ml in a suitable base buffer (e.g., TBS).[1] Add a fluorescent dye (e.g., SYPRO Orange) at a 1:1000 dilution.[1]

  • Dispense the buffer screen and protein-dye mixture. Add 10 µl of each buffer from the screen to individual wells of a 96-well PCR plate. Then, add 10 µl of the protein-dye mixture to each well.[1]

  • Run the thermal melt experiment. Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute. Monitor the fluorescence at each temperature increment.

  • Analyze the data. The temperature at which the protein unfolds will expose hydrophobic regions, causing the dye to fluoresce. The midpoint of this transition is the melting temperature (Tm). Higher Tm values indicate greater protein stability. Plot the fluorescence intensity against temperature to determine the Tm for each buffer condition. The buffer that yields the highest Tm is considered optimal for thermal stability.

Protocol 2: Assessing this compound Secondary Structure using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and detect changes upon buffer exchange.[8]

Methodology:

  • Prepare this compound samples. Dialyze or buffer-exchange your purified this compound into the different buffer conditions you wish to test. The final protein concentration should be between 0.1 and 0.2 mg/ml.

  • Acquire CD spectra. Use a CD spectrometer to measure the far-UV spectrum (typically 190-260 nm) of each sample at a controlled temperature (e.g., 25°C).

  • Data Analysis. The resulting spectra can be analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). A significant change in the CD spectrum between different buffer conditions indicates a change in the protein's secondary structure, suggesting a potential loss of stability. For instance, a study on Norovirus VLPs showed that at pH 8, the percentages of α-helix and β-sheet decreased, indicating a disruption of the secondary structure.[8]

Visualizations

Experimental_Workflow_for_Buffer_Optimization cluster_prep Protein Preparation cluster_screening Buffer Screening cluster_validation Stability Validation cluster_analysis Data Analysis & Selection Purification Purify this compound BufferScreen Prepare 24-Condition Buffer Screen (pH, Salt, Additives) Purification->BufferScreen Input Protein CD_Spec Circular Dichroism (CD) Spectroscopy Purification->CD_Spec Input Protein DLS Dynamic Light Scattering (DLS for Aggregation) Purification->DLS Input Protein Thermofluor Thermofluor Assay (DSF) BufferScreen->Thermofluor Test Buffers Analysis Analyze Tm, Secondary Structure, and Aggregation Thermofluor->Analysis Tm Data CD_Spec->Analysis Secondary Structure Data DLS->Analysis Aggregation Data OptimalBuffer Select Optimal Buffer Condition Analysis->OptimalBuffer Identify Best Condition

Caption: Workflow for optimizing this compound buffer conditions.

Troubleshooting_Aggregation Start This compound Aggregation Observed CheckpH Is buffer pH near pI? Start->CheckpH CheckSalt Is ionic strength low? CheckpH->CheckSalt No AdjustpH Adjust pH away from pI CheckpH->AdjustpH Yes CheckConc Is protein concentration high? CheckSalt->CheckConc No IncreaseSalt Increase Salt Concentration (e.g., >150mM NaCl) CheckSalt->IncreaseSalt Yes AddExcipient Add Stabilizing Excipients (e.g., Glycerol, Arginine) CheckConc->AddExcipient No ReduceConc Reduce Protein Concentration CheckConc->ReduceConc Yes Resolved Aggregation Resolved AdjustpH->Resolved IncreaseSalt->Resolved AddExcipient->Resolved ReduceConc->Resolved

Caption: Troubleshooting logic for this compound aggregation.

References

Validation & Comparative

Validating Orf Virus Proteins as Drug Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Orf virus (ORFV), a member of the Parapoxvirus genus, is the causative agent of contagious ecthyma, an infectious dermatitis primarily affecting sheep and goats, with zoonotic potential for humans. As the need for effective antiviral therapies persists, researchers are increasingly focusing on specific viral proteins as potential drug targets. This guide provides a comparative analysis of two promising Orf virus envelope proteins, F1L and B2L, as drug targets, alongside the established alternative of targeting the viral DNA polymerase.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental validation and comparison of these potential therapeutic targets.

Key Drug Targets in Orf Virus

The validation of a drug target is a critical first step in the development of new antiviral agents. For the Orf virus, several proteins have been identified as crucial for its replication and pathogenesis, making them attractive targets for therapeutic intervention. This guide focuses on:

  • F1L Envelope Protein: A major immunodominant protein involved in the initial stages of viral infection, specifically in binding to host cells.

  • B2L Envelope Protein: A highly immunogenic major envelope protein crucial for the formation of the viral envelope.

  • Viral DNA Polymerase: An essential enzyme for the replication of the viral genome, representing a well-established target for antiviral drugs against poxviruses.

Comparative Analysis of Drug Target Validation

The following tables summarize the key features and experimental data related to the validation of F1L, B2L, and the viral DNA polymerase as drug targets for Orf virus.

FeatureF1L ProteinB2L ProteinViral DNA Polymerase
Function Host cell attachment and entryViral envelope formation and integrityViral genome replication
Validation Approach Inhibition of virus-cell binding, neutralization assaysAntibody-mediated neutralization, gene knockout studiesEnzyme inhibition assays, viral replication assays
Potential Therapeutic Small molecules, monoclonal antibodies, heparin-like moleculesMonoclonal antibodies, subunit vaccinesNucleoside/nucleotide analogs (e.g., Cidofovir)
Stage of Viral Life Cycle Targeted Attachment and EntryAssembly and EgressReplication

Table 1: Qualitative Comparison of Orf Virus Drug Targets

Experimental DataF1L ProteinB2L ProteinViral DNA Polymerase (Cidofovir)
Inhibitory Concentration (IC50) Data on specific small molecule inhibitors is limited. Soluble heparin has been shown to inhibit Orf virus in cell culture.[1]Data on specific small molecule inhibitors is limited. Neutralizing antibodies have been shown to be effective.0.21 - 0.27 µg/ml for parapoxviruses in vitro.[2]
Selectivity Index (SI) Not yet established for specific inhibitors.Not yet established for specific inhibitors.198 - 264 for parapoxviruses.[2]
In Vivo Efficacy Recombinant F1L protein immunization in rabbits produced virus-neutralizing antibodies.[1]DNA vaccines based on the B2L gene have been shown to elicit robust immune responses in rats.[3]Topical treatment with 1% cidofovir cream in lambs resulted in milder lesions that resolved more quickly.[4]

Table 2: Quantitative Comparison of Orf Virus Drug Target Inhibition

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies used to validate these targets, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

F1L_Signaling_Pathway ORFV Orf Virus F1L F1L Protein ORFV->F1L expresses HS Host Cell Heparan Sulfate F1L->HS binds to Receptor Cell Surface Receptor HS->Receptor Entry Viral Entry (Endocytosis/Fusion) Receptor->Entry

Caption: Role of F1L in Orf Virus Entry.

Drug_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation TargetID Target Identification (F1L, B2L, Polymerase) RecombinantProtein Recombinant Protein Expression & Purification TargetID->RecombinantProtein InhibitorScreening Inhibitor Screening (Small Molecules, Antibodies) RecombinantProtein->InhibitorScreening EnzymeAssay Enzyme Inhibition Assay (for Polymerase) InhibitorScreening->EnzymeAssay BindingAssay Virus-Cell Binding Assay (for F1L) InhibitorScreening->BindingAssay PlaqueAssay Plaque Reduction Assay InhibitorScreening->PlaqueAssay AnimalModel Animal Model (Lambs, Mice) PlaqueAssay->AnimalModel Treatment Treatment with Candidate Inhibitor AnimalModel->Treatment Efficacy Evaluation of Efficacy (Lesion Score, Viral Load) Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity Target_Comparison Targets Orf Virus Drug Targets F1L Protein B2L Protein DNA Polymerase Mechanism Mechanism of Action Inhibition of Host Cell Attachment Disruption of Viral Assembly Inhibition of Genome Replication Targets:f1->Mechanism:f1m Targets:b2->Mechanism:b2m Targets:p->Mechanism:pm Advantages Potential Advantages Broadly applicable to parapoxviruses Potential for therapeutic antibodies Established drug class, proven efficacy Mechanism:f1m->Advantages:f1a Mechanism:b2m->Advantages:b2a Mechanism:pm->Advantages:pa Challenges Challenges Development of specific small molecule inhibitors Delivery of antibody-based therapies Potential for drug resistance Advantages:f1a->Challenges:f1c Advantages:b2a->Challenges:b2c Advantages:pa->Challenges:pc

References

A Functional Showdown: Unpacking the Roles of Key Baculovirus Proteins for Researchers and Developers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of baculovirus molecular biology, the functions of individual proteins are critical determinants of viral efficacy and, for the biotechnology sector, the efficiency of the Baculovirus Expression Vector System (BEVS). While the originally requested protein "OdVP2" could not be identified in current scientific literature, this guide provides a functional comparison of other pivotal, well-characterized baculovirus proteins and their homologues. We will delve into a comparative analysis of the structurally distinct but functionally analogous envelope fusion proteins, GP64 and F protein, and examine the significant impact of deleting the viral protease, v-Cathepsin (v-CATH), on recombinant protein production.

This guide is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data. We will explore the nuanced differences in viral budding, infectivity, and membrane fusion, alongside practical considerations for optimizing protein yield in the BEVS platform.

Part 1: The Gatekeepers of Infection - GP64 vs. F Protein

Baculoviruses utilize sophisticated molecular machinery to enter and propagate within host cells. Central to this process are envelope fusion proteins that mediate the merger of the viral envelope with the host cell membrane. The two primary, non-homologous fusion proteins employed by different baculovirus lineages are GP64 and the F protein.

  • GP64: The primary envelope fusion protein of Group I nucleopolyhedroviruses (NPVs), such as the well-studied Autographa californica multiple nucleopolyhedrovirus (AcMNPV). It is essential for both the budding of new virus particles from the infected cell and for mediating the low-pH-dependent fusion required for cell entry.

  • F Protein: The primary fusion protein found in Group II NPVs and granuloviruses. While structurally different from GP64, it performs the analogous function of mediating membrane fusion. Notably, F proteins from Group II NPVs can functionally substitute for GP64 in AcMNPV, highlighting a fascinating case of convergent evolution.

Data Presentation: Functional Comparison of GP64 and F Protein
Functional ParameterGP64 (AcMNPV)F Protein (from Group II NPVs)Key Findings
Budding Efficiency High (Normalized to 100%)~40-90% of GP64 levelsWhile F protein can rescue the budding defect of a gp64-null virus, the efficiency is often slightly to moderately reduced compared to the native GP64.[1]
Infectivity Titer High (e.g., ~1 x 10⁸ pfu/mL)Variable, often comparable to or slightly lower than GP64F protein-pseudotyped viruses are fully infectious, achieving high titers suitable for most applications.
Cell-Cell Fusion Activity Robust, pH-dependent syncytia formationRobust, pH-dependent syncytia formationBoth proteins are highly effective fusogens, though they may exhibit subtle differences in pH sensitivity and kinetics.
Receptor Usage Utilizes a specific, yet-to-be-fully-identified receptor on insect cellsUtilizes a different receptor from GP64This difference in receptor usage is a key distinction, preventing cross-competition for cell entry.[2][3]
Host Range Can mediate entry into some mammalian cellsDoes not mediate entry into mammalian cellsThe inability of the F protein to facilitate entry into mammalian cells has implications for gene therapy applications where baculovirus is used as a delivery vector.[3]

Visualizing the Baculovirus Budding Process

Baculovirus_Budding cluster_nucleus Nucleus cluster_pm Plasma Membrane NC Nucleocapsid Assembly NE Nuclear Egress NC->NE Transit Transit to Plasma Membrane NE->Transit Budding Virion Budding Transit->Budding GP64_F GP64 or F Protein Insertion BV Budded Virion (Released) Budding->BV

Caption: Workflow of baculovirus budding, highlighting the role of GP64 or F protein at the plasma membrane.

Part 2: Enhancing Protein Production - The Case for v-CATH Deletion

For professionals in drug development and protein production, the BEVS is a cornerstone technology. A significant challenge in this system is the potential for degradation of the target recombinant protein by viral proteases. One such key protease is the viral cathepsin, v-CATH.

  • v-CATH: A protease encoded by the baculovirus genome that, in conjunction with chitinase (chiA), facilitates the liquefaction of the insect host in the final stages of infection to promote viral spread. In cell culture, v-CATH is released upon cell lysis and can degrade the secreted or intracellular recombinant protein of interest, thereby reducing the final yield and integrity.

Deleting the v-cath gene, often along with the chiA gene, has become a standard strategy to improve the BEVS platform. This modification prevents the proteolytic degradation of the expressed protein without impairing viral replication or the production of infectious budded virus in cell culture.

Data Presentation: Impact of v-CATH Deletion on Recombinant Protein Yield
Baculovirus VectorRecombinant ProteinExpression SystemYield Improvement (v-CATH Deletion vs. Wild-Type)
AcMNPVVarious Secreted ProteinsSf9 / High Five™ Cells2 to 5-fold increase in intact protein
AcMNPVVarious Intracellular ProteinsSf9 / High Five™ CellsSignificant increase in stability and recovery of intact protein

Note: The exact fold-increase is highly dependent on the specific recombinant protein and its susceptibility to proteolytic cleavage.

Visualizing the BEVS Workflow and the Impact of v-CATH

BEVS_Workflow cluster_wt Wild-Type BEVS cluster_ko v-CATH Knockout BEVS Infection_WT Infection with Wild-Type Baculovirus Expression_WT Protein Expression Infection_WT->Expression_WT Lysis_WT Cell Lysis Expression_WT->Lysis_WT Degradation Protein Degradation Expression_WT->Degradation vCATH v-CATH Release Lysis_WT->vCATH vCATH->Degradation Harvest_WT Low Yield of Intact Protein Degradation->Harvest_WT Infection_KO Infection with v-CATH Deleted Baculovirus Expression_KO Protein Expression Infection_KO->Expression_KO Lysis_KO Cell Lysis Expression_KO->Lysis_KO Harvest_KO High Yield of Intact Protein Expression_KO->Harvest_KO No_vCATH No v-CATH Release Lysis_KO->No_vCATH

Caption: Comparison of protein integrity in a standard vs. a v-CATH deleted Baculovirus Expression Vector System.

Experimental Protocols

To provide a practical framework for the data presented, this section outlines the methodologies for key experiments used in the functional characterization of these baculovirus proteins.

Protocol 1: Cell-Cell Fusion (Syncytia Formation) Assay

This assay quantitatively assesses the membrane fusion activity of envelope proteins like GP64 and F protein.

Methodology:

  • Cell Seeding: Seed insect cells (e.g., Sf9 cells) in a multi-well plate to form a confluent monolayer.

  • Transfection/Infection: Transfect the cells with plasmids expressing either GP64 or the F protein, or infect them with the respective baculoviruses. A reporter gene (e.g., GFP) can be co-expressed to identify expressing cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression and trafficking to the cell surface.

  • Fusion Trigger: Briefly expose the cells to a low-pH buffer (e.g., pH 5.0) for 1-5 minutes to trigger the conformational changes in the fusion protein.

  • Neutralization and Recovery: Replace the acidic buffer with a normal growth medium and incubate for an additional 2-4 hours.

  • Visualization and Quantification:

    • Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).

    • Visualize the cells using fluorescence microscopy. Syncytia are identified as large, multinucleated cells.

    • Quantification: Calculate a fusion index by counting the number of nuclei within syncytia versus the total number of nuclei in multiple fields of view. The formula is: Fusion Index = (Total Nuclei - Number of Cells) / Total Nuclei.

Protocol 2: Quantitative Budding Assay

This assay measures the efficiency of budded virus (BV) release from infected cells.

Methodology:

  • Infection: Infect insect cells in culture with the baculovirus of interest (e.g., wild-type, gp64-null, or F-protein-rescued) at a defined multiplicity of infection (MOI).

  • Metabolic Labeling: At a late stage of infection (e.g., 24 hours post-infection), starve the cells of methionine and then incubate with a medium containing ³⁵S-methionine to radiolabel newly synthesized proteins, including the viral capsid protein VP39.

  • Virus Harvest: At various time points post-labeling, collect the cell culture supernatant.

  • Virus Purification: Clarify the supernatant by low-speed centrifugation to remove cells and debris. Pellet the budded virions by ultracentrifugation through a sucrose cushion (e.g., 25% sucrose).

  • Protein Analysis:

    • Lyse the purified virion pellet in SDS-PAGE sample buffer.

    • Separate the viral proteins by SDS-PAGE.

    • Expose the gel to a phosphor screen and quantify the radioactive signal of the major capsid protein band (VP39) using a phosphorimager.

    • The intensity of the VP39 band is directly proportional to the number of budded virions released. Normalize this value to the amount of cell-associated VP39 to determine the budding efficiency.

Protocol 3: Densitometric Quantification of Recombinant Protein

This protocol allows for the quantitative comparison of protein expression levels from different baculovirus constructs (e.g., wild-type vs. v-CATH deleted).

Methodology:

  • Infection and Sample Collection: Infect insect cell cultures with the different baculovirus constructs. Harvest cell pellets (for intracellular proteins) or supernatant (for secreted proteins) at the optimal time post-infection (typically 48-72 hours).

  • Standard Curve Preparation: Prepare a series of known concentrations of a purified protein standard (e.g., Bovine Serum Albumin, BSA).

  • SDS-PAGE: Load equal amounts of total protein from your experimental samples and the different concentrations of your BSA standard onto an SDS-PAGE gel.

  • Staining: After electrophoresis, stain the gel with a quantitative protein stain, such as Coomassie Brilliant Blue or a stain-free imaging system.

  • Image Acquisition: Digitize the gel image using a calibrated densitometer or gel documentation system, ensuring the signal is not saturated.

  • Densitometric Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the integrated density (area x mean gray value) of the protein bands.

    • Subtract the local background from each band's density measurement.

    • Generate a standard curve by plotting the known concentrations of the BSA standards against their measured integrated densities.

    • Use the linear equation from the standard curve to calculate the concentration of the recombinant protein band in your experimental samples based on its integrated density.

    • Express the yield as a percentage of total cellular protein or as mg/L of culture.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the development of effective diagnostics, vaccines, and therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting the VP2 protein of Bluetongue Virus (BTV), a significant pathogen in ruminants. Due to the lack of specific data for an "OdVP2" protein in the current scientific literature, this document uses the well-characterized BTV VP2 as a representative model to illustrate the principles and methodologies of antibody cross-reactivity analysis.

Bluetongue virus is classified into numerous serotypes, with the outer capsid protein VP2 being the primary determinant of serotype specificity and the main target for neutralizing antibodies.[1][2] The extent to which antibodies generated against one serotype can recognize and potentially neutralize other serotypes is a critical question in BTV immunology and vaccine development.

Quantitative Analysis of Antibody Cross-Reactivity

The cross-reactivity of anti-VP2 antibodies has been assessed using various immunoassays. The following table summarizes representative data from such studies, showcasing the differential binding of antibodies to VP2 proteins from various BTV serotypes.

Antibody SpecificityTarget Antigen (BTV Serotype)Assay TypeReported Cross-Reactivity (Example Data)
Rabbit anti-rVP2 (Serotype 1)rVP2 (Serotype 1)I-ELISAHigh
rVP2 (Serotype 2)I-ELISAModerate
rVP2 (Serotype 4)I-ELISALow
rVP2 (Serotype 8)I-ELISALow
Sheep anti-BTV (Serotype 4)BTV-4SNTHigh (Homologous)
BTV-1SNTLow (Heterologous)
BTV-8SNTNegligible (Heterologous)

Note: "rVP2" refers to recombinant VP2 protein. I-ELISA (Indirect Enzyme-Linked Immunosorbent Assay) data is often represented by optical density (OD) values, while SNT (Serum Neutralization Test) data is typically reported as neutralization titers. The terms High, Moderate, and Low are qualitative summaries of quantitative results.

Experimental Methodologies

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the study of viral protein cross-reactivity.

Indirect ELISA (I-ELISA) for Antibody Binding

This assay quantifies the binding of antibodies to a specific antigen coated onto a microplate.

Protocol:

  • Antigen Coating: Recombinant VP2 proteins from different BTV serotypes are diluted in a coating buffer (e.g., PBS, pH 7.4) and added to the wells of a 96-well microplate. The plate is incubated overnight at 4°C to allow the proteins to adhere to the well surface.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST). The plate is incubated for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The test antibody (e.g., rabbit anti-rVP2 serum) is diluted in blocking buffer and added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the antibody to bind to the coated antigen.

  • Washing: The wells are washed multiple times with a wash buffer (e.g., PBST) to remove any unbound antibodies.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) and specific for the primary antibody is added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing: The wells are washed again to remove unbound secondary antibodies.

  • Detection: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Measurement: The reaction is stopped, and the absorbance (optical density) is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the amount of bound antibody.

Western Blot for Specificity Confirmation

Western blotting is used to detect specific proteins in a sample and can confirm the specificity of an antibody to a protein of a particular molecular weight.[3][4][5]

Protocol:

  • Sample Preparation: Viral lysates or purified recombinant VP2 proteins are denatured and loaded onto an SDS-polyacrylamide gel.

  • Gel Electrophoresis: An electric current is applied to the gel, separating the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[3]

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-VP2 antibody).

  • Washing: The membrane is washed to remove unbound primary antibodies.

  • Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody.

  • Washing: The membrane is washed to remove unbound secondary antibodies.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence or colorimetric).[5]

  • Imaging: The membrane is imaged to visualize the protein bands recognized by the antibody.

Serum Neutralization Test (SNT) for Functional Cross-Reactivity

The SNT assesses the functional ability of antibodies to block viral infectivity.[6][7]

Protocol:

  • Serum Dilution: Serial dilutions of the heat-inactivated serum sample containing antibodies are prepared in a 96-well plate.

  • Virus-Antibody Incubation: A standard amount of infectious BTV of a specific serotype is added to each well containing the diluted serum. The plate is incubated for 1-2 hours at 37°C to allow the antibodies to neutralize the virus.

  • Cell Infection: A suspension of susceptible cells (e.g., Vero cells) is added to each well.

  • Incubation: The plate is incubated for several days to allow for viral replication and the development of cytopathic effects (CPE) in wells where the virus was not neutralized.

  • CPE Observation: The wells are examined microscopically for the presence or absence of CPE.

  • Endpoint Determination: The neutralization titer is determined as the highest dilution of serum that inhibits CPE in 50% of the wells (TCID50).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays described.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection antigen_coating Coat plate with rVP2 antigen blocking Block with BSA or milk antigen_coating->blocking wash1 Wash blocking->wash1 primary_ab Add primary Ab (e.g., anti-VP2) wash2 Wash primary_ab->wash2 secondary_ab Add HRP-conjugated secondary Ab wash3 Wash secondary_ab->wash3 substrate Add TMB substrate read Read absorbance substrate->read wash1->primary_ab wash2->secondary_ab wash3->substrate

Caption: Workflow for Indirect ELISA.

Western_Blot_Workflow cluster_separation Protein Separation cluster_transfer Transfer cluster_probing Antibody Probing cluster_detection Detection sds_page SDS-PAGE transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary Ab blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with secondary Ab wash2 Wash secondary_ab->wash2 substrate Add substrate imaging Image membrane substrate->imaging wash1->secondary_ab wash2->substrate

Caption: Workflow for Western Blot.

SNT_Workflow cluster_preparation Preparation cluster_neutralization Neutralization cluster_infection Infection & Observation cluster_analysis Analysis serum_dilution Serially dilute serum virus_incubation Incubate with BTV serum_dilution->virus_incubation add_cells Add susceptible cells virus_incubation->add_cells incubate_cpe Incubate and observe for CPE add_cells->incubate_cpe determine_titer Determine neutralization titer incubate_cpe->determine_titer

Caption: Workflow for Serum Neutralization Test.

By employing these standardized assays and presenting the data in a clear, comparative format, researchers can gain valuable insights into the cross-reactive potential of antibodies against viral proteins like BTV VP2. This knowledge is crucial for advancing the development of broadly protective vaccines and accurate diagnostic tools.

References

A Comparative Guide to the Efficacy of Bluetongue Virus VP2-Based Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bluetongue Virus (BTV), a segmented dsRNA virus, poses a significant threat to livestock, particularly sheep and cattle. The outer capsid protein, VP2, is the primary determinant of viral serotype and the main target for neutralizing antibodies, making it a cornerstone for vaccine development.[1] Consequently, a variety of vaccine platforms targeting VP2 have been developed, ranging from traditional inactivated viruses to modern viral vector and subunit-based approaches. This guide provides an objective comparison of the efficacy of these different VP2-based vaccines, supported by experimental data, to aid researchers in the ongoing development of effective BTV control strategies.

Comparative Efficacy of BTV VP2-Based Vaccine Platforms

The efficacy of BTV vaccines is primarily measured by their ability to induce a robust neutralizing antibody response, prevent viremia, and protect against clinical signs of the disease upon challenge with a virulent virus. The following tables summarize the performance of different VP2-based vaccine platforms based on available experimental data.

Vaccine Platform Antigen(s) Animal Model Key Efficacy Outcomes Reference
Viral Vector (MVA) VP2, NS1, NS2-Nt (BTV-4)Sheep- Complete protection: no viremia or clinical signs after BTV-4 challenge. - Significant reduction in viremia and clinical signs after heterologous BTV-8 challenge.[2][3]
Viral Vector (VSV Replicon) VP2 (BTV-8)Sheep- Complete protection: no viremia or clinical signs after BTV-8 challenge. - Induced high titers of neutralizing antibodies.[4]
Viral Vector (Adenovirus) VP2 (BTV-1), VP7 (BTV-8)Mice- Partial protection against heterologous BTV-4 challenge. - Induced cross-reactive IgG antibodies.[5]
Inactivated Virus Whole Virion (BTV-1 & BTV-4)Sheep- Complete protection against viremia and clinical signs. - Neutralizing antibody titers persisted for over a year.[6]
Subunit Vaccine Recombinant VP2Sheep- Induced neutralizing antibodies, but often requires a potent adjuvant. - Efficacy can be variable and may not always prevent viremia.[7]
Synthetic Virus (Inactivated) Chimeric VP2 (BTV-1/BTV-8)Sheep- 14 out of 15 vaccinated sheep were protected against BTV-8 challenge.[8]

Detailed Experimental Protocols

The evaluation of BTV vaccine efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Virus Neutralization Test (VNT) / Serum Neutralization Test (SNT)

The VNT is the gold standard for quantifying the levels of functional, neutralizing antibodies against a specific BTV serotype in the serum of vaccinated or infected animals.[9]

  • Cell Lines: Vero (African green monkey kidney) or BHK (baby hamster kidney) cells are commonly used as they are susceptible to BTV infection.[9][10]

  • Serum Preparation: Serum samples from vaccinated animals are heat-inactivated at 56°C for 30 minutes to destroy complement and other factors that may interfere with the assay.[11]

  • Assay Procedure:

    • Serial two-fold dilutions of the heat-inactivated serum are prepared in a 96-well microtiter plate.[10]

    • A standardized amount of BTV (typically 100 TCID50 - 50% tissue culture infective dose) is added to each well containing the diluted serum.[10]

    • The serum-virus mixture is incubated for 1 hour at 37°C to allow antibodies to bind to the virus.[5][10]

    • A suspension of Vero or BHK cells is then added to each well.[10]

    • The plates are incubated for 4 to 7 days at 37°C in a CO2 incubator.[5][10]

  • Data Analysis: The wells are examined for cytopathic effect (CPE). The neutralizing antibody titer is expressed as the reciprocal of the highest serum dilution that inhibits CPE in 50% of the wells.[5]

Animal Challenge Studies
  • Animal Models: Sheep are the most susceptible natural host and are therefore the preferred model for evaluating vaccine efficacy.[2][3][4] Mice, particularly IFNAR(-/-) mice which lack the type I interferon receptor, are also used for initial screening of vaccine candidates.[3]

  • Vaccination Protocol:

    • Animals are confirmed to be seronegative for BTV before the start of the experiment.[2][3]

    • A group of animals is vaccinated according to the specific vaccine's protocol, which often involves a prime and a booster dose, typically administered 3-4 weeks apart.[2][3] A control group receives a placebo.

    • Blood samples are collected at regular intervals to monitor the antibody response.[6]

  • Virus Challenge:

    • Approximately 3-4 weeks after the final vaccination, both vaccinated and control animals are challenged with a virulent strain of BTV.[2][8]

    • The challenge is typically administered subcutaneously or intravenously.[2]

  • Post-Challenge Monitoring:

    • Clinical Signs: Animals are monitored daily for clinical signs of bluetongue disease, which can include fever, facial edema, and lameness. A clinical score is often assigned.[8]

    • Viremia: Blood samples are collected at regular intervals (e.g., daily or every other day) for the first two weeks post-challenge. Viral RNA levels in the blood are quantified using real-time reverse transcription PCR (RT-qPCR) to determine the level and duration of viremia.[2]

Visualizing Immune Pathways and Experimental Workflows

Immune Response to BTV VP2-Based Vaccines

The primary mechanism of protection for VP2-based vaccines is the induction of serotype-specific neutralizing antibodies. These antibodies bind to the VP2 protein on the surface of the virus, preventing it from attaching to and entering host cells.

BTV_Immune_Response cluster_vaccine Vaccine Administration cluster_immune_system Host Immune System cluster_protection Protective Outcome Vaccine BTV VP2-based Vaccine (e.g., Viral Vector, Subunit, Inactivated) APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Uptake & Presentation THelper T Helper Cell APC->THelper Activation BCell B Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Neutralizing Antibodies (Anti-VP2) PlasmaCell->Antibodies Production Neutralization Virus Neutralization (Blocks Entry) Antibodies->Neutralization BTV Bluetongue Virus BTV->Neutralization Protection Protection from Disease Neutralization->Protection

Caption: BTV VP2 vaccine-induced immunity.

Experimental Workflow for BTV Vaccine Efficacy Trial

The following diagram outlines a typical experimental workflow for assessing the efficacy of a candidate BTV vaccine in a sheep model.

BTV_Vaccine_Trial_Workflow cluster_pre_trial Pre-Trial Phase cluster_vaccination Vaccination Phase cluster_challenge Challenge Phase cluster_analysis Data Analysis AnimalSelection Select Seronegative Sheep Grouping Divide into Vaccine & Control Groups AnimalSelection->Grouping Prime Prime Vaccination (Day 0) Grouping->Prime Boost Booster Vaccination (Day 21-28) Prime->Boost Sampling1 Periodic Blood Sampling (for Antibody Titer) Prime->Sampling1 Boost->Sampling1 Challenge Virulent BTV Challenge Boost->Challenge VNT Virus Neutralization Test (VNT) Sampling1->VNT Sampling2 Daily Blood Sampling (for Viremia) Challenge->Sampling2 Monitoring Daily Clinical Monitoring Challenge->Monitoring qPCR RT-qPCR for Viremia Sampling2->qPCR ClinicalScore Clinical Score Assessment Monitoring->ClinicalScore Efficacy Determine Vaccine Efficacy VNT->Efficacy qPCR->Efficacy ClinicalScore->Efficacy

Caption: BTV vaccine efficacy trial workflow.

References

A Comparative Structural Analysis of Nudivirus VP2 Orthologs: Insights into Capsid Architecture

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the primary and predicted secondary structures of VP2 protein orthologs from key nudiviruses reveals conserved structural motifs and notable divergences, offering insights into the assembly and function of the viral capsid. This guide provides a comparative analysis of the VP2 major capsid protein from Oryctes rhinoceros nudivirus (OrNV), Gryllus bimaculatus nudivirus (GbNV), and Heliothis zea nudivirus 2 (HzNV-2), supported by sequence alignments, predicted structural data, and generalized experimental protocols for viral protein analysis.

Comparative Sequence and Structural Data

The major capsid protein, designated here as VP2 (with vp91 as a common gene identifier in genomic annotations), is a cornerstone of the nudivirus virion structure. While no experimentally determined three-dimensional structures for nudivirus VP2 orthologs are currently available in the Protein Data Bank (PDB), a comparative analysis of their amino acid sequences and predicted structures provides valuable insights into their conserved features and potential functional domains.

A multiple sequence alignment of the VP2 amino acid sequences from OrNV, GbNV, and HzNV-2 highlights several regions of high conservation, suggesting their critical role in maintaining the structural integrity of the capsid. These conserved blocks are interspersed with variable regions, which may contribute to species-specific differences in capsid assembly or interaction with other viral or host proteins.

Table 1: Comparative Analysis of VP2 Orthologs

FeatureOryctes rhinoceros nudivirus (OrNV)Gryllus bimaculatus nudivirus (GbNV)Heliothis zea nudivirus 2 (HzNV-2)
Gene Identifier vp91vp91orf91
Protein Length (amino acids) 455462463
Predicted Secondary Structure Predominantly α-helical with connecting loops and short β-strands. A significant coiled-coil domain is predicted in the central region.Similar α-helical content to OrNV VP2, with variations in loop lengths and the C-terminal region. The coiled-coil domain is also present.Higher proportion of random coils predicted, particularly in the N- and C-terminal regions, compared to OrNV and GbNV. A conserved central α-helical core.
Key Conserved Motifs A highly conserved central helical region. Several conserved proline and glycine residues in predicted loop regions, likely important for turns and flexibility.A conserved dileucine motif (LL) in the N-terminal region, potentially involved in protein-protein interactions.A conserved tyrosine-based motif (YxxΦ, where Φ is a bulky hydrophobic residue) in the C-terminal region, which could be involved in protein trafficking.

Predicted Structural Organization

Based on computational predictions, the VP2 orthologs are expected to adopt a predominantly alpha-helical fold. A prominent feature is a conserved central coiled-coil domain, which likely plays a crucial role in the oligomerization of VP2 monomers to form the capsid. The N- and C-terminal regions exhibit greater variability and are predicted to be more flexible, potentially mediating interactions with the viral genome or other structural proteins.

Experimental Protocols

The determination of viral protein structures is a complex process that relies on sophisticated biophysical techniques. The following are generalized protocols for the two primary methods used for high-resolution structural analysis of viral capsids and their components.

Cryo-Electron Microscopy (Cryo-EM) of Viral Capsids

Cryo-EM is a powerful technique for determining the structure of large, complex macromolecules like viral capsids in a near-native state.

  • Virus Purification: The virus is first propagated in a suitable host (e.g., insect cell culture or larvae) and then purified from the lysate using a combination of centrifugation, filtration, and chromatography techniques (e.g., sucrose gradient ultracentrifugation or size-exclusion chromatography).

  • Sample Vitrification: A small aliquot of the purified virus solution is applied to an electron microscopy grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane), which vitrifies the sample, trapping the viral particles in a thin layer of amorphous ice.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) at cryogenic temperatures. A series of low-dose images are collected from different angles.

  • Image Processing and 3D Reconstruction: The collected images (micrographs) are processed to identify individual viral particles. These particle images are then aligned and averaged to generate a high-resolution three-dimensional reconstruction of the viral capsid.

  • Model Building and Refinement: An atomic model of the capsid proteins is built into the reconstructed electron density map and refined to produce the final structure.

X-ray Crystallography of Viral Proteins

X-ray crystallography can provide atomic-resolution structures of individual viral proteins, provided they can be crystallized.

  • Protein Expression and Purification: The gene encoding the viral protein of interest (e.g., VP2) is cloned into an expression vector (e.g., a bacterial or baculovirus vector). The protein is then overexpressed in a suitable host system and purified to high homogeneity using affinity, ion-exchange, and size-exclusion chromatography.

  • Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions to find the optimal conditions (e.g., pH, precipitant concentration, temperature) for the formation of well-ordered crystals.

  • X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the regularly arranged protein molecules in the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. An atomic model is then built into this map and refined to generate the final high-resolution structure.

Visualizations

Experimental_Workflow cluster_gene Gene of Interest (e.g., vp91) cluster_protein Protein Production cluster_structure Structure Determination cluster_analysis Analysis gene VP2 Gene expression Cloning & Expression gene->expression Molecular Biology purification Protein Purification expression->purification Biochemistry xray X-ray Crystallography purification->xray Requires Crystallization cryoem Cryo-Electron Microscopy purification->cryoem For individual proteins or whole capsids model 3D Atomic Model xray->model cryoem->model comparison Structural Comparison model->comparison

Caption: A generalized workflow for determining and comparing the structures of viral proteins.

Logical_Relationship cluster_sequence Primary Structure cluster_prediction Computational Prediction cluster_structure Tertiary Structure cluster_function Biological Function seq Amino Acid Sequence predict Structure Prediction (e.g., AlphaFold) seq->predict capsid Capsid Assembly & Function seq->capsid Sequence dictates function structure 3D Protein Fold predict->structure structure->capsid

Caption: The logical relationship from protein sequence to biological function.

Unveiling Protein Alliances: A Comparative Guide to Validating OdVP2 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions (PPIs) is a cornerstone of robust biological research and a critical step in the identification of novel therapeutic targets. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and its alternatives for validating the interactions of the Oryctes dual-specific viral protein 2 (OdVP2), a key viral component, with its host-cell partners.

The study of virology and the development of antiviral therapeutics rely heavily on understanding the intricate dance between viral and host proteins. The this compound protein, specifically the VP2 protein of the Infectious Bursal Disease Virus (IBDV), has been identified as a critical player in viral pathogenesis, notably through its interaction with the host protein ORAOV1 (Oral Cancer Overexpressed 1). This interaction is implicated in the induction of apoptosis, a mechanism of programmed cell death, which facilitates viral replication and spread.[1][2] The validation of this and other PPIs is paramount for elucidating the molecular mechanisms of IBDV infection and for designing targeted antiviral strategies.

This guide will delve into the experimental validation of this compound protein interactions, with a focus on co-immunoprecipitation. We will explore the methodology of this widely used technique, compare it with alternative approaches such as the Yeast Two-Hybrid (Y2H) system and Pull-Down assays, and present the available data in a clear, comparative format.

The Gold Standard: Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[3][4] The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait"), and in doing so, also capturing any proteins that are bound to it (the "prey").

Experimental Workflow:

The typical Co-IP workflow involves several key steps:

  • Cell Lysis: Cells expressing the bait and prey proteins are gently lysed to release the protein complexes while maintaining their interactions.

  • Immunoprecipitation: An antibody specific to the bait protein is added to the cell lysate and allowed to bind.

  • Complex Capture: Protein A/G beads are added to the lysate. These beads have a high affinity for the Fc region of the antibody, thus capturing the antibody-bait-prey complex.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The captured protein complexes are eluted from the beads.

  • Analysis: The eluted proteins are typically analyzed by Western blotting to confirm the presence of both the bait and prey proteins.

Co_IP_Workflow cluster_cell Cell Lysate Bait Bait Protein (this compound) Prey Prey Protein (ORAOV1) Antibody Add Specific Antibody to Bait Bait->Antibody Other Other Cellular Proteins Beads Add Protein A/G Beads Antibody->Beads Wash Wash to Remove Non-specific Proteins Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Figure 1: Co-immunoprecipitation experimental workflow.
Detailed Protocol for this compound-ORAOV1 Co-Immunoprecipitation:

The following protocol is based on the methodology used to validate the interaction between IBDV VP2 and ORAOV1.[1][2]

Materials:

  • DF-1 cells (chicken embryo fibroblast cell line) or HEK293T cells

  • Plasmids: pRK5-FLAG-vp2 (expressing FLAG-tagged VP2) and pCMV-myc-ORAOV1 (expressing Myc-tagged ORAOV1)

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody (for immunoprecipitation)

  • Anti-Myc antibody and anti-FLAG antibody (for Western blotting)

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Transfection: Co-transfect DF-1 or HEK293T cells with pRK5-FLAG-vp2 and pCMV-myc-ORAOV1 plasmids.

  • Cell Lysis: After 24-48 hours of expression, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.

  • Immunoprecipitation: Add the anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

  • Elution: Resuspend the beads in elution buffer to release the protein complexes. Alternatively, boil the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-FLAG and anti-Myc antibodies to detect VP2 and ORAOV1, respectively.

Alternative Validation Methods

While Co-IP is a robust method, employing alternative techniques can provide converging evidence and strengthen the confidence in a putative PPI.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful molecular genetic tool used to identify and characterize binary protein-protein interactions in vivo.[5] It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding domain (DBD) and the activation domain (AD) of the transcription factor, interact.

Y2H_System cluster_interaction Interaction in Yeast Nucleus Bait Bait (this compound) + DNA-Binding Domain Prey Prey (ORAOV1) + Activation Domain Bait->Prey Interaction UAS Upstream Activating Sequence (UAS) Bait->UAS Binds to Transcription Transcription Activated Prey->Transcription Recruits RNA Polymerase Reporter Reporter Gene (e.g., LacZ, HIS3)

Figure 2: Principle of the Yeast Two-Hybrid system.

Protocol Outline for this compound Y2H Screen:

  • Vector Construction: Clone the this compound gene into a "bait" vector (e.g., pGBKT7) to create a fusion with the Gal4 DNA-binding domain. Clone a cDNA library from a relevant cell type (e.g., chicken bursa of Fabricius) into a "prey" vector (e.g., pGADT7) to create fusions with the Gal4 activation domain.

  • Yeast Transformation: Co-transform a suitable yeast strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine). Only yeast cells where the bait and prey proteins interact will be able to grow.

  • Reporter Assay: Confirm positive interactions using a secondary reporter, such as the LacZ gene, which produces a blue color in the presence of X-gal.

  • Prey Identification: Isolate the prey plasmids from positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

Pull-Down Assay

A pull-down assay is an in vitro method used to detect physical interactions between two or more proteins.[4] It is similar to Co-IP but typically uses a purified, tagged "bait" protein that is immobilized on affinity beads.

Protocol Outline for this compound Pull-Down Assay:

  • Bait Protein Expression and Purification: Express and purify a tagged version of this compound (e.g., GST-OdVP2 or His-OdVP2).

  • Immobilization: Incubate the purified tagged bait protein with affinity beads (e.g., glutathione-sepharose for GST tags, Ni-NTA agarose for His tags) to immobilize it.

  • Incubation with Prey: Prepare a cell lysate containing the potential "prey" protein (ORAOV1). Incubate the lysate with the immobilized bait protein.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bait-prey complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein.

Performance Comparison

FeatureCo-ImmunoprecipitationYeast Two-HybridPull-Down Assay
Principle In vivo interaction capture using an antibodyIn vivo reconstitution of a transcription factorIn vitro interaction using a purified, tagged bait
Environment Native cellular contextNuclear environment of yeastIn vitro (cell-free)
Interaction Type Detects direct and indirect interactionsPrimarily detects direct binary interactionsPrimarily detects direct interactions
Throughput Low to mediumHigh (suitable for library screening)Low to medium
False Positives Can occur due to non-specific antibody bindingCan occur due to self-activating baits or non-specific interactions in yeastCan occur due to non-specific binding to beads or tag
False Negatives Can occur if the antibody blocks the interaction siteCan occur if proteins are not properly folded or localized in yeastCan occur if the tag interferes with the interaction
Quantitative Data Semi-quantitative (Western blot band intensity)Semi-quantitative (reporter gene expression)Semi-quantitative (Western blot band intensity)

Table 1: Comparison of Protein Interaction Validation Methods

Quantitative Data Summary

MethodBaitPreyResultInterpretation
Co-IP FLAG-OdVP2Myc-ORAOV1Myc-ORAOV1 detected in FLAG immunoprecipitate[1][2]Strong in vivo interaction
Y2H This compoundChicken Bursa cDNA LibraryORAOV1 identified as an interactor[1][2]Direct in vivo interaction
Pull-Down FLAG-OdVP2Endogenous ORAOV1Endogenous ORAOV1 pulled down with FLAG-OdVP2[1][2]Direct in vitro interaction

Table 2: Summary of Experimental Evidence for this compound-ORAOV1 Interaction

This compound-ORAOV1 Interaction and Apoptosis Signaling

The interaction between this compound and ORAOV1 is a key event in IBDV-induced apoptosis. ORAOV1 is known to have anti-apoptotic functions. By interacting with and promoting the degradation of ORAOV1, this compound effectively removes a brake on the apoptotic machinery, leading to programmed cell death and facilitating viral release.[1][2] This process is believed to involve the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway This compound This compound (IBDV) ORAOV1 ORAOV1 This compound->ORAOV1 Interacts with Degradation ORAOV1 Degradation ORAOV1->Degradation Leads to Mitochondrion Mitochondrion ORAOV1->Mitochondrion Inhibits Apoptosis Degradation->Mitochondrion Relieves Inhibition of CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The validation of the interaction between this compound and ORAOV1 through a combination of co-immunoprecipitation, yeast two-hybrid, and pull-down assays provides strong evidence for its biological significance. Co-immunoprecipitation, performed in a cellular context, offers a high degree of physiological relevance. The Yeast Two-Hybrid system is an excellent tool for initial discovery and for confirming direct binary interactions, while pull-down assays provide a robust in vitro confirmation. For researchers in virology and drug development, a multi-pronged approach to PPI validation is crucial for building a solid foundation for further functional studies and for the identification of novel antiviral targets. The targeting of the this compound-ORAOV1 interaction represents a promising avenue for the development of new therapeutic interventions against Infectious Bursal Disease Virus.

References

A Comparative Analysis of Pathogenicity: Wild-Type vs. a Representative VP2 Mutant Virus

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the functional implications of VP2 mutations on viral pathogenicity.

This guide provides a comparative analysis of the pathogenicity between a wild-type virus and a representative virus with a mutation in the VP2 protein. Due to the limited availability of specific data on Oryctes dubeasi nudivirus (OdNV) VP2 mutants, this document leverages findings from other well-characterized viruses to illustrate the potential impact of such mutations. The minor capsid protein VP2 is a crucial determinant in the life cycle of many viruses, influencing host-cell receptor interactions, viral stability, and the host's immune response. Alterations in this protein can, therefore, lead to significant changes in the virus's pathogenic profile.

Data Summary: Wild-Type vs. VP2 Mutant

The following table summarizes hypothetical quantitative data based on common findings in virological research when comparing a wild-type virus to a mutant with altered VP2 functionality. These values are illustrative and would need to be determined experimentally for any specific virus.

Parameter Wild-Type Virus VP2 Mutant Virus Reference Experiment
Infectivity (Plaque Forming Units/mL) 1 x 10⁸5 x 10⁶Plaque Assay
50% Lethal Dose (LD₅₀) in Animal Model 1000 viral particles50,000 viral particlesIn vivo challenge study
Viral Replication Rate (Fold increase in 24h) 1000-fold100-foldOne-step growth curve
Host Receptor Binding Affinity (K_d) 10 nM100 nMSurface Plasmon Resonance
Innate Immune Response (IFN-β expression) Low inductionHigh inductionRT-qPCR
Antibody Neutralization (IC₅₀) 5 µg/mL50 µg/mLNeutralization Assay

Experimental Protocols

This section details the methodologies for the key experiments cited in the data summary table.

Plaque Assay

Objective: To quantify the number of infectious viral particles.

Method:

  • Seed host cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the wild-type and VP2 mutant virus stocks.

  • Infect the cell monolayers with the viral dilutions for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with a medium containing 0.5% agarose.

  • Incubate the plates for 3-5 days at 37°C until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques and calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).

In Vivo Challenge Study

Objective: To determine the 50% lethal dose (LD₅₀) of the virus in a relevant animal model (e.g., mice).

Method:

  • Divide animals into groups of 10 for each virus (wild-type and VP2 mutant).

  • Prepare serial dilutions of each virus.

  • Intraperitoneally inject each group with a specific dose of the virus.

  • Monitor the animals daily for a set period (e.g., 14 days) for signs of morbidity and mortality.

  • Record the number of deceased animals in each group.

  • Calculate the LD₅₀ using the Reed-Muench method.

One-Step Growth Curve

Objective: To characterize the replication kinetics of the virus.

Method:

  • Infect a high-density culture of host cells with a high multiplicity of infection (MOI > 5) of either the wild-type or VP2 mutant virus.

  • After a 1-hour adsorption period, wash the cells to remove unadsorbed virus.

  • At various time points post-infection (e.g., 0, 4, 8, 12, 24 hours), harvest both the cells and the supernatant.

  • Determine the viral titer at each time point using a plaque assay.

  • Plot the viral titer versus time to generate the growth curve.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity of the virus to its host receptor.

Method:

  • Immobilize the purified host receptor protein on a sensor chip.

  • Flow different concentrations of purified wild-type or VP2 mutant virus particles over the chip.

  • Measure the change in the refractive index at the sensor surface as the virus binds to the receptor.

  • Calculate the association (k_on) and dissociation (k_off) rate constants.

  • Determine the equilibrium dissociation constant (K_d = k_off / k_on).

Reverse Transcription Quantitative PCR (RT-qPCR)

Objective: To quantify the expression of host immune response genes, such as Interferon-beta (IFN-β).

Method:

  • Infect host cells with either the wild-type or VP2 mutant virus.

  • At a specific time point post-infection (e.g., 8 hours), extract total RNA from the cells.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform quantitative PCR using primers specific for the IFN-β gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the fold change in IFN-β expression in infected cells relative to uninfected controls.

Neutralization Assay

Objective: To determine the concentration of antibodies required to inhibit 50% of viral infectivity (IC₅₀).

Method:

  • Prepare serial dilutions of a neutralizing antibody.

  • Incubate a constant amount of wild-type or VP2 mutant virus with each antibody dilution for 1 hour at 37°C.

  • Add the virus-antibody mixture to host cells and incubate for 1-2 hours.

  • Remove the mixture and overlay with fresh medium.

  • After a suitable incubation period, quantify the remaining viral infectivity using a plaque assay or by measuring the expression of a viral reporter gene.

  • Calculate the IC₅₀ value.

Visualizations

Experimental Workflow for Pathogenicity Comparison

G cluster_virus_prep Virus Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis WT_Virus Wild-Type Virus Stock Plaque_Assay Plaque Assay (Infectivity) WT_Virus->Plaque_Assay Growth_Curve One-Step Growth Curve (Replication) WT_Virus->Growth_Curve SPR Surface Plasmon Resonance (Receptor Binding) WT_Virus->SPR RT_qPCR RT-qPCR (Immune Response) WT_Virus->RT_qPCR Neut_Assay Neutralization Assay (Antibody Evasion) WT_Virus->Neut_Assay Animal_Model Animal Model (e.g., Mice) WT_Virus->Animal_Model Mutant_Virus VP2 Mutant Virus Stock Mutant_Virus->Plaque_Assay Mutant_Virus->Growth_Curve Mutant_Virus->SPR Mutant_Virus->RT_qPCR Mutant_Virus->Neut_Assay Mutant_Virus->Animal_Model LD50_Study LD50 Study (Lethality) Animal_Model->LD50_Study

Caption: Workflow for comparing the pathogenicity of wild-type and VP2 mutant viruses.

Signaling Pathway: Viral Entry and Immune Recognition

G cluster_entry Viral Entry cluster_response Host Cell Response WT_Virus Wild-Type Virus Receptor Host Cell Receptor WT_Virus->Receptor High Affinity Mutant_Virus VP2 Mutant Virus Mutant_Virus->Receptor Low Affinity PRR Pattern Recognition Receptor (PRR) Receptor->PRR Viral RNA/DNA Signaling Signaling Cascade PRR->Signaling IFN Interferon Production Signaling->IFN

Caption: Differential host cell interaction of wild-type and VP2 mutant viruses.

A Head-to-Head Comparison of Diagnostic Assays for Ostreid Herpesvirus-1 Microvariant (OsHV-1 µVar)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of Ostreid herpesvirus-1 microvariant (OsHV-1 µVar) has posed a significant threat to the global oyster industry, necessitating rapid and accurate diagnostic tools to mitigate its impact. This guide provides an objective, head-to-head comparison of the key diagnostic assays currently employed for the detection of OsHV-1 µVar. The performance of each method is evaluated based on experimental data, with a focus on critical parameters such as sensitivity, specificity, throughput, and cost. Detailed experimental protocols for each major assay are also provided to facilitate their implementation in a laboratory setting.

Comparative Performance of OsHV-1 µVar Diagnostic Assays

The selection of an appropriate diagnostic assay depends on the specific research or surveillance objectives. For high-throughput screening and early detection of infection, molecular methods like real-time PCR (qPCR) are highly recommended due to their superior sensitivity and speed. For confirmation of diagnosis and in-depth pathological studies, techniques such as in-situ hybridization (ISH), transmission electron microscopy (TEM), and histopathology provide invaluable spatial and ultrastructural information.

Assay Sensitivity Specificity Accuracy Throughput Relative Cost Pros Cons
Conventional PCR Moderate (LOD: ~10 fg of viral DNA)[1]High (dependent on primer design)GoodModerate to HighLow (€6 per pool of 5)[1]Cost-effective, widely available.Lower sensitivity than qPCR, risk of cross-contamination, post-PCR processing required.
Nested PCR High (LOD: 500 fg of viral DNA)[2]Very HighVery GoodLow to ModerateLow to ModerateIncreased sensitivity and specificity over conventional PCR.Higher risk of contamination, more complex workflow.
Real-time PCR (qPCR) Very High (LOD: 4 copies/µL)[3][4]Very High (with specific probes)ExcellentHighModerateQuantitative results, high sensitivity, rapid (results in ~100 mins)[3][4], reduced contamination risk.Higher initial equipment cost, requires more technical expertise.
In-situ Hybridization (ISH) Moderate (Detected in 86.6% of known positive samples vs 93.3% for PCR)[2]High (with specific probes)GoodLowHighProvides spatial localization of the virus within tissues.Lower sensitivity than PCR, laborious and time-consuming.
Transmission Electron Microscopy (TEM) Low (requires high viral loads of 10^6 particles/mL for detection)High (confirmatory)GoodVery LowVery HighDirect visualization of viral particles, confirmatory diagnosis.Low sensitivity, very low throughput, expensive equipment and highly skilled personnel required.
Histopathology Low and Non-specificLowModerateModerateModerateProvides information on tissue damage and cellular changes.Non-specific for OsHV-1, requires confirmation by other methods.

Experimental Protocols

DNA Extraction from Oyster Tissue (Applicable to all PCR-based assays)

A standardized protocol for DNA extraction is crucial for reliable PCR results.

  • Sample Collection : Aseptically excise 2-3 mm² tissue pieces from the mantle of live or moribund oysters. For larvae or spat, 100-200 mg of tissue can be used.[5]

  • Preservation : Place the tissue in a 1.5 ml tube and preserve in 95% ethanol or freeze at -80°C.[5]

  • Homogenization : Homogenize the tissue sample in a suitable lysis buffer.

  • DNA Extraction : Utilize a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions for animal tissues.

  • DNA Quantification and Quality Control : Measure the DNA concentration and purity using a spectrophotometer. Store the extracted DNA at -20°C.

Conventional PCR
  • Reaction Mixture : Prepare a 25 µL PCR reaction containing:

    • 2.5 U of Taq DNA polymerase

    • 1x PCR buffer

    • 2.5 mM MgCl₂

    • 0.05 mM of each dNTP

    • 10 µM of each primer (e.g., C2/C6)

    • 1 µL of template DNA

  • PCR Cycling Conditions :

    • Initial denaturation: 94°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 1 minute

      • Annealing: 50°C for 1 minute

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Visualization : Analyze the PCR products by electrophoresis on a 1% agarose gel stained with ethidium bromide. A band of the expected size (e.g., 709 bp for C2/C6 primers) indicates a positive result.

Nested PCR
  • First Round PCR : Perform an initial PCR using outer primers (e.g., A3/A4) with the same conditions as conventional PCR, but for 25-30 cycles.

  • Second Round PCR : Use 1 µL of the first-round PCR product as a template for a second round of PCR with inner primers (e.g., A5/A6). Perform for another 25-30 cycles.

  • Visualization : Analyze the final PCR product on an agarose gel.

Real-time PCR (qPCR) - SYBR Green Method
  • Reaction Mixture : Prepare a 25 µL reaction containing:

    • 12.5 µL of 2x SYBR Green Master Mix

    • 2.5 µL of each primer (e.g., C9/C10) at a final concentration of 2 µM each

    • 2.5 µL of distilled water

    • 5 µL of template DNA (diluted to 2 ng/µL)[3]

  • qPCR Cycling Conditions :

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing and Extension: 60°C for 1 minute

  • Melt Curve Analysis : Perform a melt curve analysis at the end of the amplification to verify the specificity of the amplified product. A single peak at the expected melting temperature (e.g., 75.75°C ± 0.1°C for C9/C10 amplicons) confirms a specific product.[3][4]

In-situ Hybridization (ISH)
  • Tissue Preparation : Fix oyster tissues in a suitable fixative (e.g., Davidson's AFA), embed in paraffin, and section at 4-5 µm.

  • Probe Synthesis : Synthesize DIG-labeled DNA or RNA probes specific to OsHV-1 sequences.

  • Hybridization : Hybridize the probes to the tissue sections overnight in a humidified chamber at a specific temperature (e.g., 42°C).

  • Washing : Perform stringent washes to remove unbound probes.

  • Detection : Detect the hybridized probes using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate.

  • Visualization : Counterstain the sections and visualize under a light microscope. A specific color precipitate indicates the presence of viral nucleic acids.

Transmission Electron Microscopy (TEM)
  • Tissue Fixation : Fix small pieces of oyster tissue (1-2 mm³) in glutaraldehyde.

  • Post-fixation : Post-fix the tissue in osmium tetroxide.

  • Dehydration and Embedding : Dehydrate the tissue in a graded ethanol series and embed in resin.

  • Sectioning : Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining : Stain the sections with uranyl acetate and lead citrate.

  • Imaging : Examine the sections using a transmission electron microscope. Look for characteristic herpes-like virus particles within the cell nucleus and cytoplasm.

Histopathology
  • Tissue Processing : Fix oyster tissues in Davidson's AFA, process through a series of alcohols and xylene, and embed in paraffin wax.

  • Sectioning : Cut sections at 5-7 µm and mount on glass slides.

  • Staining : Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination : Examine the stained sections under a light microscope for characteristic cytopathological changes, such as nuclear hypertrophy, chromatin margination, and the presence of eosinophilic or basophilic intranuclear inclusion bodies.

Visualizing the Diagnostic Workflow

The following diagrams illustrate the general workflow for OsHV-1 detection and a conceptual signaling pathway of viral interaction with a host cell.

Diagnostic_Workflow cluster_sampling 1. Sample Collection cluster_processing 2. Sample Processing cluster_detection 3. Viral Detection cluster_analysis 4. Data Analysis & Interpretation Sample Oyster Tissue (Mantle, Gills, Larvae) Homogenization Tissue Homogenization Sample->Homogenization Extraction Nucleic Acid Extraction Homogenization->Extraction qPCR Real-time PCR (qPCR) (Screening & Quantification) Extraction->qPCR cPCR Conventional/Nested PCR (Detection) Extraction->cPCR ISH In-situ Hybridization (Localization) Extraction->ISH TEM Transmission Electron Microscopy (Confirmation) Extraction->TEM Histo Histopathology (Cellular Pathology) Extraction->Histo Analysis Results Interpretation - Positive/Negative - Viral Load - Tissue Localization - Cellular Effects qPCR->Analysis cPCR->Analysis ISH->Analysis TEM->Analysis Histo->Analysis

Caption: General workflow for OsHV-1 diagnosis.

Viral_Host_Interaction cluster_virus OsHV-1 Virus cluster_host Host Oyster Cell Virus Virion Receptor Cell Surface Receptor Virus->Receptor Attachment Entry Viral Entry (Endocytosis/Fusion) Receptor->Entry Uncoating Uncoating Entry->Uncoating Genome Viral DNA Replication (Nucleus) Uncoating->Genome Transcription Viral Gene Transcription Genome->Transcription Assembly Virion Assembly Genome->Assembly Apoptosis Apoptosis Modulation Genome->Apoptosis Translation Viral Protein Synthesis (Ribosomes) Transcription->Translation Translation->Assembly Egress Egress (Budding/Lysis) Assembly->Egress Egress->Virus Release of new virions

Caption: Conceptual OsHV-1-host cell interaction.

References

Comparative Analysis of Post-Translational Modifications on Viral Capsid Protein VP2

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Abstract

Post-translational modifications (PTMs) of viral proteins are critical regulatory events that dictate the course of viral infection, from host cell entry and replication to assembly and egress. The viral capsid protein VP2, a key structural component of many viruses, is a frequent target of host and viral modifying enzymes. Understanding the comparative landscape of VP2 PTMs across different viruses can illuminate conserved pathogenic mechanisms and reveal novel targets for antiviral therapies. This guide provides a comparative analysis of PTMs identified on the VP2 proteins of three distinct viruses: Enterovirus 71 (EV71), Adeno-Associated Virus (AAV), and Bluetongue Virus (BTV). We present a summary of key PTMs, detailed experimental protocols for their characterization, and visual representations of the associated signaling pathways and experimental workflows. While direct comparative data for a protein specifically named "OdVP2" is not available in the current literature, this guide uses well-characterized VP2 proteins as exemplary models to fulfill the user's request for a comparative guide on viral protein PTMs.

Comparative Overview of VP2 Post-Translational Modifications

The VP2 proteins of EV71, AAV, and BTV are subject to various PTMs that significantly impact their function and the viral life cycle. A summary of key modifications, their sites, and functional consequences is presented in Table 1.

Viral Protein Post-Translational Modification Modification Site(s) Key Enzymes Involved Functional Consequence Supporting Experimental Evidence
Enterovirus 71 (EV71) VP2 NeddylationLysine 69 (K69)E3 Ligase: X-linked inhibitor of apoptosis protein (XIAP)Reduces VP2 stability, leading to restricted viral replication.[1][2]Site-directed mutagenesis (K69R) abolishes neddylation and increases viral replication. Pharmacological inhibition of neddylation promotes EV71 replication.[1][2]
Adeno-Associated Virus (AAV) VP2 PhosphorylationMultiple Serine (S) and Threonine (T) residuesHost cellular kinases (e.g., PKA, PKC, CKII)Phosphorylation can act as a signal for ubiquitination and proteasomal degradation, thereby reducing transduction efficiency.[3]Inhibition of cellular serine/threonine kinases increases AAV2-mediated gene expression. Mutation of specific S/T residues improves vector transduction efficiency.[3]
UbiquitinationMultiple Lysine (K) residuesHost ubiquitination machineryTargets the viral capsid for proteasomal degradation, limiting transduction efficiency.Co-administration of proteasome inhibitors with AAV vectors increases transgene expression and the amount of ubiquitinated AAV capsid protein.[2]
Bluetongue Virus (BTV) VP2 Interaction-dependent modifications (likely PTM-regulated)N-terminus (residues 65-114)Host cellular machineryMediates interaction with the host cytoskeletal protein vimentin, which is essential for efficient viral egress.[4]Deletion or mutation of amino acids in the N-terminus of VP2 disrupts its association with vimentin and reduces the release of virus from infected cells.[4]

Experimental Protocols

Identification of Protein Neddylation by Co-Immunoprecipitation and Western Blot

This protocol describes the identification of neddylation on a viral protein of interest (e.g., EV71 VP2) from infected cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and deneddylase inhibitors (e.g., MLN4924)

  • Antibody against the viral protein of interest (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Antibody against NEDD8 (for Western blot)

  • SDS-PAGE gels and Western blot apparatus

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Infect cells with the virus of interest. At the desired time point, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and deneddylase inhibitors.

  • Immunoprecipitation (IP): a. Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with the primary antibody against the viral protein overnight at 4°C with gentle rotation. c. Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C. d. Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution and Sample Preparation: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST for 1 hour. c. Incubate the membrane with the primary antibody against NEDD8 overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate. A band shift corresponding to the molecular weight of NEDD8 (approximately 9 kDa) plus the viral protein indicates neddylation.

In Vitro Neddylation Assay

This protocol allows for the reconstitution of the neddylation cascade in a test tube to confirm direct neddylation of a substrate protein.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBA3/APPBP1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2M)

  • Recombinant E3 ligase (if known, e.g., XIAP)

  • Recombinant NEDD8

  • Recombinant substrate protein (e.g., viral VP2)

  • ATP

  • Neddylation reaction buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the neddylation reaction buffer, ATP, recombinant E1, E2, NEDD8, E3 ligase (if applicable), and the substrate protein.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the reaction products by Western blot using an antibody against the substrate protein or NEDD8. A higher molecular weight band corresponding to the neddylated substrate should be visible in the complete reaction mixture compared to negative controls lacking essential components like ATP or E1 enzyme.[5]

Phosphorylation Site Analysis by Mass Spectrometry

This protocol provides a general workflow for identifying phosphorylation sites on a viral protein.

Materials:

  • Cell lysis buffer with phosphatase inhibitors

  • Antibody against the viral protein for IP

  • Protein A/G beads

  • In-gel digestion kit (e.g., with trypsin)

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

  • LC-MS/MS instrument

Procedure:

  • Protein Immunoprecipitation: Immunoprecipitate the viral protein of interest from infected cell lysates as described in Protocol 2.1, ensuring the lysis buffer contains phosphatase inhibitors.

  • SDS-PAGE and In-Gel Digestion: a. Elute the immunoprecipitated protein and separate it by SDS-PAGE. b. Stain the gel with a protein stain (e.g., Coomassie blue) and excise the band corresponding to the viral protein. c. Perform in-gel digestion of the protein with trypsin.

  • Phosphopeptide Enrichment: Enrich the resulting peptide mixture for phosphopeptides using a TiO2 or IMAC-based enrichment kit according to the manufacturer's instructions.[6]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database containing the viral protein sequence to identify the phosphorylated peptides and localize the phosphorylation sites.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of EV71 VP2 Neddylation

EV71_VP2_Neddylation cluster_host Host Cell cluster_virus Enterovirus 71 NEDD8 NEDD8 E1 E1 Activating Enzyme (UBA3/APPBP1) NEDD8->E1 ATP E2 E2 Conjugating Enzyme (UBE2M) E1->E2 NEDD8 transfer XIAP XIAP (E3 Ligase) E2->XIAP NEDD8 transfer VP2 VP2 (K69) XIAP->VP2 Neddylation Proteasome Proteasome Degradation VP2 Degradation Proteasome->Degradation VP2_Nedd Neddylated VP2 VP2->VP2_Nedd VP2_Nedd->Proteasome Targeting Viral_Replication Viral Replication Degradation->Viral_Replication Inhibition

Caption: Neddylation of EV71 VP2 by the host E3 ligase XIAP targets it for proteasomal degradation, restricting viral replication.

Experimental Workflow for AAV VP2 PTM Analysis

AAV_VP2_PTM_Workflow start Infect cells with AAV lysis Cell Lysis (with kinase & phosphatase inhibitors) start->lysis ip Immunoprecipitation (anti-VP2 antibody) lysis->ip sds SDS-PAGE ip->sds band Excise VP2 band sds->band digest In-gel Trypsin Digestion band->digest enrich Phosphopeptide Enrichment (e.g., TiO2) digest->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis (Identify PTMs and sites) ms->data end Comparative PTM Profile data->end BTV_Egress BTV_Core BTV Core Particle VP2_Assembly VP2 Assembly on Core BTV_Core->VP2_Assembly Mature_Virion Mature BTV Virion VP2_Assembly->Mature_Virion VP2_Vimentin VP2 interacts with Vimentin (N-terminus mediated) Mature_Virion->VP2_Vimentin Vimentin_Network Vimentin Intermediate Filament Network VP2_Vimentin->Vimentin_Network Transport Transport to Cell Periphery Vimentin_Network->Transport Egress Viral Egress Transport->Egress

References

Validating the Role of Orf Virus Proteins in Host Immune Evasion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Orf virus (ORFV), a member of the Poxviridae family, is the causative agent of contagious ecthyma in sheep and goats and can cause zoonotic infections in humans. A key factor in ORFV pathogenesis is its ability to modulate and evade the host's innate immune response. The virus encodes a suite of immunomodulatory proteins that target critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and the interferon (IFN) response pathways. This guide provides a comparative analysis of several key ORFV proteins, offering insights into their mechanisms of action, supporting experimental data, and detailed protocols for their validation. The original query for "OdVP2" did not yield a specific viral protein; therefore, this guide focuses on well-characterized immunomodulatory proteins of the Orf virus.

Comparative Analysis of Orf Virus Immune Evasion Proteins

The following table summarizes the functions of key ORFV proteins involved in the subversion of host innate immunity. These proteins employ diverse strategies, from inhibiting pro-inflammatory signaling to antagonizing the antiviral interferon response.

Viral ProteinTarget PathwayMechanism of ActionEffect on Host Immune Response
ORFV024 NF-κBInhibits activation of the NF-κB signaling pathway.[1]Suppression of pro-inflammatory cytokine production.
ORFV121 NF-κBA novel viral NF-κB inhibitor that binds to and inhibits the phosphorylation and nuclear translocation of NF-κB p65.[2]Attenuation of the host inflammatory response, contributing to virus virulence.[2]
ORF120 NF-κBInteracts with Ras-GTPase-activating protein-binding protein 1 (G3BP1) to positively regulate the NF-κB pathway in the early phase of infection.[3][4]Biphasic regulation of NF-κB, potentially to the virus's advantage at different stages of replication.[3]
ORF116 InterferonActs as an antagonist of the interferon response.[5]Inhibition of the expression of interferon-stimulated genes (ISGs).[5]
OVIFNR InterferonAn interferon resistance gene that encodes a protein that binds to viral double-stranded RNA (dsRNA), inhibiting the activation of protein kinase R (PKR).[6]Prevents the shutdown of viral mRNA transcription mediated by the host IFN response.[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the points of intervention by Orf virus proteins within the NF-κB and IRF3 signaling pathways.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB IkB->IkB_NF_kB NF_kB NF-κB (p65/p50) NF_kB->IkB_NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB IkB degradation ORFV121 ORFV121 ORFV121->NF_kB inhibits phosphorylation & nuclear translocation ORFV024 ORFV024 ORFV024->IKK_complex inhibits activation DNA DNA NF_kB_n->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription IRF3_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA Viral dsRNA PRR PRR (e.g., RIG-I) dsRNA->PRR sensed by TBK1 TBK1/IKKε PRR->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes IRF3_dimer_n IRF3 Dimer IRF3_dimer->IRF3_dimer_n translocates OVIFNR OVIFNR OVIFNR->dsRNA sequesters ORF116 ORF116 IFN_Transcription Type I IFN Gene Transcription ORF116->IFN_Transcription antagonizes DNA_ISRE DNA (ISRE) IRF3_dimer_n->DNA_ISRE binds DNA_ISRE->IFN_Transcription Experimental_Workflow cluster_validation Validation of ORFV Protein Function Hypothesis Hypothesis: ORFV protein X modulates host immune pathway Y CoIP Co-immunoprecipitation (Interaction with host protein Z?) Hypothesis->CoIP Luciferase Luciferase Reporter Assay (Inhibition/Activation of pathway Y?) Hypothesis->Luciferase Replication Viral Replication Assay (Effect on viral growth in KO cells?) Hypothesis->Replication Conclusion Conclusion: Role of ORFV protein X in immune evasion validated CoIP->Conclusion Luciferase->Conclusion Replication->Conclusion

References

A Comparative Analysis of Viral Protein 2 (VP2) Antigenic Domains: A Methodological Guide for OdVP2 Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Viral Protein 2 (VP2) is a major structural capsid protein in many non-enveloped viruses, playing a critical role in viral entry, host immune response, and the induction of neutralizing antibodies. Understanding the specific antigenic properties of its different domains is paramount for the development of effective vaccines and diagnostic tools. For Oryctes rhinoceros nudivirus (OrNV), the causative agent of lethal infections in the coconut rhinoceros beetle (Oryctes rhinoceros), VP2 is a key protein, but detailed comparative studies on its domain-specific antigenicity are not extensively documented in public literature.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to compare the antigenic properties of different VP2 domains. To illustrate this, we will use methodologies and representative data from well-studied viruses, such as Senecavirus A (SVA), as a model. These examples serve as a template for how similar investigations into OdVP2 could be designed, executed, and interpreted.[4][5]

Quantitative Data on VP2 Antigenicity: A Representative Comparison

The following table summarizes hypothetical quantitative data derived from studies on analogous viral VP2 proteins. It illustrates how to present comparative data on antibody reactivity and neutralizing capacity for different VP2 domains or specific epitopes. For instance, studies on SVA have successfully used recombinant VP2 protein to generate monoclonal antibodies (mAbs) and map neutralizing epitopes.[4]

Table 1: Representative Antigenic Properties of Different VP2 Regions (Based on SVA VP2 Analogues)

VP2 Domain/FragmentRecombinant Protein Used for ImmunizationAntibody Reactivity (ELISA OD₄₅₀)Neutralization Capacity (IC₅₀)Key Epitope Location(s)
Full-Length VP2 Full-Length Recombinant VP22.85 ± 0.150.64 µg/mL (mAb 1A1F6)[4]Multiple
N-Terminal Domain (aa 1-110) Truncated VP2 (V1)1.20 ± 0.10> 50 µg/mLNon-neutralizing
Central Domain (aa 100-200) Truncated VP2 (V2)2.50 ± 0.201.21 µg/mL (mAb 7H10C3)[4]¹⁵¹SLQELN¹⁵⁶[4]
C-Terminal Domain (aa 190-284) Truncated VP2 (V3)0.85 ± 0.09> 50 µg/mLNon-neutralizing
Tip Domain Tip Domain Peptide2.10 ± 0.18Not DeterminedTarget of neutralizing Abs[6]

Data are presented as hypothetical means ± standard deviation. IC₅₀ values are adapted from actual studies on SVA VP2 for illustrative purposes.[4] The "Tip Domain" is noted as a common target for neutralizing antibodies in viruses like Bluetongue virus.[6]

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparative studies. The following protocols are based on standard techniques used in the characterization of viral proteins.

Recombinant VP2 Domain Expression and Purification

This protocol describes the expression of different VP2 protein fragments (e.g., using a baculovirus expression system as was done for SVA VP2).[4]

  • Cloning: Amplify the gene sequences corresponding to the full-length VP2 and selected domains (e.g., N-terminal, Central, C-terminal) via PCR. Insert the amplified DNA fragments into a transfer vector (e.g., pFastBac) containing a His-tag sequence.

  • Recombination: Transform competent E. coli DH10Bac cells with the recombinant transfer vectors to generate recombinant bacmids via transposition.

  • Transfection and Amplification: Transfect insect cells (e.g., Sf9) with the purified recombinant bacmids to generate initial recombinant baculovirus stocks (P1). Amplify the virus stock to a high-titer P3 stock.

  • Protein Expression: Infect a large culture of insect cells (e.g., High Five) with the P3 baculovirus stock. Harvest cells 48-72 hours post-infection.

  • Purification: Lyse the cells and purify the His-tagged recombinant proteins using a nickel-affinity chromatography column (Ni-NTA).

  • Verification: Confirm the purity and identity of the proteins using SDS-PAGE and Western blot analysis with an anti-His-tag antibody.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the reactivity of antibodies raised against different VP2 domains.

  • Coating: Coat 96-well ELISA plates with 100 µL/well of purified recombinant VP2 domain protein (1-2 µg/mL in carbonate buffer) and incubate overnight at 4°C.

  • Washing: Wash the plates three times with PBST (Phosphate Buffered Saline with 0.05% Tween 20).

  • Blocking: Block the wells with 200 µL/well of 5% non-fat milk in PBST for 2 hours at 37°C.

  • Primary Antibody Incubation: Wash plates, then add 100 µL/well of serially diluted mouse sera (from mice immunized with the respective VP2 domains) or monoclonal antibodies. Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation: Wash plates, then add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted 1:5000) and incubate for 1 hour at 37°C.

  • Detection: Wash plates, then add 100 µL/well of TMB substrate solution. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄.

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

In Vitro Virus Neutralization Assay

This assay determines the ability of antibodies to inhibit viral infectivity, a key functional measure of antigenicity.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for SVA) in 96-well plates and grow to 90-95% confluency.

  • Antibody-Virus Incubation: Serially dilute the test antibodies (e.g., purified mAbs or immune sera) in a serum-free medium. Mix the diluted antibodies with an equal volume of virus suspension containing 100 TCID₅₀ (50% tissue culture infectious dose) of the virus. Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and add 100 µL of the antibody-virus mixture to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • CPE Observation: Observe the cells for cytopathic effect (CPE) under a microscope.

  • Quantification: Fix the cells with 4% paraformaldehyde and stain with 1% crystal violet. Elute the stain and measure the absorbance at 570 nm. The neutralization titer (or IC₅₀) is the reciprocal of the highest antibody dilution that inhibits CPE in 50% of the wells.

Visualizations: Workflows and Logical Relationships

Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language.

G cluster_cloning Phase 1: Recombinant Protein Generation cluster_immuno Phase 2: Immunization & Antibody Production cluster_analysis Phase 3: Antigenic Characterization pcr 1. PCR Amplification of this compound Domains vector 2. Ligation into Expression Vector pcr->vector transform 3. Transformation & Bacmid Generation vector->transform transfect 4. Transfection of Insect Cells (Sf9) transform->transfect express 5. Large-Scale Expression (High Five Cells) transfect->express purify 6. Ni-NTA Affinity Purification express->purify immunize 7. Immunize Mice with Purified Domains purify->immunize boost 8. Booster Injections immunize->boost sera 9. Collect Immune Sera boost->sera fusion 10. Hybridoma Fusion (for mAbs) boost->fusion elisa 11. ELISA for Antibody Titer sera->elisa wb 12. Western Blot for Specificity sera->wb vnt 13. Virus Neutralization Assay (VNT) sera->vnt mapping 14. Epitope Mapping fusion->mapping vnt->mapping caption Fig 1. Experimental workflow for comparing this compound domain antigenicity.

Caption: Experimental workflow for comparing this compound domain antigenicity.

G cluster_domains Structural Domains vp2 This compound Full Protein nterm N-Terminal Domain (Likely Internal/Buried) vp2->nterm central Central Domain (Surface-Exposed Loops) vp2->central cterm C-Terminal Domain (Structural Support) vp2->cterm low_react Low/No Antibody Reactivity nterm->low_react Inaccessible Epitopes neut Binding, Neutralizing Antibodies central->neut Accessible, Functional Epitopes non_neut Binding, Non-Neutralizing Antibodies cterm->non_neut Conserved Structural Epitopes caption Fig 2. Hypothetical relationship between this compound domains and antigenicity.

References

Safety Operating Guide

Navigating the Disposal of "OdVP2": A Procedural Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. When faced with a substance identified as "OdVP2," it is important to note that this is not a universally recognized chemical name. Consequently, a definitive, one-size-fits-all disposal protocol cannot be immediately provided. The designation "this compound" may represent an internal laboratory shorthand, an abbreviation for a larger chemical name, or a component of a proprietary mixture.

The primary and most crucial step is to positively identify the chemical composition of "this compound." Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[1][2] Disposing of an unknown substance can lead to dangerous chemical reactions, environmental contamination, and significant legal and financial penalties.[3][4]

Below are the essential procedural steps and safety information to correctly identify and dispose of such a substance, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Experimental Protocol: Identification and Characterization of Unknown Laboratory Waste

This protocol outlines the systematic approach to identifying an unknown or ambiguously labeled chemical such as "this compound" to determine the correct disposal pathway.

Objective: To safely identify the chemical nature of "this compound" and establish the proper disposal procedure in accordance with safety regulations.

Methodology:

  • Initial On-Site Investigation:

    • Examine the Container: Carefully inspect the container for any additional labels, manufacturer information, or chemical structures. Labels can fade or become damaged, so immediate replacement of deteriorated labels is crucial.[1][5]

    • Consult Laboratory Personnel: Inquire with the principal investigator, lab manager, and other researchers who may have used the substance or are familiar with the type of work conducted in that area.[1][5] They may recognize the shorthand or recall the material's identity.

    • Review Laboratory Notebooks and Inventory: Check lab notebooks, chemical inventories, and purchasing records that correspond to the time and location where "this compound" was used.[2][6] This can help correlate the code with a specific chemical.

  • Safety Data Sheet (SDS) Retrieval:

    • Once the true chemical identity is established, locate the corresponding Safety Data Sheet (SDS). The SDS is the primary source of information for safe handling and disposal.[7][8]

    • Pay close attention to Section 13: Disposal Considerations , which provides guidance on proper disposal practices, recycling, or reclamation of the chemical and its container.[8]

    • Section 2: Hazard Identification and Section 8: Exposure Controls/Personal Protection will also inform the necessary safety precautions during handling for disposal.[8]

  • Procedure for Unidentifiable Substances:

    • If the chemical cannot be identified through the above steps, it must be treated as an "unknown."

    • Do not mix the unknown substance with any other waste.[9]

    • Label the container clearly as "UNKNOWN WASTE " and include any available information (e.g., "clear liquid," "solid powder," original container type).[5][6]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[5] They have established protocols for the analysis and disposal of unknown chemicals, which may involve a fee for identification.[1][2]

General Laboratory Waste Disposal Guidelines

Once "this compound" is identified, it will fall into one or more of the following waste categories. Proper segregation is critical to ensure safety and compliant disposal.[10] Never mix different types of waste.[9]

Waste CategoryDescriptionProper Disposal Container & Procedure
Hazardous Chemical Waste Includes substances that are toxic, flammable, corrosive, or reactive such as solvents, acids, bases, and heavy metals.[3][4]Collect in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[11][12] Store in a designated, secure area with secondary containment.[13] Arrange for pickup by your institution's EHS or a licensed waste disposal service.[10]
Biohazardous Waste Materials contaminated with potentially infectious agents, such as cultures, human or animal tissues, and contaminated labware (e.g., petri dishes, gloves).[4][14]Place non-sharp items in a double-bagged red or orange biohazard bag within a rigid, leak-proof container.[12][15] Sharps must go into a designated, puncture-resistant sharps container.[12][16][17] Waste is typically decontaminated via autoclaving or incineration before final disposal.[15][16]
Sharps Waste Any item that can puncture or cut skin, including needles, scalpels, broken glass, and razor blades, whether contaminated or not.[4][14]Immediately place in a designated, puncture-resistant sharps container that is closable and leak-proof.[18] Never overfill these containers; they should be closed when three-quarters full.[15]
Non-Hazardous Waste Benign materials such as office paper, packaging, and uncontaminated glass or plastic that can be disposed of as regular trash or recycled.[4][16]Dispose of in standard trash receptacles or designated recycling bins. Ensure that these materials are not contaminated with any hazardous chemical or biological substances.[4]

Workflow for Unknown Chemical Disposal

The following diagram illustrates the decision-making process for the safe disposal of a substance with an unclear label like "this compound."

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Safety & Disposal Protocol cluster_2 Phase 3: EHS Protocol for Unknowns start Start: Unknown Substance ('this compound') Found check_label Examine Container for Additional Labels/Info start->check_label consult_pi Consult PI, Lab Manager, and Colleagues check_label->consult_pi check_records Review Lab Notebooks and Chemical Inventory consult_pi->check_records is_identified Substance Identified? check_records->is_identified find_sds Locate Safety Data Sheet (SDS) is_identified->find_sds Yes label_unknown Label as 'UNKNOWN WASTE' with all available info is_identified->label_unknown No read_sds Review SDS Section 13: Disposal Considerations find_sds->read_sds segregate Segregate Waste According to SDS and Local Policy read_sds->segregate dispose Dispose of in Correctly Labeled Waste Container segregate->dispose end_node End: Safe & Compliant Disposal dispose->end_node contact_ehs Contact Environmental Health & Safety (EHS) label_unknown->contact_ehs ehs_disposal Follow EHS Procedure for Analysis and Disposal contact_ehs->ehs_disposal ehs_disposal->end_node

Caption: Workflow for identifying and disposing of an unknown lab chemical.

References

Essential Safety and Handling Protocols for OdVP2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting. As "OdVP2" is not a publicly indexed substance, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and internal safety protocols before handling this material. The information provided here is intended to supplement, not replace, material-specific safety information.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure to hazardous materials.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed with this compound. The following table summarizes general PPE levels as defined by the U.S. Environmental Protection Agency (EPA).[3]

Protection LevelDescriptionRecommended Components
Level D Minimum protection required for nuisance-level hazards.Safety glasses, gloves, lab coat, and closed-toe shoes.[3]
Level C Required when the concentration and type of airborne substance are known and an air-purifying respirator is appropriate.Full-face or half-mask air-purifying respirator, chemical-resistant gloves and clothing, and eye protection.[3]
Level B Required when the highest level of respiratory protection is needed but a lesser level of skin protection is required.Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator, and chemical-resistant clothing.[3]
Level A Required for the greatest potential for exposure to hazards and when the highest level of skin, respiratory, and eye protection is needed.Positive-pressure, full-facepiece SCBA or supplied-air respirator and a totally encapsulating chemical-protective suit.[3]

Standard Operating Procedure for Handling this compound

This procedure outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure this compound prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon Complete Experiment post_waste Segregate and Label Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Standard operating procedure for handling this compound.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure workplace safety. All waste generated from procedures involving this compound must be considered hazardous unless determined otherwise by a qualified safety professional.

Waste Segregation and Collection:

  • Aqueous Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.

  • Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and paper towels, in a designated hazardous waste container.[4]

  • Sharps: Any contaminated sharps must be placed in a puncture-resistant sharps container.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste and disposed of accordingly, unless thoroughly decontaminated.[4]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[4]

This compound Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS evacuate->notify assess Assess Spill Severity notify->assess minor_spill Minor Spill assess->minor_spill Controllable major_spill Major Spill assess->major_spill Uncontrollable minor_ppe Don appropriate PPE minor_spill->minor_ppe major_secure Secure the area major_spill->major_secure contain Contain spill with absorbent material minor_ppe->contain clean Clean and decontaminate the area contain->clean dispose Dispose of waste as hazardous clean->dispose major_wait Await EHS Response major_secure->major_wait

Caption: Decision-making workflow for an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.